molecular formula C14H30OS B072744 Ethanol, 2-(dodecylthio)- CAS No. 1462-55-1

Ethanol, 2-(dodecylthio)-

Cat. No.: B072744
CAS No.: 1462-55-1
M. Wt: 246.45 g/mol
InChI Key: ZPIRWAHWDCHWLM-UHFFFAOYSA-N
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Description

Ethanol, 2-(dodecylthio)- (CAS 1462-55-1) is an organic sulfur compound with the molecular formula C14H30OS and a molar mass of 246.46 g/mol . It is a high-boiling point liquid with a predicted boiling point of 355.1°C and a density of approximately 0.909 g/cm³ . The compound features a long-chain dodecyl group attached via a thioether linkage to a terminal ethanol group, a structure that suggests potential utility in areas such as surfactant chemistry, material science, and as a synthetic intermediate or ligand in catalysis. Preliminary hazard assessments have indicated a high concern for mutagenicity, underscoring the importance of handling this material with appropriate safety protocols in a controlled laboratory setting . It is commercially available with purity specifications of 95% and higher for research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dodecylsulfanylethanol
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InChI

InChI=1S/C14H30OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZPIRWAHWDCHWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30OS
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DSSTOX Substance ID

DTXSID6073944
Record name Ethanol, 2-(dodecylthio)-
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Molecular Weight

246.45 g/mol
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CAS No.

1462-55-1
Record name 2-(Dodecylthio)ethanol
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Record name 3-Thiapentadecanol
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Record name Ethanol, 2-(dodecylthio)-
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Record name Ethanol, 2-(dodecylthio)-
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Record name Ethanol, 2-(dodecylthio)-
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Record name 2-(dodecylthio)ethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethanol, 2-(dodecylthio)-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2-(dodecylthio)-, also known as 2-(dodecylsulfanyl)ethan-1-ol, is a long-chain thioether alcohol. Its unique bifunctional nature, possessing both a hydrophilic alcohol head and a long hydrophobic alkylthio tail, suggests its potential utility in a variety of scientific and industrial applications, including as a surfactant, a chemical intermediate, and potentially as a modulator of biological systems. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and potential applications, with a focus on providing researchers and drug development professionals with the critical information needed for their work.

Chemical and Physical Properties

Ethanol, 2-(dodecylthio)- is a C14 thioether alcohol. The presence of a sulfur atom in the ether linkage and a long dodecyl chain significantly influences its physical and chemical properties compared to its oxygenated analog, 2-(dodecyloxy)ethanol.

Identifiers and Molecular Structure
  • Chemical Name: Ethanol, 2-(dodecylthio)-[1]

  • Synonyms: 2-(Dodecylthio)ethanol, 2-(Dodecylsulfanyl)ethan-1-ol, 3-Thiapentadecanol[1][2]

  • CAS Number: 1462-55-1[1]

  • Molecular Formula: C₁₄H₃₀OS[1]

  • Molecular Weight: 246.45 g/mol [2]

  • Canonical SMILES: CCCCCCCCCCCCSCCO[2]

  • InChIKey: ZPIRWAHWDCHWLM-UHFFFAOYSA-N[2]

Physicochemical Data

The physicochemical properties of Ethanol, 2-(dodecylthio)- are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and for designing experimental conditions.

PropertyValueSource
Physical State Solid at room temperatureInferred from melting point
Melting Point 43 °C[2]
Boiling Point 355.1 °C at 760 mmHg[1]
145 °C at 1.2 Torr[2]
Density 0.909 g/cm³[1]
Flash Point 172.7 °C[1]
Vapor Pressure 1.83E-06 mmHg at 25°C[1]
LogP (Octanol/Water Partition Coefficient) 4.63[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 13[1]

Synthesis and Characterization

Representative Synthesis Protocol

A common and effective method for the synthesis of thioethers like Ethanol, 2-(dodecylthio)- is the nucleophilic substitution of a haloalkanol with a thiolate. The following protocol is a representative example based on the synthesis of analogous thioether alcohols.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products dodecanethiol Dodecanethiol (C12H25SH) product Ethanol, 2-(dodecylthio)- (C12H25SCH2CH2OH) dodecanethiol->product Nucleophilic Substitution base Base (e.g., NaH, NaOH) base->product haloethanol 2-Haloethanol (e.g., 2-Chloroethanol) haloethanol->product salt Salt (e.g., NaCl)

Caption: General reaction scheme for the synthesis of Ethanol, 2-(dodecylthio)-.

Step-by-Step Methodology:

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanethiol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise. The base deprotonates the thiol to form the corresponding thiolate. Stir the reaction mixture at this temperature for 30-60 minutes.

  • Nucleophilic Substitution: To the solution of the dodecanethiolate, add a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization
  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons of the dodecyl chain, the methylene groups adjacent to the sulfur atom and the hydroxyl group, and the hydroxyl proton itself. The protons on the carbon adjacent to the hydroxyl group would appear in the 3.5-4.0 ppm range, while the protons adjacent to the sulfur atom would be found around 2.5-3.0 ppm. The long alkyl chain would exhibit a complex multiplet in the 0.8-1.6 ppm region, with a characteristic triplet for the terminal methyl group.

  • ¹³C NMR: The carbon nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for each of the 14 carbon atoms in the molecule. The carbon bearing the hydroxyl group would resonate in the 60-70 ppm range, while the carbon adjacent to the sulfur would be in the 30-40 ppm region. The carbons of the dodecyl chain would appear in the 14-32 ppm range.

  • IR Spectroscopy: The infrared (IR) spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. C-H stretching vibrations from the alkyl chain will be observed around 2850-2960 cm⁻¹. A C-O stretching vibration is expected in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum (MS) under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 246. Fragmentation patterns would include cleavage alpha to the sulfur atom and the oxygen atom, as well as loss of water from the molecular ion.

Potential Applications and Biological Relevance

The unique amphiphilic structure of Ethanol, 2-(dodecylthio)- suggests a range of potential applications, particularly in areas where surface activity and biocompatibility are important.

Industrial Applications
  • Surfactants and Emulsifiers: The combination of a long hydrophobic tail and a polar head group makes this molecule a candidate for use as a non-ionic surfactant in formulations requiring emulsification, dispersion, or wetting.

  • Chemical Intermediate: It can serve as a building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized to introduce other chemical moieties, leading to a variety of derivatives with tailored properties.

Relevance in Drug Development and Biological Research

While no specific biological activities have been reported for Ethanol, 2-(dodecylthio)-, its structural features warrant consideration in several areas of drug development and research:

  • Drug Delivery: The surfactant-like properties could be explored for the formulation of drug delivery systems, such as nanoemulsions or liposomes, to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Membrane-Interacting Agent: The long alkylthio chain could facilitate interaction with and insertion into biological membranes. This property could be exploited in the design of molecules that target membrane-bound proteins or that modulate membrane properties.

  • Prodrug Strategies: The hydroxyl group provides a handle for the attachment of a drug molecule, creating a prodrug that may have improved pharmacokinetic properties. The thioether linkage could potentially be designed for targeted cleavage under specific physiological conditions.

Safety and Toxicology

Conclusion

Ethanol, 2-(dodecylthio)- is a molecule with interesting physicochemical properties stemming from its bifunctional nature. While its applications and biological activities are not yet well-documented, its structure suggests potential in materials science and pharmaceutical research. This guide provides a foundational understanding of its properties and synthesis, offering a starting point for researchers and developers interested in exploring the potential of this and related long-chain thioether alcohols. Further research is needed to fully elucidate its toxicological profile and to uncover its potential applications in drug development and other advanced technologies.

References

  • Ethanol, 2-(dodecylthio)-. LookChem. [Link]

  • 2-(Dodecylthio)ethanol. CAS Common Chemistry. [Link]

Sources

An In-Depth Technical Guide to Dodecyl 2-Hydroxyethyl Sulfide: Chemical Structure, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of dodecyl 2-hydroxyethyl sulfide, a molecule of interest for researchers and professionals in the fields of chemistry and drug development. We will delve into its chemical structure, explore the reactivity of its key functional groups, detail its synthesis, and discuss its potential applications, particularly in the realm of advanced drug delivery systems.

Introduction to Dodecyl 2-Hydroxyethyl Sulfide: A Molecule of Bimodal Functionality

Dodecyl 2-hydroxyethyl sulfide, also known by its systematic IUPAC name 2-(dodecylsulfanyl)ethan-1-ol, is an organic molecule that possesses a unique combination of a long, lipophilic alkyl chain and a polar head group containing both a thioether and a primary alcohol. This amphiphilic nature imparts interesting physicochemical properties that are currently being explored for various applications. The presence of the sulfur atom and the hydroxyl group provides two distinct sites for chemical modification, making it a versatile building block in organic synthesis.

The long dodecyl chain confers significant nonpolar character, rendering the molecule soluble in many organic solvents and influencing its self-assembly properties. In contrast, the 2-hydroxyethyl sulfide moiety introduces polarity and sites for hydrogen bonding and chemical reactions, such as oxidation, esterification, and etherification. This duality is central to its potential utility in fields ranging from material science to pharmacology.

Chemical Structure and Physicochemical Properties

The chemical structure of dodecyl 2-hydroxyethyl sulfide is characterized by a twelve-carbon alkyl chain attached to a sulfur atom, which is in turn bonded to a 2-hydroxyethyl group.

Key Identifiers and Properties:

PropertyValueReference
CAS Number 1462-55-1[1]
Molecular Formula C₁₄H₃₀OS[1][2]
Molecular Weight 246.45 g/mol [1][2]
Boiling Point 145 °C at 1.2 Torr
Melting Point 43 °C
Density 0.909 g/cm³[1]
LogP 4.63280[1]
Synonyms 2-(Dodecylthio)ethanol, 2-(Dodecylsulfanyl)ethan-1-ol, β-(Laurylthio)ethyl alcohol[1]

The molecule's structure can be visualized as follows:

Caption: Chemical structure of dodecyl 2-hydroxyethyl sulfide.

Synthesis of Dodecyl 2-Hydroxyethyl Sulfide

The synthesis of dodecyl 2-hydroxyethyl sulfide is typically achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. The most common and straightforward approach involves the reaction of dodecanethiol with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.

General Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of dodecyl 2-hydroxyethyl sulfide. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Reaction Scheme:

Workflow for the Synthesis:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine dodecanethiol and ethanol in a reaction flask. base_add Add a base (e.g., sodium ethoxide or sodium hydroxide) to form the thiolate. reagents->base_add halo_add Slowly add 2-chloroethanol to the reaction mixture. base_add->halo_add reflux Heat the mixture to reflux for several hours. halo_add->reflux cool Cool the reaction mixture to room temperature. reflux->cool filter Filter to remove any precipitated salts. cool->filter concentrate Remove the solvent under reduced pressure. filter->concentrate extract Perform an aqueous work-up and extraction with an organic solvent. concentrate->extract dry Dry the organic layer over an anhydrous salt (e.g., MgSO₄). extract->dry purify Purify the crude product by column chromatography or distillation. dry->purify

Caption: General workflow for the synthesis of dodecyl 2-hydroxyethyl sulfide.

Detailed Step-by-Step Methodology:

  • Thiolate Formation: Dodecanethiol is a weak acid. To make it a potent nucleophile, it must be deprotonated to its corresponding thiolate anion. This is achieved by adding a strong base. Sodium ethoxide, formed in situ from sodium metal and ethanol, or a solution of sodium hydroxide are commonly used for this purpose. The choice of an alcoholic solvent like ethanol is advantageous as it readily dissolves the reactants.

  • Nucleophilic Attack: 2-Chloroethanol is added to the solution of the dodecanethiolate. The highly nucleophilic sulfur atom attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion in an SN2 reaction.

  • Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and any inorganic salts (e.g., sodium chloride) that have precipitated are removed by filtration. The solvent is then removed under reduced pressure. The remaining crude product is subjected to an aqueous work-up to remove any remaining water-soluble impurities. The product is then extracted into an organic solvent, dried, and purified. Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity

The reactivity of dodecyl 2-hydroxyethyl sulfide is dictated by its two primary functional groups: the thioether and the hydroxyl group.

Reactions of the Thioether Group

The sulfur atom in the thioether linkage is nucleophilic and can be readily oxidized. This property is of particular interest in the design of stimuli-responsive materials for drug delivery.

  • Oxidation to Sulfoxide and Sulfone: Thioethers can be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

    • To Sulfoxide: Mild oxidizing agents such as hydrogen peroxide (H₂O₂) in a controlled manner, or sodium periodate (NaIO₄) are effective for the selective oxidation of the thioether to the corresponding sulfoxide. This transformation significantly increases the polarity of the molecule.

    • To Sulfone: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or excess hydrogen peroxide, will further oxidize the sulfoxide to the sulfone.

oxidation Thioether Dodecyl 2-Hydroxyethyl Sulfide (R-S-R') Sulfoxide Dodecyl 2-Hydroxyethyl Sulfoxide (R-SO-R') Thioether->Sulfoxide [O] (e.g., H₂O₂) Sulfone Dodecyl 2-Hydroxyethyl Sulfone (R-SO₂-R') Sulfoxide->Sulfone [O] (e.g., KMnO₄)

Caption: Oxidation pathway of the thioether group.

Reactions of the Hydroxyl Group

The primary alcohol group in dodecyl 2-hydroxyethyl sulfide can undergo a variety of common alcohol reactions. This allows for the attachment of various molecules, including drugs, targeting ligands, or polymers.

  • Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This is a common strategy for covalently attaching drugs that have a carboxylic acid functionality.

  • Etherification: The hydroxyl group can be converted into an ether, for example, through a Williamson ether synthesis by first deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

  • Polymerization Initiator: The hydroxyl group can act as an initiator for ring-opening polymerizations of cyclic esters (e.g., lactide, caprolactone) or cyclic ethers, allowing for the synthesis of block copolymers with a dodecyl 2-hydroxyethyl sulfide terminus.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the terminal methyl group of the dodecyl chain around 0.9 ppm. A complex multiplet for the methylene groups of the alkyl chain would appear between 1.2 and 1.6 ppm. The methylene groups adjacent to the sulfur and the hydroxyl group will be shifted downfield, appearing as triplets in the range of 2.5-3.8 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the dodecyl chain, with the carbon of the terminal methyl group appearing at approximately 14 ppm. The carbons adjacent to the sulfur and oxygen atoms will be deshielded and appear further downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region from the long alkyl chain. A broad O-H stretching band will be prominent around 3200-3600 cm⁻¹. The C-O stretching vibration will appear in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-S and C-C bonds.

Applications in Drug Development

The unique bifunctional nature of dodecyl 2-hydroxyethyl sulfide makes it a promising candidate for various applications in drug development, particularly in the design of sophisticated drug delivery systems.[3][4][5] The long alkyl chain can serve as a hydrophobic anchor, facilitating the incorporation of the molecule into lipid bilayers of liposomes or the core of polymeric micelles.

Oxidation-Responsive Drug Delivery

One of the most exciting potential applications is in the development of oxidation-responsive drug delivery systems.[4][5] Many disease states, such as cancer and inflammation, are associated with elevated levels of reactive oxygen species (ROS).[6] Thioether-containing molecules can be designed to be stable under normal physiological conditions but to undergo oxidation in the presence of high ROS concentrations.[4]

The oxidation of the thioether to a more polar sulfoxide or sulfone can trigger the disassembly of a nanocarrier and the subsequent release of an encapsulated drug.[4][7] This provides a mechanism for targeted drug release at the site of disease, potentially increasing therapeutic efficacy while reducing side effects.

drug_delivery cluster_system Drug Delivery System cluster_release Targeted Release micelle Self-assembled nanocarrier (e.g., micelle) with a hydrophobic core containing the dodecyl thioether. drug Hydrophobic drug encapsulated within the core. micelle->drug ros High concentration of Reactive Oxygen Species (ROS) at the disease site. oxidation Oxidation of the thioether to a hydrophilic sulfoxide/sulfone. ros->oxidation destabilization Destabilization of the nanocarrier. oxidation->destabilization release Release of the encapsulated drug. destabilization->release

Caption: Conceptual workflow of an oxidation-responsive drug delivery system.

Prodrug Strategies

The hydroxyl group of dodecyl 2-hydroxyethyl sulfide can be used to attach a drug molecule via an ester linkage. This prodrug approach can improve the drug's solubility, stability, and pharmacokinetic profile. The ester bond can be designed to be cleaved by esterases that are abundant in the body, releasing the active drug.

Surface Functionalization of Nanoparticles

The thiol group in dodecanethiol, the precursor to dodecyl 2-hydroxyethyl sulfide, has a strong affinity for noble metal surfaces, such as gold. This property is widely used to form self-assembled monolayers (SAMs) on gold nanoparticles. While dodecyl 2-hydroxyethyl sulfide itself does not have a free thiol, its synthesis from dodecanethiol highlights the potential for creating related functionalized long-chain thiols for nanoparticle surface modification. Such modifications can be used to improve the biocompatibility and circulation time of nanoparticles, or to attach targeting ligands.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling dodecyl 2-hydroxyethyl sulfide and its precursors. Dodecanethiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Protective gloves, safety glasses, and a lab coat should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Dodecyl 2-hydroxyethyl sulfide is a versatile molecule with a unique combination of a long hydrophobic chain and a reactive polar headgroup. Its synthesis is straightforward, and its functional groups offer multiple avenues for chemical modification. The potential for this molecule and its derivatives in the development of advanced, stimuli-responsive drug delivery systems is significant. As research in targeted therapies continues to grow, the exploration of such "smart" molecules will undoubtedly play a crucial role in the future of medicine.

References

  • Medicinal Thiols: Current Status and New Perspectives. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Ethanol, 2-(dodecylthio)-. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

  • Medicinal Thiols: Current Status and New Perspectives. (2021, January 1). PMC. Retrieved January 13, 2026, from [Link]

  • 2-[(Dodecylsulfanyl)carbonothioylsulfanyl]propanoic acid. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Synthesis and multifarious applications of thiol-functionalized graphene oxide based materials. (n.d.). Indian Academy of Sciences. Retrieved January 13, 2026, from [Link]

  • Thiol Compounds and Inflammation. (n.d.). IMR Press. Retrieved January 13, 2026, from [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Ethanol, 2-(dodecyloxy)-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Functionalized Metal–Organic Frameworks Integrated with Plasmonic Nanoparticles: From Synthesis to Applications. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (2022, January 10). PubMed. Retrieved January 13, 2026, from [Link]

  • Thioethers – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]

  • Drug Delivery and Drug Efficacy from Amorphous Poly(thioether anhydrides). (2020, March 23). PubMed. Retrieved January 13, 2026, from [Link]

  • Ethanol, 2-(dodecyloxy)-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

  • 2-(Ethylthio)ethanol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 2-(Dodecylthio)ethanol. (n.d.). CAS Common Chemistry. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethanol, 2-(dodecylthio)- (CAS 1462-55-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethanol, 2-(dodecylthio)-, a versatile thioether alcohol with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, and potential applications, with a focus on its surfactant-like behavior. Due to the limited availability of data specific to this compound, this guide also draws upon information from analogous long-chain alkylthioethanols to provide a thorough understanding of its characteristics and potential uses.

Introduction

Ethanol, 2-(dodecylthio)- (CAS 1462-55-1), also known as 2-(dodecylsulfanyl)ethan-1-ol, is an organic molecule featuring a long dodecyl hydrocarbon tail and a hydrophilic 2-hydroxyethyl sulfide head group. This amphiphilic structure imparts surfactant-like properties, making it a compound of interest for applications requiring surface activity, such as in the formulation of emulsions and nanoparticles. Its thioether linkage and terminal hydroxyl group also offer reactive sites for further chemical modification, positioning it as a valuable intermediate in organic synthesis. This guide aims to consolidate the available technical information on this compound and explore its potential applications, particularly in fields relevant to drug development and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethanol, 2-(dodecylthio)- is crucial for its effective application. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 1462-55-1[1][2]
Molecular Formula C14H30OS[1][2]
Molecular Weight 246.45 g/mol [1][2]
Appearance Likely a colorless to pale yellow liquid or low melting solidInferred from similar compounds
Boiling Point 355.1 °C at 760 mmHg; 145 °C at 1.2 Torr[1][2]
Melting Point 43 °C[2]
Density 0.909 g/cm³[1]
Flash Point 172.7 °C[1]
Vapor Pressure 1.83E-06 mmHg at 25°C[1]
LogP 4.63280[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 13[1]
Synonyms 2-(Dodecylthio)ethanol, 2-(Dodecylsulfanyl)ethan-1-ol, 3-thiapentadecanol, Dodecyl 2-hydroxyethyl sulfide, β-(Laurylthio)ethyl alcohol[1][2]

Synthesis of Ethanol, 2-(dodecylthio)-

The synthesis of 2-(dodecylthio)ethanol can be achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, where a thiolate anion reacts with a halo-alcohol. A common and effective method involves the reaction of 1-dodecanethiol with 2-chloroethanol in the presence of a base.

Reaction Scheme

G Dodecanethiol CH₃(CH₂)₁₁SH 1-Dodecanethiol Product CH₃(CH₂)₁₁SCH₂CH₂OH Ethanol, 2-(dodecylthio)- Dodecanethiol->Product + Chloroethanol ClCH₂CH₂OH 2-Chloroethanol Chloroethanol->Product + Base Base (e.g., NaOEt) Salt Base·HCl

Caption: Synthesis of Ethanol, 2-(dodecylthio)-.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 2-(phenylthio)ethanol and should be optimized for the specific reactants.[3]

Materials and Equipment:

  • Reagents: 1-Dodecanethiol, 2-Chloroethanol, Sodium metal, Absolute ethanol.

  • Equipment: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator, separatory funnel.

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add 250 mL of absolute ethanol. Cautiously add 0.125 mol of sodium metal in small pieces while stirring. The reaction is exothermic and produces hydrogen gas. Allow the sodium to fully dissolve to form a solution of sodium ethoxide.

  • Formation of Sodium Dodecanethiolate: Once all the sodium has reacted and the solution has cooled, add 0.125 mol of 1-dodecanethiol dropwise from the dropping funnel over 15 minutes.

  • Reaction with 2-Chloroethanol: To the resulting solution of sodium dodecanethiolate, add 0.125 mol of 2-chloroethanol dropwise from the dropping funnel.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

    • Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.

    • Take up the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

    • The crude product can be further purified by vacuum distillation.

Potential Applications in Research and Drug Development

The amphiphilic nature of Ethanol, 2-(dodecylthio)- suggests several potential applications, particularly in areas requiring surface activity and the formation of self-assembled structures.

Surfactant and Emulsifying Agent

With its long hydrophobic dodecyl tail and a polar head group, this compound is expected to act as a non-ionic surfactant. It can be used to stabilize oil-in-water or water-in-oil emulsions, which is a fundamental requirement in many formulations, including creams, lotions, and some drug delivery systems.[4] The thioether linkage may offer different properties compared to more common oxy-ethylene based non-ionic surfactants.

Nanoparticle Formulation

The formulation of nanoparticles for drug delivery often relies on the use of surfactants and co-solvents to control particle size and stability.[5][6] Ethanol, 2-(dodecylthio)- could potentially be used in nanoprecipitation methods, where a drug and a polymer are dissolved in a solvent system and then added to an anti-solvent, leading to the formation of nanoparticles.[7] Its role could be to stabilize the newly formed nanoparticles and prevent their aggregation. The use of ethanol as a co-solvent is also common in the synthesis of mesoporous silica nanoparticles for drug delivery.[5]

Reactive Intermediate in Polymer Synthesis

The terminal hydroxyl group allows this molecule to act as a reactive intermediate. For instance, it could be used in emulsion polymerization, where it can be incorporated into polymer chains, leading to the formation of latexes with enhanced stability and functionality.[8]

Ocular Irritation Studies

"2-(n-Dodecylthio)ethanol" has been used as a test chemical in the validation of in vitro eye irritation test methods.[9][10] This suggests its potential use as a reference compound in toxicological studies following OECD guidelines for acute eye irritation/corrosion testing.[11][12][13]

Self-Assembly and Micellization

Similar to other surfactants, Ethanol, 2-(dodecylthio)- is expected to self-assemble in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The presence of a thioether group in the hydrophobic tail can influence the CMC and the structure of the resulting micelles.[14] The study of cationic surfactants with thioether groups has shown that the sulfur atom can slightly increase the CMC and may decrease the tendency for micellar growth compared to their alkyl chain counterparts.[14]

Caption: Self-assembly of surfactant molecules into a micelle.

Safety and Handling

Due to the limited specific safety data for Ethanol, 2-(dodecylthio)-, it is prudent to handle this chemical with the care afforded to other long-chain alkylthioethanols and surfactants.

General Precautions
  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][15][16] Avoid contact with skin and eyes, and avoid inhalation of vapors.[10][15][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[17]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[16]

Toxicological Information

There is no specific toxicological data available for Ethanol, 2-(dodecylthio)-. However, data on related long-chain alcohols suggest low acute toxicity.[9] A study on a similar compound, 2-(decylthio)ethanol, indicated no available data on toxicity to fish, daphnia, algae, or microorganisms.[15] Given its potential use in eye irritation studies, it should be considered a potential eye irritant.

Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material may be disposed of by incineration at a licensed chemical destruction plant.[15] Do not discharge into sewer systems.[15]

Conclusion

Ethanol, 2-(dodecylthio)- is a specialty chemical with promising properties as a non-ionic surfactant and a versatile chemical intermediate. While specific application data is still emerging, its amphiphilic nature and reactive hydroxyl group make it a strong candidate for use in emulsion polymerization, nanoparticle formulation, and as a tool in toxicological research. Further investigation into its self-assembly behavior and its performance in drug delivery systems could unveil new and valuable applications for this compound. As with any chemical with limited toxicological data, it is imperative to handle Ethanol, 2-(dodecylthio)- with appropriate safety precautions.

References

  • MySkinRecipes. (n.d.). α-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-hydroxy-Poly(oxy-1,2-ethanediyl). Retrieved from [Link]

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  • LookChem. (n.d.). Ethanol, 2-(dodecylthio)-. Retrieved from [Link]

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  • Langmuir. (2008). Self-assembly of cationic surfactants that contain thioether groups in the hydrophobic tails. Retrieved from [Link]

  • Flashpoint srl. (2020). Test Guideline No. 405 Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • Toxicology Reports. (2024). Toxicological evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). DBNPA. Retrieved from [Link]

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  • PubMed Central. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. Retrieved from [Link]

  • ACS Publications. (2020). Fundamentals of Emulsion Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Biotinylated Alkylthiolate Self-Assembled Monolayers on Gold. Retrieved from [Link]

  • Lab Alley. (n.d.). Using Ethanol for synthesis of nano-materials and porous materials. Retrieved from [Link]

  • PubMed Central. (2014). Purification of ethanol for highly sensitive self-assembly experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of ethanol content on emulsion polymerization. Retrieved from [Link]

  • Kinam Park. (n.d.). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. Retrieved from [Link]

  • PubMed. (n.d.). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Retrieved from [Link]

  • RSC Publishing. (n.d.). Self-assembly of pentapeptides in ethanol to develop organogels. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-(Methylthio)ethanol: Synthesis and Properties. Retrieved from [Link]

  • PubMed. (2024). Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics. Retrieved from [Link]

  • PubMed. (n.d.). In vitro dermal and transdermal delivery of doxycycline from ethanol/migliol 840 vehicles. Retrieved from [Link]

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  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

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  • PubMed Central. (n.d.). Nanotechnology as a Platform for the Development of Injectable Parenteral Formulations: A Comprehensive Review of the Know-Hows and State of the Art. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved from [Link]

  • PubMed. (n.d.). The impact of the particle size of curcumin nanocarriers and the ethanol on beta_1-integrin overexpression in fibroblasts: A regenerative pharmaceutical approach in skin repair and anti-aging formulations. Retrieved from [Link]

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  • ResearchGate. (n.d.). Formation of Biotinylated Alkylthiolate Self-Assembled Monolayers on Gold. Retrieved from [Link]

  • ResearchGate. (2025). Ethanol Based Vesicular Carriers in Transdermal Drug Delivery: Nanoethosomes and Transethosomes in Focus. Retrieved from [Link]

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An In-depth Technical Guide to 2-(dodecylsulfanyl)ethan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(dodecylsulfanyl)ethan-1-ol is a bifunctional organic molecule featuring a long C12 alkyl chain linked via a thioether bond to an ethanol headgroup. This amphiphilic structure, combining a hydrophobic tail with a polar, reactive headgroup, makes it a compound of significant interest in materials science and drug development. The thioether linkage provides a stable, yet potentially responsive, connection, while the primary alcohol offers a site for further chemical modification. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this versatile molecule, with a focus on its relevance to pharmaceutical research.

Section 1: Chemical and Physical Properties

The unique combination of a long alkyl chain, a thioether, and a hydroxyl group in 2-(dodecylsulfanyl)ethan-1-ol governs its physicochemical properties. Thioethers, in general, are known for their characteristic odors and are less volatile and have higher melting points compared to their ether analogs due to the greater polarizability of the sulfur atom.[1]

Identification and General Properties
PropertyValueSource(s)
IUPAC Name 2-(dodecylsulfanyl)ethan-1-olChemScene[2]
Synonyms Ethanol, 2-(dodecylthio)-; 2-(Dodecylthio)ethanolLookChem[3], ChemScene[2]
CAS Number 1462-55-1ChemScene[2]
Molecular Formula C₁₄H₃₀OSChemScene[2]
Molecular Weight 246.45 g/mol ChemScene[2]
Appearance White to very pale yellow solid (predicted)TCI Chemicals[4]
Physicochemical Data

The interplay between the hydrophobic dodecyl chain and the hydrophilic hydroxyl group gives 2-(dodecylsulfanyl)ethan-1-ol properties that are crucial for its potential applications, such as in self-assembly and as a linker molecule.

PropertyValueSource(s)
Boiling Point 355.1 °C at 760 mmHg (predicted)LookChem[3]
Density 0.909 g/cm³ (predicted)LookChem[3]
Vapor Pressure 1.83 x 10⁻⁶ mmHg at 25 °C (predicted)LookChem[3]
Flash Point 172.7 °C (predicted)LookChem[3]
LogP (octanol/water) 4.63 (predicted)ChemScene[2]
pKa (hydroxyl proton) ~16-17 (estimated)
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 2 (O and S)ChemScene[2]
Rotatable Bonds 13ChemScene[2]

Solubility Profile: Due to its long alkyl chain, 2-(dodecylsulfanyl)ethan-1-ol is expected to be poorly soluble in water. However, the presence of the hydroxyl group allows for some solubility in polar organic solvents. It is predicted to be soluble in alcohols (ethanol, methanol), ethers, and chlorinated solvents.[5] Quantitative solubility data is not readily available and would need to be determined experimentally.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-(dodecylsulfanyl)ethan-1-ol. Below are the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 500 MHz, CDCl₃):

    • δ 3.75 (t, 2H, -CH₂OH): Triplet corresponding to the methylene group attached to the hydroxyl group.

    • δ 2.75 (t, 2H, -S-CH₂-): Triplet for the methylene group adjacent to the sulfur atom.

    • δ 2.55 (t, 2H, -S-CH₂-C₁₁H₂₃): Triplet for the methylene group of the dodecyl chain attached to the sulfur.

    • δ 1.60 (quint, 2H, -S-CH₂-CH₂-): Quintet for the second methylene group of the dodecyl chain.

    • δ 1.25 (m, 18H, -(CH₂)₉-CH₃): A broad multiplet for the remaining methylene groups of the dodecyl chain.

    • δ 0.88 (t, 3H, -CH₃): Triplet for the terminal methyl group.

    • δ ~1.5-2.0 (br s, 1H, -OH): A broad singlet for the hydroxyl proton, which is exchangeable and its position can vary.

  • ¹³C NMR (Predicted, 125 MHz, CDCl₃):

    • δ 60.5 (-CH₂OH)

    • δ 35.5 (-S-CH₂-)

    • δ 32.5 (-S-CH₂-C₁₁H₂₃)

    • δ 32.0, 29.7, 29.6, 29.5, 29.4, 29.1, 28.8, 22.7 (-(CH₂)₉-)

    • δ 14.1 (-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of 2-(dodecylsulfanyl)ethan-1-ol is expected to show characteristic absorption bands for its functional groups.[6]

  • ~3350 cm⁻¹ (broad): O-H stretching of the alcohol.

  • ~2920 cm⁻¹ and ~2850 cm⁻¹ (strong): C-H stretching of the alkyl chain.

  • ~1465 cm⁻¹: C-H bending of the CH₂ groups.

  • ~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.

  • ~650-750 cm⁻¹ (weak): C-S stretching of the thioether.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak [M]⁺ at m/z 246 would likely be of low intensity. Key fragmentation patterns would include:[7]

  • Alpha-cleavage: Loss of an alkyl radical from the carbon adjacent to the sulfur or oxygen. A prominent peak at m/z 31 ([CH₂OH]⁺) is characteristic of primary alcohols.

  • Loss of water: A peak at m/z 228 ([M-18]⁺).

  • Cleavage of the C-S bonds: Leading to fragments corresponding to the dodecyl chain and the hydroxyethylthio moiety.

Section 3: Synthesis and Purification

A common and efficient method for the synthesis of 2-(dodecylsulfanyl)ethan-1-ol is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, where a thiolate acts as the nucleophile.[8]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products dodecanethiol 1-Dodecanethiol deprotonation 1. Deprotonation (Formation of Thiolate) dodecanethiol->deprotonation base Base (e.g., NaH, NaOH) base->deprotonation chloroethanol 2-Chloroethanol sn2 2. SN2 Attack chloroethanol->sn2 deprotonation->sn2 Dodecanethiolate workup 3. Aqueous Workup sn2->workup product 2-(dodecylsulfanyl)ethan-1-ol workup->product salt Salt (e.g., NaCl) workup->salt

Caption: Synthetic workflow for 2-(dodecylsulfanyl)ethan-1-ol.

Detailed Synthesis Protocol

This protocol describes the synthesis of 2-(dodecylsulfanyl)ethan-1-ol from 1-dodecanethiol and 2-chloroethanol.

Materials:

  • 1-Dodecanethiol

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • 2-Chloroethanol

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Deprotonation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-dodecanethiol (1.0 eq) in anhydrous ethanol. To this solution, add sodium hydroxide (1.1 eq) and stir at room temperature for 30 minutes to form the sodium dodecanethiolate.

  • Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 2-(dodecylsulfanyl)ethan-1-ol.

Section 4: Chemical Reactivity and Stability

The reactivity of 2-(dodecylsulfanyl)ethan-1-ol is dominated by its two functional groups: the thioether and the primary alcohol.

  • Thioether Reactivity: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This oxidation transforms the hydrophobic thioether into a more polar functional group, a property that can be exploited in stimuli-responsive materials. The thioether can also act as a ligand for metal coordination.

  • Alcohol Reactivity: The primary hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation to an aldehyde or carboxylic acid. This allows for the covalent attachment of other molecules, making it a useful linker.

  • Stability: Thioethers are generally stable compounds. However, they can be susceptible to oxidation over time, especially in the presence of air and light. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.

Section 5: Applications in Drug Development

The unique amphiphilic and bifunctional nature of 2-(dodecylsulfanyl)ethan-1-ol makes it a promising candidate for various applications in drug development.

  • Linker in Drug Conjugates: The thioether bond is stable in physiological conditions, making it suitable as a non-cleavable linker in antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[9][10] The hydroxyl group can be used to attach a drug molecule, while the long alkyl chain can influence the overall lipophilicity and pharmacokinetic properties of the conjugate.

  • Component of Liposomes and Nanoparticles: The amphiphilic nature of 2-(dodecylsulfanyl)ethan-1-ol allows it to be incorporated into the lipid bilayer of liposomes or other nanoparticle formulations.[11] The hydroxyl group, exposed on the surface, can be further functionalized, for example, with targeting ligands or polyethylene glycol (PEG) to create "stealth" liposomes with prolonged circulation times. The thioether can also be used to create cross-linked liposome scaffolds for sustained drug release.[11]

Section 6: Safety and Handling

No specific safety data sheet (SDS) is available for 2-(dodecylsulfanyl)ethan-1-ol. However, based on the SDS for similar compounds like 1-dodecanethiol and 2-(decylthio)ethanol, the following precautions should be taken:[12][13]

  • Health Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction upon repeated exposure.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, regional, and national regulations.

Section 7: Experimental Protocols for Property Determination

Determination of Partition Coefficient (LogP)

The partition coefficient between n-octanol and water (LogP) can be determined experimentally using the OECD Guideline 107 (Shake Flask Method).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate 1. Pre-saturate n-octanol and water prepare_sol 2. Prepare solution of compound in n-octanol saturate->prepare_sol mix 3. Mix with water and shake to equilibrate prepare_sol->mix separate 4. Separate phases (centrifugation) mix->separate measure 5. Measure concentration in both phases (e.g., GC, HPLC) separate->measure calculate 6. Calculate LogP measure->calculate

Caption: Workflow for LogP determination.

Protocol:

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a stock solution of 2-(dodecylsulfanyl)ethan-1-ol in the pre-saturated n-octanol.

  • Mix the n-octanol solution with pre-saturated water in a suitable vessel.

  • Shake the vessel until equilibrium is reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., GC-MS or HPLC).

  • Calculate the partition coefficient as P = [concentration in octanol] / [concentration in water]. The LogP is the base-10 logarithm of P.

Determination of Dissociation Constant (pKa)

The pKa of the hydroxyl group can be determined using the OECD Guideline 112 (Titration Method).

Protocol:

  • Prepare a solution of 2-(dodecylsulfanyl)ethan-1-ol in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Record the pH as a function of the volume of titrant added.

  • Plot the titration curve (pH vs. volume of base).

  • The pKa is the pH at the half-equivalence point, where half of the alcohol has been deprotonated.

References

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Spectroscopic Data of Ethanol, 2-(dodecylthio)-: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound Ethanol, 2-(dodecylthio)-, a molecule of interest in various research and development sectors, including drug development. This guide is designed for researchers, scientists, and professionals who require a deep understanding of the structural and analytical characteristics of this thioether alcohol.

Introduction to Ethanol, 2-(dodecylthio)-

Ethanol, 2-(dodecylthio)- (CAS No. 1462-55-1) is a bifunctional molecule incorporating a long hydrophobic dodecyl chain and a hydrophilic hydroxyethyl sulfide moiety.[1][2] This amphiphilic nature suggests its potential utility as a non-ionic surfactant, emulsifier, or stabilizing agent in various formulations. In the context of drug development, such structures can be explored for their properties as penetration enhancers, solubilizing agents for poorly soluble active pharmaceutical ingredients (APIs), or as components of lipid-based drug delivery systems.

An understanding of its spectroscopic signature is paramount for its identification, purity assessment, and quality control. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this molecule, drawing upon established principles and data from analogous compounds.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₁₄H₃₀OS[1][2]
Molecular Weight 246.45 g/mol [1][2]
Boiling Point 145 °C at 1.2 Torr[2]
Melting Point 43 °C[2]

Below is a diagram illustrating the molecular structure of Ethanol, 2-(dodecylthio)-.

dodecanethiol 1-Dodecanethiol (CH₃(CH₂)₁₁SH) product Ethanol, 2-(dodecylthio)- (CH₃(CH₂)₁₁SCH₂CH₂OH) dodecanethiol->product chloroethanol 2-Chloroethanol (ClCH₂CH₂OH) chloroethanol->product base Base (e.g., NaOH) base->product salt Salt (e.g., NaCl) product->salt water Water (H₂O) product->water

Caption: Proposed synthesis of Ethanol, 2-(dodecylthio)-.

Potential Impurities and their Spectroscopic Identification:

  • Unreacted 1-dodecanethiol: The presence of a sharp S-H stretching band in the IR spectrum around 2550-2600 cm⁻¹ would indicate this impurity.

  • Unreacted 2-chloroethanol: Its distinct NMR signals would be observable.

  • Dodecyl disulfide (CH₃(CH₂)₁₁S-S(CH₂)₁₁CH₃): This can form via oxidation of the thiol. Mass spectrometry would be the most effective tool for its detection, showing a molecular ion peak at m/z 402.8.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for Ethanol, 2-(dodecylthio)-, based on the analysis of its functional groups and data from analogous compounds like 2-(ethylthio)ethanol. [3]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the different types of hydrogen atoms in the molecule and their connectivity.

Predicted ¹H NMR Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₃ - (dodecyl)~0.88Triplet3HTerminal methyl group of the long alkyl chain.
-(CH₂ )₉- (dodecyl)~1.26Multiplet18HBulk methylene groups of the dodecyl chain.
-CH₂ -CH₂-S-~1.58Quintet2HMethylene group β to the sulfur atom.
-S-CH₂ -CH₂-OH~2.55Triplet2HMethylene group α to the sulfur atom.
-S-CH₂-CH₂ -OH~2.72Triplet2HMethylene group adjacent to both sulfur and the other CH₂.
-CH₂-OH Variable (e.g., ~1.5-4.0)Singlet (broad)1HHydroxyl proton; chemical shift is concentration and solvent dependent and may exchange with D₂O. [4]
-S-CH₂-CH₂-OH ~3.70Triplet2HMethylene group attached to the hydroxyl group.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonChemical Shift (δ, ppm)Rationale
C H₃- (dodecyl)~14.1Terminal methyl carbon.
-(C H₂)₉- (dodecyl)~22.7 - 31.9Methylene carbons of the long alkyl chain.
-C H₂-CH₂-S-~29.0Carbon β to the sulfur atom.
-S-C H₂-CH₂-OH~32.2Carbon α to the sulfur atom.
-S-CH₂-C H₂-OH~35.0Carbon adjacent to both sulfur and the other CH₂.
-S-CH₂-CH₂-O H~61.0Carbon attached to the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethanol, 2-(dodecylthio)-, electron ionization (EI) would likely lead to fragmentation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 246.46 corresponding to the molecular weight of the compound is expected, though it may be weak.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for thioethers. This would result in the loss of a C₁₁H₂₃ radical, leading to a fragment at m/z = 61 (CH₂=S⁺-CH₂CH₂OH) or m/z = 185 (CH₃(CH₂)₁₀CH₂S⁺=CH₂).

  • Cleavage next to the hydroxyl group: Fragmentation can also occur near the alcohol functional group. Loss of a water molecule (H₂O) from the molecular ion would give a peak at m/z = 228.

  • Fragmentation of the dodecyl chain: A series of peaks separated by 14 Da (corresponding to CH₂ groups) will be characteristic of the long alkyl chain.

A comparison with the mass spectrum of the ether analog, Ethanol, 2-(dodecyloxy)-, which shows a base peak at m/z = 45 (CH₂=O⁺H), suggests that cleavage near the heteroatom is a dominant process. [5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibration
O-H (alcohol)3200-3600Strong, BroadStretching
C-H (alkane)2850-2960StrongStretching
C-O (alcohol)1050-1150StrongStretching
C-S (thioether)600-800Weak to MediumStretching

The most prominent features in the IR spectrum will be the broad O-H stretch of the alcohol group and the strong C-H stretching vibrations of the long alkyl chain. The C-O stretch will also be a significant peak. The C-S stretch is typically weak and may be difficult to discern in the fingerprint region. [6]

Conclusion

The spectroscopic data presented in this guide provide a detailed framework for the identification and characterization of Ethanol, 2-(dodecylthio)-. By combining the insights from NMR, MS, and IR spectroscopy, researchers can confidently verify the structure and purity of this compound, which is crucial for its application in sensitive fields such as drug development. The predictive nature of this analysis, based on established spectroscopic principles and data from analogous compounds, offers a robust starting point for experimental verification.

References

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An In-Depth Technical Guide to the Solubility of 2-(dodecylthio)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(dodecylthio)ethanol, a molecule of significant interest to researchers, scientists, and professionals in drug development. In the absence of extensive publicly available quantitative solubility data, this guide establishes a robust framework for understanding, predicting, and experimentally determining the solubility of 2-(dodecylthio)ethanol in a variety of organic solvents. We will delve into the physicochemical properties of the molecule, apply established solubility theories to predict its behavior, and provide a detailed, step-by-step experimental protocol for accurate solubility determination. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize 2-(dodecylthio)ethanol in their work.

Introduction: The Significance of 2-(dodecylthio)ethanol and Its Solubility

2-(dodecylthio)ethanol is a long-chain thioether-alcohol with a unique amphiphilic nature, possessing both a lengthy hydrophobic dodecyl chain and a polar hydroxyl group. This structure imparts surfactant-like properties, making it a valuable intermediate and component in a range of applications, including as a stabilizing agent for nanoparticles, a component in self-assembling monolayers, and a potential excipient in drug delivery systems.

The solubility of 2-(dodecylthio)ethanol in organic solvents is a critical parameter that dictates its utility in these applications. For instance, in drug formulation, the ability to dissolve the compound in a suitable organic solvent is paramount for creating homogenous mixtures, controlling crystallization processes, and ensuring consistent dosing. In materials science, solvent choice directly influences the formation of thin films and the self-assembly of monolayers. A thorough understanding of its solubility behavior is therefore not merely academic but a practical necessity for predictable and reproducible results.

This guide will provide the necessary theoretical and practical framework to address this critical need.

Physicochemical Properties of 2-(dodecylthio)ethanol

A foundational understanding of the physicochemical properties of 2-(dodecylthio)ethanol is essential for predicting its solubility. These properties govern the intermolecular forces at play between the solute and potential solvents.

PropertyValueSource
Molecular Formula C14H30OS[1][2]
Molecular Weight 246.45 g/mol [1][3]
Appearance Data not available
Melting Point 43 °C[4]
Boiling Point 145 °C @ 1.2 Torr[4]
Density 0.909 g/cm³[3]
LogP (Octanol-Water Partition Coefficient) 4.63[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2 (Oxygen and Sulfur)[3]

The high LogP value indicates a strong preference for non-polar environments over aqueous ones. The presence of a hydrogen bond donor (the hydroxyl group) and two acceptors allows for specific interactions with protic and polar aprotic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. 2-(dodecylthio)ethanol is an amphiphilic molecule, meaning it has both a polar and a non-polar region.[5]

  • Non-polar moiety: The long C12 alkyl (dodecyl) chain is hydrophobic and will readily interact with non-polar solvents through van der Waals forces.

  • Polar moiety: The ethanol head group (-CH2CH2OH) is hydrophilic and capable of hydrogen bonding.

This dual nature suggests that the solubility of 2-(dodecylthio)ethanol will be highly dependent on the nature of the organic solvent.

Qualitative Solubility Predictions in Different Solvent Classes

Based on its amphiphilic character, we can predict the solubility of 2-(dodecylthio)ethanol in various classes of organic solvents:

  • Non-polar Solvents (e.g., Hexane, Toluene): The long dodecyl chain will be the dominant factor promoting solubility in these solvents. The "like dissolves like" principle suggests good solubility due to favorable van der Waals interactions between the alkyl chain and the non-polar solvent molecules.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. The polar hydroxyl group of 2-(dodecylthio)ethanol can engage in dipole-dipole interactions with these solvents. Solubility is expected to be moderate, influenced by the balance between the polar-polar interactions and the non-polar alkyl chain's interaction with the less polar parts of the solvent molecules.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. The hydroxyl group of 2-(dodecylthio)ethanol can form strong hydrogen bonds with these solvents, which would favor solubility. However, the long, non-polar dodecyl chain may disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility, especially in highly polar protic solvents like methanol.[2] Alcohols with longer alkyl chains tend to be more soluble in other long-chain alcohols.[1]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. The dominant interaction will likely be van der Waals forces with the dodecyl chain, suggesting good solubility.

A Note on Hansen Solubility Parameters (HSP)

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following is a detailed protocol for determining the solubility of 2-(dodecylthio)ethanol in organic solvents.

Materials and Equipment
  • 2-(dodecylthio)ethanol (solute)

  • A range of organic solvents (e.g., hexane, toluene, ethanol, acetone, ethyl acetate, dichloromethane) of high purity.

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated UV-Vis spectrophotometer if the compound has a suitable chromophore).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solute Weigh 2-(dodecylthio)ethanol mix Combine in vial prep_solute->mix prep_solvent Measure organic solvent prep_solvent->mix saturate Agitate at constant temperature (e.g., 24-48 hours) mix->saturate centrifuge Centrifuge to pellet undissolved solid saturate->centrifuge supernatant Carefully collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by GC/HPLC dilute->analyze calculate Calculate concentration analyze->calculate

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(dodecylthio)ethanol to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

    • Transfer the supernatant to a volumetric flask and dilute it with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC or HPLC). A calibration curve should be prepared using standard solutions of 2-(dodecylthio)ethanol of known concentrations in the same solvent.

    • Determine the concentration of 2-(dodecylthio)ethanol in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Template for Experimentally Determined Solubility of 2-(dodecylthio)ethanol

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Hexanee.g., 25DataDatae.g., GC-FID
e.g., Toluenee.g., 25DataDatae.g., GC-FID
e.g., Ethanole.g., 25DataDatae.g., HPLC-RID
e.g., Acetonee.g., 25DataDatae.g., HPLC-RID
e.g., Dichloromethanee.g., 25DataDatae.g., GC-FID

Conclusion

While quantitative solubility data for 2-(dodecylthio)ethanol in organic solvents is not extensively documented in public literature, a strong predictive understanding can be achieved through the application of fundamental solubility principles. The amphiphilic nature of this molecule, with its long hydrophobic tail and polar head group, dictates a complex solubility profile that is highly dependent on the properties of the organic solvent. This guide provides a robust theoretical framework for predicting this behavior and a detailed experimental protocol for its precise determination. By leveraging the insights and methodologies presented herein, researchers can confidently and effectively utilize 2-(dodecylthio)ethanol in their diverse applications, from advanced materials to pharmaceutical formulations.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 5). Amphiphile. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • LookChem. (n.d.). Ethanol, 2-(dodecylthio)-. Retrieved January 12, 2026, from [Link]

  • Quora. (2016, April 1). Why does the solubility of alcohol in hexane increase as length of hydrocarbon chain increases?. Retrieved January 12, 2026, from [Link]

  • CAS. (n.d.). 2-(Dodecylthio)ethanol. In CAS Common Chemistry. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.3: Physical Properties of Alcohols. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2011, November). Alkyl-chain length (n) dependence of the solubility limit of alcohols.... Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2014, October). The effect of the length of the alcohol alkyl chain on the liquefaction.... Retrieved January 12, 2026, from [Link]

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The Thermal Stability of Dodecyl 2-Hydroxyethyl Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of dodecyl 2-hydroxyethyl sulfide. Aimed at researchers, scientists, and professionals in drug development, this document delves into the core principles governing the thermal decomposition of this compound. It outlines detailed experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for empirical assessment. Furthermore, this guide explores the mechanistic pathways of thermal degradation and presents hypothetical data to illustrate the expected thermochemical behavior. Visual diagrams are employed to elucidate experimental workflows and decomposition mechanisms, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of Thermal Stability in Application

Dodecyl 2-hydroxyethyl sulfide, a molecule featuring a long hydrophobic alkyl chain and a polar hydroxyethyl head group linked by a thioether bond, holds potential in various applications, including as a surfactant, emulsifier, or a functional intermediate in pharmaceutical and materials science. The utility of this compound in any process involving elevated temperatures is fundamentally dictated by its thermal stability. Understanding the temperature at which it begins to decompose, the nature of its decomposition products, and the energetics of this process is critical for ensuring product integrity, process safety, and regulatory compliance.

Thermal decomposition is a chemical breakdown of a substance induced by heat[1]. For dodecyl 2-hydroxyethyl sulfide, this process can lead to the loss of functional properties and the generation of potentially hazardous volatile compounds. This guide serves as a foundational resource for professionals requiring a deep technical understanding of the thermal characteristics of this compound.

Mechanisms of Thermal Decomposition

The thermal degradation of dodecyl 2-hydroxyethyl sulfide is anticipated to proceed through several key pathways, primarily involving the cleavage of its weakest chemical bonds. The presence of a C-S (thioether) bond, a C-C backbone, and a C-O and O-H bond in the hydroxyethyl group suggests a complex decomposition profile.

Homolytic Cleavage of the Carbon-Sulfur Bond

The initial and most probable decomposition pathway at elevated temperatures is the homolytic cleavage of the carbon-sulfur bonds, which are generally weaker than carbon-carbon bonds. This results in the formation of highly reactive free radicals[2].

  • Primary Fission: The primary decomposition step is the scission of either the dodecyl-sulfur bond or the ethyl-sulfur bond, leading to the formation of a dodecyl radical and a 2-hydroxyethylthio radical, or a 2-hydroxyethyl radical and a dodecylthio radical.

  • Secondary Reactions: These initial radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller, more volatile products.

Intramolecular Elimination Reactions

For long-chain alkyl sulfides, intramolecular elimination reactions are also a plausible decomposition route. The presence of a hydroxyl group may influence these pathways.

  • β-Elimination: A potential pathway involves the abstraction of a hydrogen atom from the carbon adjacent to the sulfur atom by the hydroxyl group, leading to the formation of dodecene and 2-mercaptoethanol.

Decomposition Products

Based on the decomposition mechanisms of similar alkyl sulfides and hydroxyethyl sulfides, the expected thermal decomposition products of dodecyl 2-hydroxyethyl sulfide may include:

  • Volatile Sulfur Compounds: Hydrogen sulfide (H₂S), mercaptans, and smaller alkyl sulfides. The decomposition of sulfur-containing compounds is known to produce H₂S and other sulfur radical species[3].

  • Hydrocarbons: A range of saturated and unsaturated hydrocarbons resulting from the fragmentation of the dodecyl chain, such as dodecene.

  • Oxygenated Compounds: Water, and potentially smaller aldehydes and alcohols from the decomposition of the 2-hydroxyethyl moiety.

  • Char Residue: At very high temperatures, a small amount of carbonaceous char may remain.

The following diagram illustrates the potential primary decomposition pathways:

Potential Primary Decomposition Pathways of Dodecyl 2-hydroxyethyl Sulfide A Dodecyl 2-hydroxyethyl Sulfide B Homolytic C-S Cleavage A->B High Temp. C Intramolecular Elimination A->C High Temp. D Dodecyl Radical + 2-Hydroxyethylthio Radical B->D E Dodecene + 2-Mercaptoethanol C->E F Secondary Reactions D->F E->F G Volatile Products (H₂S, Hydrocarbons, etc.) F->G

Caption: Primary decomposition pathways of dodecyl 2-hydroxyethyl sulfide.

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability of dodecyl 2-hydroxyethyl sulfide requires empirical data obtained from well-established analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such an assessment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the amount of residual mass[4].

  • Sample Preparation: Ensure the dodecyl 2-hydroxyethyl sulfide sample is pure and dry. Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

The following diagram outlines the TGA experimental workflow:

TGA Experimental Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A Obtain Sample B Weigh 5-10 mg A->B C Load into TGA D Set Parameters (N₂ Purge, 10°C/min ramp) C->D E Run Experiment D->E F Record Mass vs. Temp G Plot TGA & DTG Curves F->G H Determine T_onset & T_peak G->H

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify endothermic and exothermic events associated with phase transitions and decomposition[5].

  • Sample Preparation: Accurately weigh 2-5 mg of the dodecyl 2-hydroxyethyl sulfide sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

    • Purge Gas: Use an inert gas such as nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

      • Ramp the temperature to a point beyond its complete decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Collection: Continuously record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature to obtain the DSC thermogram.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Integrate the area under the peaks to determine the enthalpy change (ΔH) for each thermal event.

Hypothetical Thermal Decomposition Data

In the absence of published experimental data for dodecyl 2-hydroxyethyl sulfide, the following table presents hypothetical data based on the expected behavior of analogous long-chain alkyl thioethers and hydroxyethyl sulfides. This data is for illustrative purposes to guide researchers in their analysis.

ParameterHypothetical ValueDescription
TGA Onset Decomposition Temp. (T_onset) ~ 220 °CThe temperature at which significant mass loss begins.
TGA Peak Decomposition Temp. (T_peak) ~ 280 °CThe temperature of the maximum rate of mass loss.
Mass Loss (200-350 °C) ~ 75%Corresponds to the loss of the dodecyl chain and parts of the head group.
Residual Mass at 600 °C < 5%The remaining non-volatile char.
DSC Decomposition Peak ExothermicThe decomposition process is expected to be exothermic.
ΔH_decomposition -150 to -250 J/gThe enthalpy of decomposition.

Interpretation of Results and Concluding Remarks

The thermal stability of dodecyl 2-hydroxyethyl sulfide is a critical parameter for its practical application. The hypothetical data suggests that the compound is likely stable up to approximately 220 °C, beyond which it undergoes significant decomposition. The primary decomposition is expected to be an exothermic process, which has important safety implications for large-scale handling at elevated temperatures.

The proposed decomposition pathways, initiated by C-S bond cleavage, lead to the formation of a variety of smaller molecules. For applications where the release of sulfur-containing volatiles is a concern, the use of this compound should be carefully considered at temperatures approaching its decomposition onset.

The experimental protocols provided in this guide offer a robust framework for the empirical determination of the thermal stability of dodecyl 2-hydroxyethyl sulfide and related compounds. It is strongly recommended that these analyses be performed to obtain precise data for specific applications, ensuring both process efficiency and safety.

References

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  • NASA. Applications of High Pressure Differential Scanning Calorimetry to Aviation Fuel Thermal Stability Research.
  • ResearchGate. Pyrolysis of Organosulfur Compounds.

Sources

An In-depth Technical Guide to the Material Safety of Ethanol, 2-(dodecylthio)-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2-(dodecylthio)- (CAS No. 1462-55-1), also known as 2-(dodecylsulfanyl)ethan-1-ol, is a long-chain alkyl thioether derivative. Its amphiphilic nature, conferred by a lengthy hydrophobic dodecyl chain and a hydrophilic hydroxyl group, suggests its potential utility in various research and development applications, including as a surfactant, stabilizer, or intermediate in the synthesis of more complex molecules. The presence of a sulfur atom also introduces unique chemical properties that may be exploited in drug delivery systems or material science. As with any chemical compound, a thorough understanding of its safety profile is paramount for its responsible handling and use in a laboratory setting. This guide provides a comprehensive overview of the material safety data for Ethanol, 2-(dodecylthio)-, synthesizing available data with established principles of chemical safety to empower researchers in its safe and effective application.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for predicting its behavior, potential hazards, and appropriate handling procedures. The table below summarizes the known properties of Ethanol, 2-(dodecylthio)-.

PropertyValueSource(s)
CAS Number 1462-55-1[1]
Molecular Formula C14H30OS[1]
Molecular Weight 246.46 g/mol [1]
Appearance Data not available
Odor Likely a mild mercaptan-like odorInferred from similar compounds
Melting Point 43 °C[2]
Boiling Point 145 °C at 1.2 Torr[2]
Flash Point 172.7 °C[1]
Density 0.909 g/cm³[1]
Vapor Pressure 1.83E-06 mmHg at 25°C[1]
Solubility Data not available; likely poorly soluble in water, soluble in organic solventsInferred from structure

The high flash point suggests that this compound is not highly flammable at ambient temperatures. However, its combustible nature necessitates avoidance of open flames and high temperatures.

Hazard Identification and Toxicological Profile

Comprehensive toxicological data for Ethanol, 2-(dodecylthio)- is limited. The following information is based on available studies and extrapolations from structurally related compounds.

Acute Toxicity

An acute oral toxicity study in rats has been conducted, providing a key piece of toxicological information.

Route of ExposureSpeciesLD50ObservationsSource
OralRat (female)> 2000 mg/kg bwAt 2000 mg/kg bw, signs of toxicity included hunched posture, diarrhea, pilo-erection, and diuresis. No mortality was observed.[3]

Based on this study, Ethanol, 2-(dodecylthio)- is considered to have low acute oral toxicity. No data is available for acute dermal or inhalation toxicity.

Irritation and Sensitization

Specific data on skin and eye irritation for Ethanol, 2-(dodecylthio)- is not available. However, based on the chemical structure, it is prudent to handle this compound as a potential skin and eye irritant. Prolonged or repeated skin contact may lead to defatting and dermatitis.

Chronic Toxicity

No data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of Ethanol, 2-(dodecylthio)- is currently available. The toxicological effects of long-chain alkyl thioethers are not well-documented in publicly accessible literature.

Hazard Communication Flowchart

The following diagram illustrates a logical process for communicating the potential hazards associated with Ethanol, 2-(dodecylthio)-, based on the available information.

HazardCommunication Hazard Communication for Ethanol, 2-(dodecylthio)- cluster_ID Hazard Identification cluster_Communication Communication & Labeling cluster_Action User Action Start Start: New Chemical Handling PhysChem Review Physicochemical Properties (High Flash Point, Combustible) Start->PhysChem AcuteTox Review Acute Toxicity Data (Low Oral LD50) PhysChem->AcuteTox Irritation Assess Irritation Potential (Structural Alert for Skin/Eye Irritation) AcuteTox->Irritation ChronicTox Identify Data Gaps (No Chronic Toxicity Data) Irritation->ChronicTox Labeling Label Container Clearly: - Chemical Name & CAS - Warning: Potential Irritant ChronicTox->Labeling SDS Ensure Safety Data Sheet is Accessible Labeling->SDS Training Train Personnel on Hazards and Safe Handling SDS->Training PPE Mandate Appropriate PPE Usage Training->PPE

Caption: A flowchart for hazard communication of Ethanol, 2-(dodecylthio)-.

Safe Handling and Storage

The following protocols are recommended for the safe handling and storage of Ethanol, 2-(dodecylthio)-. These are based on general best practices for handling laboratory chemicals with unknown long-term health effects.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.

  • Eye Wash and Safety Shower: An operational eyewash station and safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk-based approach to the selection of PPE is crucial. The following diagram outlines the recommended PPE workflow when handling Ethanol, 2-(dodecylthio)-.

PPE_Workflow PPE Workflow for Handling Ethanol, 2-(dodecylthio)- cluster_Preparation Preparation Phase cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence (to prevent contamination) Assess Assess Task-Specific Risks (e.g., heating, pouring) Select Select Appropriate PPE Assess->Select Gown 1. Don Lab Coat or Gown Select->Gown Gloves 2. Don Nitrile Gloves (Double-gloving recommended) Gown->Gloves Eye 3. Don Safety Goggles or Face Shield Gloves->Eye Resp 4. Use Respirator (if needed) Eye->Resp Work Perform Experimental Work in a Fume Hood Resp->Work Doff_Gloves 1. Remove Outer Gloves Work->Doff_Gloves Doff_Gown 2. Remove Gown Doff_Gloves->Doff_Gown Doff_Eye 3. Remove Eye Protection Doff_Gown->Doff_Eye Doff_Inner_Gloves 4. Remove Inner Gloves Doff_Eye->Doff_Inner_Gloves Wash 5. Wash Hands Thoroughly Doff_Inner_Gloves->Wash

Caption: Recommended PPE donning and doffing workflow.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Given the limited data on permeability, double-gloving is a prudent measure.

  • Eye and Face Protection: Safety glasses with side shields are mandatory. For tasks with a higher risk of splashing, chemical safety goggles or a face shield should be used.

  • Skin and Body Protection: A laboratory coat should be worn. For larger quantities or tasks with a significant risk of skin contact, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: Respiratory protection is generally not required when working with small quantities in a well-ventilated area or a fume hood. If aerosols are generated or if working in a poorly ventilated space, a NIOSH-approved respirator with an organic vapor cartridge may be appropriate.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur.

  • If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: This material is combustible. In a fire, irritating and toxic gases, including sulfur oxides and carbon oxides, may be produced.

  • Protective equipment for firefighters: Firefighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release Measures
  • Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for cleaning up: Absorb with an inert dry material and place in an appropriate waste disposal container. Dispose of via a licensed waste disposal contractor.

Ecological Information

There is no specific data available on the ecotoxicity of Ethanol, 2-(dodecylthio)-. However, its long alkyl chain suggests a potential for bioaccumulation. It is expected to be poorly soluble in water and may persist in the environment. Therefore, releases to soil, water, and air should be avoided.

Disposal Considerations

Disposal of this chemical should be in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.

Conclusion

Ethanol, 2-(dodecylthio)- is a compound with potential utility in various scientific fields. While available data suggests low acute oral toxicity, significant data gaps exist, particularly concerning chronic health effects and environmental impact. A cautious and proactive approach to safety is therefore essential. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and ensure the safe and responsible use of this chemical in their work. Further toxicological and environmental studies are warranted to provide a more complete safety profile for this compound.

References

  • CAS Common Chemistry. (n.d.). 2-(Dodecylthio)ethanol. Retrieved from [Link]

  • LookChem. (n.d.). Ethanol, 2-(dodecylthio)-. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 28). LTD1438 Public Report.

Sources

Foreword: A Molecule of Versatility for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Research Applications of 2-(Dodecylthio)ethanol

In the landscape of materials science and nanotechnology, the ability to precisely control the surface chemistry of materials is paramount. 2-(Dodecylthio)ethanol emerges as a molecule of significant interest, offering a unique combination of a long hydrophobic alkyl chain and a reactive terminal hydroxyl group, bridged by a stable thioether linkage. This bifunctionality makes it an invaluable tool for researchers seeking to impart specific properties to surfaces, particularly in the realm of nanoparticle functionalization, self-assembled monolayers, and the development of sophisticated drug delivery systems. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and, most importantly, the potential research applications of this versatile compound. We will explore not just the "what" but the "why," delving into the mechanistic principles that underpin its utility and providing actionable experimental insights.

Core Molecular Attributes and Synthetic Strategy

The efficacy of 2-(dodecylthio)ethanol in diverse applications stems directly from its well-defined molecular architecture. The 12-carbon dodecyl chain provides a substantial hydrophobic character, driving its interaction with nonpolar environments and its assembly at interfaces. The thioether bond offers a robust and flexible anchor to various surfaces, particularly noble metals and semiconductor nanocrystals. Finally, the terminal hydroxyl group presents a reactive handle for secondary functionalization, allowing for the covalent attachment of a wide range of molecules, from fluorescent dyes to targeting ligands.

A Reliable Synthetic Protocol

The most prevalent and accessible synthesis of 2-(dodecylthio)ethanol is achieved through a nucleophilic substitution reaction. The process is robust and can be readily adapted in most laboratory settings.

Experimental Protocol: Synthesis of 2-(Dodecylthio)ethanol

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-dodecanethiol in a suitable alcohol solvent, such as ethanol. To this solution, add one molar equivalent of a strong base, like sodium hydroxide, to deprotonate the thiol and generate the highly nucleophilic dodecanethiolate anion.

  • Nucleophilic Substitution: Slowly introduce one molar equivalent of 2-bromoethanol or 2-chloroethanol to the reaction mixture. The dodecanethiolate will readily attack the electrophilic carbon of the halo-alcohol, displacing the halide ion.

  • Reaction Completion: Gently reflux the mixture for several hours. The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction is cooled to room temperature. The mixture is then subjected to a standard aqueous work-up, involving extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure 2-(dodecylthio)ethanol.

Foundational Application: Engineering Nanoparticle Surfaces

A primary application of 2-(dodecylthio)ethanol lies in its role as a surface ligand for the synthesis and stabilization of a variety of nanoparticles, including quantum dots and metallic nanocrystals.

Mechanism of Nanoparticle Stabilization

The sulfur atom of 2-(dodecylthio)ethanol has a strong affinity for the surface of many nanomaterials, leading to the formation of a self-assembled monolayer (SAM). This monolayer serves two critical functions:

  • Steric Stabilization: The outwardly projecting dodecyl chains create a dense hydrophobic corona around the nanoparticle, physically preventing them from aggregating.

  • Surface Passivation: The ligands passivate the high-energy surface atoms of the nanoparticle, enhancing their chemical stability and, in the case of quantum dots, improving their photoluminescent properties.

The terminal hydroxyl groups remain exposed to the solvent, providing a hydrophilic interface and a site for further chemical modification.

nanoparticle_stabilization cluster_core Nanoparticle Core cluster_ligands 2-(Dodecylthio)ethanol Ligands core l1 S-(CH₂)₁₂-OH core->l1 S-Core Bond l2 S-(CH₂)₁₂-OH core->l2 l3 S-(CH₂)₁₂-OH core->l3 l4 S-(CH₂)₁₂-OH core->l4 l5 S-(CH₂)₁₂-OH core->l5

Caption: Stabilization of a nanoparticle with 2-(dodecylthio)ethanol.

Experimental Workflow: Synthesis of Functionalized Gold Nanoparticles

This protocol outlines a modified Brust-Schiffrin method for synthesizing gold nanoparticles (AuNPs) capped with 2-(dodecylthio)ethanol.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Tetraoctylammonium bromide (TOAB)

  • Toluene

  • 2-(Dodecylthio)ethanol

  • Sodium borohydride (NaBH₄)

  • Ethanol

Step-by-Step Methodology:

  • Phase Transfer: Prepare an aqueous solution of HAuCl₄ and an organic solution of TOAB in toluene. Mix the two solutions vigorously. The TOAB will facilitate the transfer of the gold salt into the organic phase.

  • Ligand Addition: To the organic phase, add a solution of 2-(dodecylthio)ethanol in toluene. The molar ratio of ligand to gold will influence the final size of the nanoparticles.

  • Reduction: Under rapid stirring, introduce a freshly prepared aqueous solution of NaBH₄. A rapid color change to deep red or purple indicates the formation of AuNPs.

  • Purification: After stirring for several hours, the AuNPs are purified by repeated precipitation with ethanol followed by centrifugation and redispersion in a nonpolar solvent like toluene.

Data Presentation: Expected Characterization Results

Characterization TechniqueExpected Outcome
UV-Vis Spectroscopy A distinct surface plasmon resonance (SPR) peak around 520 nm.
Transmission Electron Microscopy (TEM) Monodisperse, spherical nanoparticles with a measurable core size.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of C-H stretching vibrations from the dodecyl chain and a broad O-H stretch from the terminal hydroxyl group.

Advanced Applications in Drug Delivery and Biosensing

The unique surface chemistry of 2-(dodecylthio)ethanol-functionalized nanoparticles makes them highly attractive for biomedical applications.

Nanocarriers for Hydrophobic Drugs

The hydrophobic environment created by the dodecyl chains can serve as a reservoir for encapsulating poorly water-soluble drugs. The terminal hydroxyl groups can be further modified with polyethylene glycol (PEG) to enhance biocompatibility and circulation time in vivo.

Platforms for Biosensor Development

The hydroxyl termini can be activated to covalently immobilize biorecognition elements such as antibodies, enzymes, or DNA aptamers. This allows for the creation of highly specific and sensitive biosensors for a variety of analytes.

drug_delivery_workflow A Synthesize 2-(dodecylthio)ethanol capped Nanoparticles B Load with Hydrophobic Drug A->B C Functionalize with PEG and Targeting Ligand via -OH Group B->C D Systemic Administration C->D E Targeted Accumulation at Disease Site D->E F Controlled Drug Release E->F

Caption: Workflow for a targeted drug delivery system.

Future Outlook and Emerging Research Frontiers

The utility of 2-(dodecylthio)ethanol is continually expanding. Current areas of active research include its use in:

  • Catalysis: As a stabilizing ligand for catalytic nanoparticles, influencing their activity and selectivity.

  • Self-Assembled Monolayers (SAMs) on Planar Surfaces: Creating well-defined surfaces with tunable wettability and chemical reactivity.

  • Templated Synthesis of Nanostructures: Utilizing its self-assembly properties to direct the formation of more complex nanomaterials.

Methodological & Application

Application Note & Protocols: Evaluating "Ethanol, 2-(dodecylthio)-" as a Multifunctional Lubricant Additive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific framework and detailed experimental protocols for the evaluation of "Ethanol, 2-(dodecylthio)-" (CAS: 1462-55-1) as a high-performance antioxidant and anti-wear additive for lubricant formulations. While specific literature on this molecule is sparse, its chemical structure—a long-chain alkyl thioether—places it in a well-understood class of secondary antioxidants known for peroxide decomposition and synergistic behavior with primary antioxidants. Furthermore, sulfur-containing compounds are recognized for their ability to protect metal surfaces under boundary lubrication conditions. This guide explains the theoretical mechanisms of action and provides robust, step-by-step protocols based on ASTM standards for researchers to empirically validate its performance, ensuring both scientific integrity and practical applicability in the development of advanced lubricants.

Part 1: The Scientific Rationale - Mechanism of Action

The Challenge: Lubricant Oxidation

Lubricants in service are subjected to severe thermal and oxidative stress. This environment initiates a free-radical chain reaction, known as autoxidation, which is the primary cause of lubricant degradation.[1] This process, accelerated by heat and the presence of metal catalysts, leads to a cascade of detrimental effects, including increased viscosity, the formation of sludge and varnish, and the generation of corrosive acids.[2] Understanding this cycle is critical to designing effective antioxidant strategies.

The oxidation process can be described in three key stages:

  • Initiation: Formation of free radicals (R•) from hydrocarbon molecules in the base oil.

  • Propagation: The free radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which in turn attack other hydrocarbon molecules to form hydroperoxides (ROOH) and new free radicals, perpetuating the cycle.[2]

  • Branching: The unstable hydroperoxides decompose into even more reactive radicals, exponentially accelerating the degradation process.[1]

cluster_0 Lubricant Oxidation Cycle Initiation Initiation Propagation Propagation Initiation->Propagation R• Propagation->Propagation Branching Branching Propagation->Branching ROOH Branching->Propagation RO•, •OH Degradation Degradation Branching->Degradation Leads to

Caption: The free-radical autoxidation cycle in lubricants.

The Solution: Dual-Functionality of "Ethanol, 2-(dodecylthio)-"

"Ethanol, 2-(dodecylthio)-" is a thioether, a class of sulfur-containing organic compounds. Based on established principles of lubricant chemistry, it is hypothesized to function through two primary mechanisms:

A. Secondary Antioxidant (Peroxide Decomposer): Unlike primary antioxidants (e.g., hindered phenols, aromatic amines) that act as "radical scavengers" by donating a hydrogen atom to neutralize peroxy radicals (ROO•), thioethers function as secondary antioxidants .[1][3] Their role is to target and decompose the hydroperoxides (ROOH)—the key products of the propagation step—into stable, non-radical products like alcohols.[1][4] By eliminating these precursors to the chain-branching reactions, "Ethanol, 2-(dodecylthio)-" can effectively break the oxidation cycle and significantly enhance the thermal stability of the lubricant.[5] This mechanism is particularly powerful when used in synergy with a primary antioxidant, creating a more robust and longer-lasting protective system.[1]

cluster_1 Antioxidant Intervention Pathways Peroxy_Radical Peroxy Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Primary_AO Primary Antioxidant (e.g., Phenols, Amines) Peroxy_Radical->Primary_AO Intercepted by Chain_Reaction Propagation Cycle Hydroperoxide->Chain_Reaction Branching Secondary_AO Secondary Antioxidant (Ethanol, 2-(dodecylthio)-) Hydroperoxide->Secondary_AO Decomposed by Chain_Reaction->Peroxy_Radical Stable_Radical Stable Radical Primary_AO->Stable_Radical Donates H• Stable_Products Stable Non-Radical Products Secondary_AO->Stable_Products Decomposes

Caption: Mechanisms of primary and secondary antioxidants.

B. Anti-Wear (AW) Agent: A significant secondary benefit of many sulfur-containing additives is their ability to protect surfaces from wear.[6][7] Under conditions of high heat and pressure, such as those at the contact points between moving metal parts, the sulfur atom in the thioether molecule can react with the metal surface.[6][8] This chemical reaction forms a durable, low-friction protective layer, often referred to as a tribofilm (e.g., iron sulfide).[8][9] This film acts as a physical barrier, preventing direct metal-to-metal contact, thereby reducing adhesive wear, scuffing, and potential catastrophic failure.[9]

Part 2: Experimental Design & Protocols

To validate the efficacy of "Ethanol, 2-(dodecylthio)-", a systematic evaluation is required. The following protocols are designed to quantify its performance in a controlled manner.

Experimental Formulation Matrix

The first step is to prepare a series of lubricant blends. A Group II or Group III hydrocracked base oil is recommended for its low inherent sulfur content and good additive response.

Sample ID Base Oil (wt%) Ethanol, 2-(dodecylthio)- (wt%) Purpose
Control 100%0.0%Establish baseline performance.
Test-0.1 99.9%0.1%Evaluate low-dose response.
Test-0.5 99.5%0.5%Evaluate mid-dose response.[10]
Test-1.0 99.0%1.0%Evaluate high-dose response.
Synergy-Test 99.4%0.5%Test synergy with a primary antioxidant.
For the Synergy-Test, add 0.1% of a standard primary antioxidant (e.g., a hindered phenolic or aminic type) to the formulation.

Preparation: All samples should be prepared by weight and homogenized thoroughly using a magnetic stirrer or mechanical mixer at a slightly elevated temperature (e.g., 60°C) for 30 minutes to ensure complete dissolution.

Protocol 1: Oxidation Stability by Pressure Differential Scanning Calorimetry (PDSC)
  • Scientific Principle: This method, based on ASTM D6186 , is a rapid and highly precise technique for determining the oxidative stability of a lubricant.[11][12] A small sample is heated to a constant temperature in a pressurized oxygen atmosphere. The instrument measures the time until the onset of the exothermic oxidation reaction, which is reported as the Oxidative Induction Time (OIT).[12][13] A longer OIT directly correlates with greater oxidative stability.[13]

  • Step-by-Step Methodology:

    • Calibration: Ensure the PDSC instrument is calibrated for temperature and heat flow according to the manufacturer's guidelines.

    • Sample Preparation: Place a small, accurately weighed sample (2-3 mg) into an open aluminum sample pan.

    • Instrument Setup: Place the sample pan into the PDSC cell.

    • Heating: Heat the sample under a nitrogen purge to the isothermal test temperature (e.g., 210°C).

    • Pressurization: Once the temperature has stabilized, switch the gas to pure oxygen and pressurize the cell to the desired pressure (e.g., 500 psi).

    • Data Acquisition: Begin recording the heat flow signal as a function of time. The start of the test is the moment the system is pressurized with oxygen.

    • Analysis: The test concludes after the sharp exothermic peak, indicating rapid oxidation, has returned to the baseline. The OIT is determined by calculating the time from the start of the oxygen purge to the onset of the exothermic event.

    • Replication: Run each sample in triplicate to ensure reproducibility.

  • Expected Outcome: A clear, dose-dependent increase in OIT (in minutes) with increasing concentration of "Ethanol, 2-(dodecylthio)-".

Protocol 2: Oxidation Stability by Rotating Pressure Vessel Oxidation Test (RPVOT)
  • Scientific Principle: The RPVOT method (ASTM D2272 ) is a widely used industry standard to assess the remaining useful life of in-service oils, but it is also an excellent tool for evaluating new antioxidant formulations.[14][15] It accelerates the aging process by exposing the lubricant to heat, oxygen pressure, water, and a copper catalyst.[16][17] The test measures the time required for the antioxidant additives to be consumed, which is indicated by a rapid drop in oxygen pressure.[18]

  • Step-by-Step Methodology:

    • Apparatus Preparation: Thoroughly clean the glass container and pressure vessel as specified in ASTM D2272.

    • Sample Charging: Place a 50g sample of the test oil, 5g of distilled water, and a polished copper catalyst coil into the glass container.[17]

    • Assembly: Place the glass container inside the stainless steel pressure vessel and seal it.

    • Pressurization: Purge the vessel with oxygen and then pressurize it to 620 kPa (90 psi) at room temperature.[16]

    • Testing: Place the sealed vessel in the RPVOT apparatus, which maintains a constant temperature of 150°C and rotates the vessel at 100 rpm.[16]

    • Data Monitoring: Continuously monitor the pressure inside the vessel. The pressure will initially rise as the vessel heats up.

    • Endpoint Determination: The test is complete when the pressure drops by 175 kPa (25.4 psi) from the maximum pressure observed.[16] The result is reported as the total time in minutes from the start of the test to this endpoint.

  • Expected Outcome: A significant increase in RPVOT time (in minutes) for the additized samples compared to the control, indicating enhanced oxidation stability.

Protocol 3: Anti-Wear Performance by Four-Ball Wear Test
  • Scientific Principle: This test, following ASTM D4172 , evaluates the anti-wear properties of a lubricant under boundary lubrication conditions. It measures the ability of an additive to prevent wear between sliding steel surfaces.

  • Step-by-Step Methodology:

    • Apparatus Setup: Secure three stationary steel balls in the test cup. Place a fourth ball in the chuck that will rotate.

    • Sample Addition: Fill the test cup with the sample oil, ensuring the stationary balls are fully submerged.

    • Test Conditions: Set the test parameters. Standard conditions are typically:

      • Load: 40 kg (392 N)

      • Speed: 1200 rpm

      • Temperature: 75°C

      • Duration: 60 minutes

    • Execution: Start the test. The top ball will rotate against the three stationary balls under the specified load and temperature.

    • Measurement: After the test, clean the three stationary balls with a solvent and measure the diameter of the circular wear scars using a microscope.

    • Analysis: Calculate the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates superior anti-wear protection.

  • Expected Outcome: A reduction in the average wear scar diameter for samples containing "Ethanol, 2-(dodecylthio)-" compared to the base oil control.

cluster_2 Experimental Evaluation Workflow Formulation 1. Sample Formulation (Control & Test Blends) Homogenization 2. Homogenization (60°C, 30 min) Formulation->Homogenization Testing 3. Performance Testing Homogenization->Testing PDSC PDSC (ASTM D6186) Oxidative Induction Time Testing->PDSC RPVOT RPVOT (ASTM D2272) Oxidation Stability Testing->RPVOT FourBall 4-Ball Wear (ASTM D4172) Wear Scar Diameter Testing->FourBall Analysis 4. Data Analysis & Interpretation PDSC->Analysis RPVOT->Analysis FourBall->Analysis

Caption: A structured workflow for evaluating the additive.

Part 3: Data Interpretation and Safety

Interpreting the Results

The quantitative data gathered from these protocols will allow for a robust assessment of the additive's performance.

  • Antioxidant Efficacy: A strong, positive correlation between the concentration of "Ethanol, 2-(dodecylthio)-" and the resulting OIT (PDSC) and RPVOT times will confirm its role as an effective antioxidant. The "Synergy-Test" sample may show a non-linear, enhanced performance, validating its function as a secondary antioxidant.

  • Anti-Wear Efficacy: A clear reduction in the wear scar diameter (Four-Ball) with increasing additive concentration will validate its ability to protect metal surfaces.

  • Multifunctionality: Positive results in both oxidation and wear tests would classify "Ethanol, 2-(dodecylthio)-" as a valuable multifunctional additive, capable of performing roles that often require multiple separate compounds.

Safety and Handling

While specific toxicity data for "Ethanol, 2-(dodecylthio)-" is not widely published, general laboratory safety precautions for handling organic sulfur compounds should be observed.[19]

  • Always handle the chemical in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[20][21]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[20]

  • Consult the supplier's Safety Data Sheet (SDS) for detailed handling and disposal information.

References

A consolidated list of authoritative sources cited within this document.

  • Rumanza Lubricants. "Antiwear Additives: Types, Mechanisms, Role and Applications." Available at: [Link]

  • Mobil. "Developing Turbine Oils." Available at: [Link]

  • Lubrication Expert. "What is RPVOT and How Should I Use It?" Available at: [Link]

  • WearCheck. "Rotating Pressure-Vessel Oxidation Test (RPVOT) ASTM D2272." Available at: [Link]

  • GlobalSpec. "ASTM D4742-08 - Standard Test Method for Oxidation Stability of Gasoline Automotive Engine Oils by Thin-Film Oxygen Uptake (TFOUT)." Available at: [Link]

  • ALS Global. "PDSC Test Description." Available at: [Link]

  • Nye Lubricants. "All About Additives – The Role of Antioxidants." Available at: [Link]

  • ASTM International. "D4742 Standard Test Method for Oxidation Stability of Gasoline Automotive Engine Oils by Thin-Film Oxygen Uptake (TFOUT)." Available at: [Link]

  • Machinery Lubrication. "Using Calorimetry to Measure Motor Oil Remaining Useful Life." Available at: [Link]

  • ASTM International. "D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel." Available at: [Link]

  • Petrolube. "ASTM D4742: Thin Film Oxygen Uptake Test – TFOUT." Available at: [Link]

  • SAE International. "A Modified Thin-Film Oxygen Uptake Test (TFOUT) for the Evaluation of Lubricant Stability in ASTM Sequence IIIE Test." Available at: [Link]

  • ASTM Committee D02 on Petroleum Products and Lubricants. "Standard Test Method for Oxidation Stability of Gasoline Automotive Engine Oils by Thin-Film Oxygen Uptake (TFOUT)." Available at: [Link]

  • PHM Society. "Lubricants Health Monitoring." Available at: [Link]

  • AET Lubricants. "Best Antioxidant Additives in Lubricants – A Complete Guide." Available at: [Link]

  • ACS Publications. "Oxidative Stability Measurement of High-Stability Oils by Pressure Differential Scanning Calorimeter (PDSC)." Available at: [Link]

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Dodecyl 2-hydroxyethyl Sulfide: A Comprehensive Technical Guide to its Application as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of materials, poses a significant and costly challenge across numerous industries, from oil and gas production to chemical processing and infrastructure maintenance. The development of effective corrosion inhibitors is paramount to extending the lifespan of metallic components, ensuring operational safety, and reducing economic losses. Organic corrosion inhibitors, particularly those capable of forming persistent, protective films on metal surfaces, represent a cornerstone of modern corrosion management strategies. Among these, sulfur-containing compounds have demonstrated exceptional efficacy. This guide provides a detailed technical overview of Dodecyl 2-hydroxyethyl sulfide, a promising corrosion inhibitor, outlining its mechanism of action and providing comprehensive protocols for its evaluation and application.

Dodecyl 2-hydroxyethyl sulfide belongs to a class of non-ionic surfactants. Its molecular structure, featuring a long hydrophobic dodecyl chain and a hydrophilic head containing both a sulfur atom and a hydroxyl group, imparts unique properties that make it an effective corrosion inhibitor. The long alkyl chain ensures low water solubility and high surface activity, while the sulfur and oxygen heteroatoms serve as active sites for adsorption onto metal surfaces.

Physicochemical Properties and Synthesis

While specific experimental data for Dodecyl 2-hydroxyethyl sulfide is not extensively published, its properties can be inferred from its constituent functional groups. The dodecyl group renders the molecule largely non-polar, promoting its adsorption at the metal-corrosive medium interface. The 2-hydroxyethyl sulfide moiety provides the necessary functionality for strong interaction with the metal surface.

Synthesis: A plausible laboratory-scale synthesis involves the reaction of dodecanethiol with 2-chloroethanol in the presence of a base. This nucleophilic substitution reaction yields Dodecyl 2-hydroxyethyl sulfide.

Mechanism of Corrosion Inhibition: A Multi-faceted Approach

The efficacy of Dodecyl 2-hydroxyethyl sulfide as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process involves a combination of physical and chemical interactions.

  • Adsorption: The initial step is the adsorption of the inhibitor molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (sulfur and oxygen) with lone pairs of electrons that can interact with the vacant d-orbitals of the metal atoms. The long dodecyl chain contributes to the stability of the adsorbed film through van der Waals interactions between adjacent molecules. This adsorption can be described by various isotherms, such as the Langmuir or Temkin models, which relate the surface coverage to the concentration of the inhibitor in the solution.[1][2][3]

  • Protective Film Formation: Upon adsorption, the inhibitor molecules orient themselves to form a dense, hydrophobic film. The dodecyl chains extend into the corrosive medium, creating a barrier that repels water and corrosive species like chloride and sulfide ions.[4]

  • Mixed Inhibition: Dodecyl 2-hydroxyethyl sulfide is expected to function as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[5][6] The adsorbed layer blocks the active sites for both reactions, thereby reducing the overall corrosion rate.

The proposed mechanism of action is visually represented in the following diagram:

G cluster_solution Corrosive Medium (e.g., Acidic Solution) cluster_interface Metal-Solution Interface cluster_metal Metal Surface (e.g., Mild Steel) Inhibitor_molecules Dodecyl 2-hydroxyethyl sulfide (Micelles or Dispersed) Adsorption Adsorption of Inhibitor Inhibitor_molecules->Adsorption Corrosive_species H+, Cl-, etc. Anodic_sites Anodic Sites (Fe -> Fe2+ + 2e-) Corrosive_species->Anodic_sites attacks Cathodic_sites Cathodic Sites (2H+ + 2e- -> H2) Corrosive_species->Cathodic_sites reacts at Protective_film Protective Hydrophobic Film Adsorption->Protective_film forms Protective_film->Anodic_sites blocks Protective_film->Cathodic_sites blocks

Caption: Mechanism of corrosion inhibition by Dodecyl 2-hydroxyethyl sulfide.

Experimental Evaluation Protocols

To ascertain the effectiveness of Dodecyl 2-hydroxyethyl sulfide as a corrosion inhibitor, a series of standardized laboratory tests are essential. The following protocols provide a framework for a comprehensive evaluation.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Objective: To determine the corrosion rate of a metal in a specific corrosive environment with and without the inhibitor and to calculate the inhibition efficiency.

Materials and Reagents:

  • Metal coupons (e.g., mild steel, with a known surface area)

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution saturated with CO2/H2S)

  • Dodecyl 2-hydroxyethyl sulfide (various concentrations)

  • Acetone, ethanol, and distilled water for cleaning

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat for temperature control

  • Desiccator

Protocol Workflow:

G start Start prep Prepare Metal Coupons (polish, clean, weigh) start->prep immerse Immerse Coupons (blank and inhibited solutions) prep->immerse maintain Maintain Conditions (temperature, time) immerse->maintain remove Remove and Clean Coupons maintain->remove dry_weigh Dry and Reweigh Coupons remove->dry_weigh calculate Calculate Corrosion Rate and Inhibition Efficiency dry_weigh->calculate end_node End calculate->end_node

Caption: Workflow for the Weight Loss Measurement protocol.

Step-by-Step Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons to a mirror finish, then degrease with acetone, rinse with ethanol and distilled water, and dry.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive medium with and without various concentrations of Dodecyl 2-hydroxyethyl sulfide. Ensure the entire surface of the coupon is exposed to the solution.

  • Exposure: Maintain the test solutions at a constant temperature for a specified duration (e.g., 24, 48, or 72 hours).

  • Coupon Retrieval and Cleaning: After the exposure period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, rinse with distilled water and ethanol, and dry.

  • Final Weighing: Reweigh the dried coupons.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D), where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[7][8][9][10]

Data Presentation:

Inhibitor Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion process and the inhibitor's mechanism.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

a) Potentiodynamic Polarization

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, and to classify the inhibitor as anodic, cathodic, or mixed-type.[11]

Protocol Workflow:

G start Start setup Set up Three-Electrode Cell start->setup stabilize Stabilize Open Circuit Potential (OCP) setup->stabilize scan Scan Potential (e.g., -250 mV to +250 mV vs. OCP) stabilize->scan record Record Current Density scan->record analyze Analyze Tafel Plots (determine Ecorr, icorr, Tafel slopes) record->analyze calculate_ie Calculate Inhibition Efficiency analyze->calculate_ie end_node End calculate_ie->end_node

Caption: Workflow for the Potentiodynamic Polarization protocol.

Procedure:

  • Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density.

  • Plot the potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to their intersection to determine Ecorr and icorr.

  • Calculation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[12][13][14]

b) Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrochemical processes at the metal/solution interface and to characterize the properties of the protective film.[15][16][17][18]

Procedure:

  • After OCP stabilization, apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Present the data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Data Presentation (Electrochemical):

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)IE (%) (from icorr)IE (%) (from Rct)
0 (Blank)ValueValueValueValue--
50ValueValueValueValueValueValue
100ValueValueValueValueValueValue
200ValueValueValueValueValueValue
Quantum Chemical Calculations

Objective: To correlate the molecular properties of Dodecyl 2-hydroxyethyl sulfide with its inhibition efficiency and to elucidate the adsorption mechanism at a molecular level.[19][20][21][22]

Methodology:

  • Use Density Functional Theory (DFT) methods to optimize the molecular geometry.

  • Calculate quantum chemical parameters such as:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital)

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital)

    • Energy gap (ΔE = ELUMO - EHOMO)

    • Dipole moment (µ)

    • Mulliken charges on heteroatoms

  • Interpretation: Higher EHOMO and lower ELUMO values generally correlate with higher inhibition efficiency, as they indicate a greater tendency to donate and accept electrons, respectively. The distribution of electron density (HOMO and LUMO) can identify the active centers for adsorption.[20][23]

Adsorption Isotherm and Thermodynamic Considerations

To understand the interaction between the inhibitor and the metal surface, it is crucial to determine the adsorption isotherm that best fits the experimental data.[24][25]

  • Calculate the degree of surface coverage (θ) at different inhibitor concentrations (C) from the inhibition efficiency (θ = IE% / 100).

  • Plot C/θ versus C (for Langmuir isotherm) or θ versus log C (for Temkin isotherm) and determine the linearity.

  • The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, while the Temkin isotherm considers heterogeneous surfaces and lateral interactions between adsorbed molecules.[1][3]

  • Calculate the standard free energy of adsorption (ΔG°ads) from the adsorption equilibrium constant (Kads) to determine the spontaneity and nature of the adsorption (physisorption vs. chemisorption).[24]

Conclusion and Future Directions

Dodecyl 2-hydroxyethyl sulfide presents a compelling profile as a corrosion inhibitor, leveraging its surfactant properties and the presence of sulfur and hydroxyl functional groups. The protocols detailed in this guide provide a robust framework for its systematic evaluation. Future research should focus on obtaining empirical data for this specific compound to validate the proposed mechanisms and to optimize its application in various industrial settings, including its performance in the presence of H2S, which is of particular relevance in the oil and gas industry.[4][26][27]

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Application Note & Protocol: Formation and Characterization of 2-(dodecylthio)ethanol Self-Assembled Monolayers for Advanced Surface Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in surface chemistry, biosensor development, and cell-based assays.

Abstract: This document provides a comprehensive guide to the preparation and validation of high-quality self-assembled monolayers (SAMs) using 2-(dodecylthio)ethanol on gold substrates. The protocol details best practices for substrate preparation, monolayer formation, and subsequent characterization. The terminal hydroxyl group of 2-(dodecylthio)ethanol offers a crucial advantage for researchers, providing a versatile platform for the covalent immobilization of biomolecules, making it an ideal surface for applications in drug discovery, diagnostics, and biomaterials science.[1][2]

The Principle of 2-(dodecylthio)ethanol Self-Assembly

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. The process for alkanethiols like 2-(dodecylthio)ethanol on gold is driven by a strong, specific affinity between the sulfur headgroup and the gold surface, forming a stable Au-S bond with an interaction energy of approximately 45 kcal/mol.

The assembly process can be conceptualized in two main stages:

  • Rapid Adsorption: Initially, thiol molecules rapidly adsorb from solution onto the gold surface, covering it within minutes. This initial layer is often disordered.[3]

  • Slow Organization: Over a period of 12 to 48 hours, the adsorbed molecules undergo a slow annealing process. During this phase, the dodecyl chains align and tilt to approximately 30° from the surface normal to maximize the stabilizing van der Waals interactions between them. This reorganization minimizes defects and results in a densely packed, quasi-crystalline monolayer with a characteristic (√3 × √3)R30° structure on the Au(111) surface.

The 2-(dodecylthio)ethanol molecule is ideally suited for this process:

  • Thiol Headgroup: Provides a robust anchor to the gold substrate.

  • Dodecyl Chain: A chain length of 10 carbons or more is sufficient to provide the necessary intermolecular van der Waals forces for the formation of a well-ordered monolayer.

  • Terminal Hydroxyl Group: This functional group defines the surface chemistry. It renders the surface hydrophilic and provides a reactive site for further covalent modification, a critical feature for immobilizing proteins, peptides, or small-molecule ligands in drug development contexts.[4][5]

G cluster_solution 2-(dodecylthio)ethanol in Ethanol Solution cluster_surface Monolayer Formation on Au(111) Substrate cluster_forces Driving Forces mol_sol HS (CH₂)₁₂ OH 2-(dodecylthio)ethanol Au_Substrate Gold (Au) Substrate mol_sol->Au_Substrate 1. Rapid Adsorption (Minutes) SAM S (CH₂)₁₂ OH S (CH₂)₁₂ OH S (CH₂)₁₂ OH Au_Substrate->SAM 2. Slow Organization (12-48 hours) force1 Au-S Covalent Bond force2 van der Waals Interactions

Caption: Molecular assembly of 2-(dodecylthio)ethanol on a gold substrate.

Materials and Pre-requisites

Reagents
  • 2-(dodecylthio)ethanol (HS(CH₂)₁₂OH)

  • Absolute Ethanol (200 proof, ACS grade or higher)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Ultrapure Water (18 MΩ·cm resistivity)

  • Dry Nitrogen Gas (high purity)

Equipment
  • Gold-coated substrates (e.g., gold on silicon wafer or glass)

  • Glass scintillation vials or polypropylene tubes with sealable caps

  • Teflon-coated tweezers

  • Sonicator

  • UV/Ozone cleaner (optional, recommended)

  • Fume hood

  • Analytical balance and calibrated micropipettes

  • Petri dishes for storage

Causality Note: The choice of solvent is critical. Absolute ethanol is the standard and preferred solvent for alkanethiols as it readily dissolves the thiol without competing for surface sites, and it is easily removed.[6] The cleanliness of the environment and all glassware cannot be overstated; trace contaminants like silicones (from PDMS) or other organic molecules can compete with the thiol for surface binding sites, leading to a disordered and defective monolayer.[6]

Detailed Experimental Protocols

A high-quality SAM is fundamentally dependent on an atomically clean gold surface. Below are two validated methods for substrate preparation.

Protocol 1: Gold Substrate Preparation (UV/Ozone Method - Recommended)

This method is highly effective at removing organic contaminants and is significantly safer than using piranha solution.[7]

  • Initial Rinse: Using Teflon tweezers, hold the gold substrate and rinse thoroughly with absolute ethanol, followed by ultrapure water.

  • Drying: Gently dry the substrate under a stream of high-purity nitrogen gas.

  • UV/Ozone Treatment: Place the substrate in a UV/Ozone cleaner. Expose the surface for 15-20 minutes. This process uses UV light to generate ozone, which oxidizes and removes organic surface contaminants.

  • Final Rinse: Immediately after removal from the cleaner, rinse the substrate again with ultrapure water, followed by absolute ethanol.

  • Final Drying: Dry thoroughly with nitrogen gas. The substrate is now ready for immediate immersion in the thiol solution.

Protocol 2: Gold Substrate Preparation (Piranha Etch Method)

EXTREME CAUTION: Piranha solution is a powerful oxidant that reacts violently with organic materials. Always wear appropriate personal protective equipment (lab coat, thick gloves, face shield) and work in a certified fume hood. Never store piranha solution in a sealed container.

  • Prepare Piranha Solution: In a glass beaker, slowly and carefully add 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Always add acid to peroxide. The solution will become very hot.

  • Substrate Immersion: Using Teflon tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.

  • Thorough Rinsing: Carefully remove the substrate and rinse extensively with ultrapure water (at least 5-6 times), followed by a final rinse with absolute ethanol.

  • Drying: Dry the substrate under a stream of nitrogen gas. Use immediately.

Protocol 3: Thiol Solution Preparation
  • Calculation: Prepare a 1 mM solution of 2-(dodecylthio)ethanol in absolute ethanol.

    • Molecular Weight of 2-(dodecylthio)ethanol: ~218.41 g/mol

    • To prepare 10 mL of a 1 mM solution, dissolve 2.18 mg of 2-(dodecylthio)ethanol in 10 mL of absolute ethanol.

  • Mixing: Add the calculated mass of the thiol to the ethanol in a clean glass vial. Cap and vortex briefly to ensure complete dissolution.

Protocol 4: Monolayer Assembly
  • Immersion: Place the freshly cleaned and dried gold substrate into a dedicated vial. Immediately cover the substrate with the 1 mM thiol solution.[6]

  • Inert Atmosphere: To prevent oxidation and minimize contaminants, gently purge the headspace of the vial with dry nitrogen gas.[6]

  • Sealing: Seal the vial tightly with its cap and wrap with Parafilm® to ensure an airtight seal.

  • Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free location.[6] Longer incubation times promote the formation of a more ordered and well-packed monolayer.

Protocol 5: Post-Assembly Rinsing and Drying

This step is crucial to remove non-covalently bound (physisorbed) thiol molecules.

  • Initial Rinse: Remove the substrate from the assembly solution with tweezers and rinse it thoroughly with a stream of fresh absolute ethanol for 10-15 seconds.

  • Sonication: Place the substrate in a vial containing fresh ethanol. Sonicate for 1-2 minutes. This step is particularly important for headgroups capable of hydrogen bonding, like hydroxyls, to dislodge loosely bound molecules.

  • Final Rinse: Perform a final rinse with fresh absolute ethanol for 10-15 seconds.

  • Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator or a sealed Petri dish.[6]

Experimental Workflow Visualization

workflow cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Assembly cluster_post Phase 3: Post-Processing cluster_char Phase 4: Characterization Clean Substrate Cleaning (UV/Ozone or Piranha) Immerse Immerse Substrate in Thiol Solution Clean->Immerse Prepare Prepare 1 mM Thiol Solution in Absolute Ethanol Prepare->Immerse Incubate Incubate for 24-48h (Under N₂ Atmosphere) Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Sonicate Sonicate in Fresh Ethanol Rinse->Sonicate Dry Dry with N₂ Gas Sonicate->Dry CA Contact Angle Dry->CA XPS XPS Dry->XPS AFM AFM Dry->AFM

Caption: Complete workflow for SAM formation and characterization.

Characterization and Validation

Validation is essential to confirm the quality and integrity of the SAM.

Contact Angle Goniometry

This technique measures the angle a liquid droplet makes with the surface, providing a rapid assessment of surface wettability and, by extension, monolayer quality and chemical termination.[8][9] A hydrophilic surface, expected from the -OH termination, will have a low water contact angle.

Surface TypeExpected Static Water Contact Angle (θ)Rationale
Clean Bare Gold< 10° - 20°High surface energy, hydrophilic.
Dodecanethiol (-CH₃) SAM~110°Densely packed, non-polar methyl groups create a hydrophobic surface.
2-(dodecylthio)ethanol (-OH) SAM 15° - 35° Exposed polar hydroxyl groups create a hydrophilic surface.[10]
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides quantitative elemental composition and chemical state information.[3] It is used to confirm the presence of the monolayer and the integrity of the Au-S bond.

ElementXPS PeakExpected Binding Energy (eV)Interpretation
SulfurS 2p₃/₂~162.0 eVConfirms the formation of a gold-thiolate (Au-S) bond.[11][12]
SulfurS 2p₃/₂~163.5 - 164.0 eVIndicates unbound, physisorbed thiol. Should be minimal after proper rinsing.[12]
CarbonC 1s~285.0 eVCorresponds to the aliphatic dodecyl backbone.
OxygenO 1s~532.8 eVConfirms the presence of the terminal hydroxyl (-OH) group.
GoldAu 4f₇/₂~84.0 eVSignal from the underlying gold substrate. Its attenuation indicates monolayer coverage.
Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale.[13] For a high-quality SAM, AFM images should reveal a smooth, uniform surface, largely free of pinholes or aggregates. The presence of etch pits, which are depressions in the gold substrate one atom deep, is often considered an indicator of a well-ordered monolayer.

Applications in Drug Discovery and Development

The hydroxyl-terminated surface created by a 2-(dodecylthio)ethanol SAM is not merely an inert coating; it is an active platform for biological applications.

  • Biosensor Development: The hydroxyl groups can be activated using standard chemistries (e.g., tresyl chloride, N,N'-disuccinimidyl carbonate) to covalently immobilize enzymes, antibodies, or target proteins for use in surface plasmon resonance (SPR) or electrochemical biosensors to screen for drug candidates.

  • Controlling Cell Adhesion: SAMs presenting -OH groups provide a hydrophilic, protein-resistant background which can be selectively modified with cell-adhesive ligands (like RGD peptides).[14] This allows for precise control over cell attachment and spreading, creating defined cellular arrays for high-content screening of drug effects on cell morphology and behavior.[10]

  • Studying Drug-Membrane Interactions: The well-defined nature of the monolayer can be used as a simplified model for one leaflet of a cell membrane, allowing for the study of how drugs interact with or permeate lipid-like structures.

  • Nucleation and Crystallization Control: Functionalized surfaces can influence the crystallization of small-molecule drugs, which is a critical aspect of formulation and drug delivery.[15] Hydroxyl-terminated SAMs have been shown to be active in inducing nucleation.[15]

References

  • Chatterjee, S., et al. (2007). Gold Film Surface Preparation for Self-Assembled Monolayer Studies. Langmuir. [Link]

  • Bain, C. D., et al. (1989). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir. [Link]

  • Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. (2012). Diva-portal.org. [Link]

  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (2014). ResearchGate. [Link]

  • Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water. (2023). National Institutes of Health. [Link]

  • Self‐assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. (1994). Journal of Applied Physics. [Link]

  • Use of Atomic Force Microscopy for the Study of Surface Acid−Base Properties of Carboxylic Acid-Terminated Self-Assembled Monolayers. (1994). Langmuir. [Link]

  • Self-assembled monolayer. (2023). Wikipedia. [Link]

  • An Atomic Force Microscopy Study of Self-Assembled Monolayers of Calix[1]resorcinarene Adsorbates on Au(111). (1997). Langmuir. [Link]

  • High Resolution X-ray Photoelectron Spectroscopy Measurements of Octadecanethiol Self-Assembled Monolayers on Au(111). (2007). Langmuir. [Link]

  • Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. (2022). MDPI. [Link]

  • X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. (1996). Langmuir. [Link]

  • Characterization of Self-Assembled Monolayers on a Ruthenium Surface. (2017). Langmuir. [Link]

  • X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. (2009). National Institutes of Health. [Link]

  • Contact Angle Measurements and Surface Characterization Techniques. (2019). ResearchGate. [Link]

  • Surface-wetting characterization using contact-angle measurements. (2018). Nature Protocols. [Link]

  • Contact Angle Measurement / Goniometry. (n.d.). Surface Science Western. [Link]

  • Role of Self-Assembled Surface Functionalization on Nucleation Kinetics and Oriented Crystallization of a Small-Molecule Drug: Batch and Thin-Film Growth of Aspirin as a Case Study. (2021). ACS Publications. [Link]

  • Static contact angles on surfaces with and without SAM coatings. (n.d.). ResearchGate. [Link]

  • Scheme 7 Reaction of hydroxyl-terminated SAMs with PDI and subsequent... (n.d.). ResearchGate. [Link]

  • The underappreciated hydroxyl in drug discovery. (n.d.). Sygnature Discovery. [Link]

  • Using Mixed Self-Assembled Monolayers Presenting RGD and (EG)3OH Groups To Characterize Long-Term Attachment of Bovine Capillary Endothelial Cells to Surfaces. (1997). Journal of the American Chemical Society. [Link]

  • Self-assembled monolayers of alkanethiolates on surface chemistry groups in osteosarcoma cells. (2016). National Institutes of Health. [Link]

  • Synthesis, Chemical Modifications and Applications of Hydroxyl-Terminated Polybutadiene. (2016). Progress in Chemistry. [Link]

Sources

Application Notes & Protocols: Leveraging "Ethanol, 2-(dodecylthio)-" for the Strategic Synthesis of Novel Thio-ethers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Thio-ethers and the Role of "Ethanol, 2-(dodecylthio)-"

Thio-ethers, or sulfides, are a class of organosulfur compounds that represent a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their presence is integral to the biological activity of numerous drugs, influencing properties such as receptor binding, metabolic stability, and cell permeability.[2][3] Consequently, the development of robust and versatile synthetic routes to novel thio-ethers is a cornerstone of modern medicinal chemistry and drug discovery.[4][5]

This document provides a detailed guide to the application of Ethanol, 2-(dodecylthio)- (CAS No. 1462-55-1) as a versatile building block in the synthesis of complex thio-ethers.[6][7] This bifunctional reagent is uniquely valuable; it features a long dodecyl lipophilic chain coupled to a reactive primary alcohol via a thio-ether linkage. This structure allows for the strategic introduction of a long alkylthio chain while providing a hydroxyl handle for subsequent chemical modifications.

The core advantage of this reagent lies in its ability to be "activated" at the hydroxyl position, transforming it into a potent electrophile for reaction with various nucleophiles. This guide will detail a reliable, two-step protocol that leverages this principle to construct novel, high-molecular-weight thio-ethers.

Table 1: Physicochemical Properties of Ethanol, 2-(dodecylthio)-

Property Value Source
CAS Number 1462-55-1 [6][7]
Molecular Formula C₁₄H₃₀OS [6][7]
Molecular Weight 246.45 g/mol [6][7]
Boiling Point 355.1 °C at 760 mmHg; 145 °C at 1.2 Torr [6][7]
Melting Point 43 °C [7]

| Density | 0.909 g/cm³ |[6] |

Mechanistic Rationale: A Two-Step Approach to Thio-ether Elaboration

The classical synthesis of thio-ethers often involves the Sₙ2 reaction between a thiolate nucleophile and an alkyl halide.[8][9] Our strategy adapts this fundamental principle. Instead of starting with a halogenated substrate, we leverage the hydroxyl group of "Ethanol, 2-(dodecylthio)-". The hydroxyl group is a poor leaving group; therefore, the first critical step is its conversion into a group that readily departs upon nucleophilic attack. Sulfonate esters, such as tosylates or mesylates, are ideal for this purpose as they are excellent leaving groups.

The overall synthetic logic is as follows:

  • Activation Step: The primary alcohol of "Ethanol, 2-(dodecylthio)-" is reacted with an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base. This converts the -OH group into a tosylate (-OTs), a highly effective leaving group.

  • Displacement Step: A selected thiol is deprotonated with a suitable base to form a potent thiolate anion (RS⁻). This thiolate then acts as a nucleophile, attacking the carbon adjacent to the tosylate group and displacing it to form a new carbon-sulfur bond, yielding the final thio-ether product.[9]

This two-step sequence is highly reliable, proceeds with predictable stereochemistry (inversion of configuration if the center were chiral), and is tolerant of a wide range of functional groups on the incoming thiol, making it ideal for building diverse molecular libraries.

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Displacement A Ethanol, 2-(dodecylthio)- (C12H25-S-CH2CH2-OH) B Intermediate Tosylate (C12H25-S-CH2CH2-OTs) Reagent1 + p-Toluenesulfonyl Chloride (TsCl) + Pyridine C Novel Thio-ether (C12H25-S-CH2CH2-S-R) B->C Displacement of Tosylate Reagent2 + Thiol (R-SH) + Base (e.g., NaH) Reagent1->B Tosylation Reagent2->C SN2 Attack

Diagram 1: General workflow for the synthesis of novel thio-ethers.

Detailed Experimental Protocol: Synthesis of 1-(Dodecylthio)-2-(phenylthio)ethane

This protocol details the synthesis of a representative novel thio-ether using thiophenol as the nucleophile.

Materials and Reagents

Table 2: Reagents for Synthesis

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol)
Ethanol, 2-(dodecylthio)- 1462-55-1 246.45 2.46 g 10.0
p-Toluenesulfonyl chloride (TsCl) 98-59-9 190.65 2.10 g 11.0
Pyridine (anhydrous) 110-86-1 79.10 15 mL -
Thiophenol 108-98-5 110.18 1.16 g (1.05 mL) 10.5
Sodium hydride (NaH, 60% in oil) 7646-69-7 24.00 0.44 g 11.0
Dichloromethane (DCM, anhydrous) 75-09-2 84.93 50 mL -
Tetrahydrofuran (THF, anhydrous) 109-99-9 72.11 40 mL -
Diethyl ether (Et₂O) 60-29-7 74.12 - -
Saturated aq. NaHCO₃ - - - -
Brine - - - -

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |

Safety Precaution: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and flammable. Pyridine and thiophenol are toxic and have strong, unpleasant odors.

Step 1: Synthesis of 2-(Dodecylthio)ethyl 4-methylbenzenesulfonate (Tosylate Intermediate)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethanol, 2-(dodecylthio)- (2.46 g, 10.0 mmol).

  • Dissolution: Add anhydrous pyridine (15 mL) to dissolve the starting material. Cool the flask to 0 °C in an ice-water bath.

    • Causality: Cooling is necessary to control the exothermic reaction upon addition of TsCl and to prevent side reactions. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting alcohol spot indicates completion.

  • Work-up:

    • Carefully pour the reaction mixture into 100 mL of ice-cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 30 mL), and finally brine (1 x 30 mL).

    • Causality: The acid wash protonates and removes the basic pyridine. The bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the tosylate intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(Dodecylthio)-2-(phenylthio)ethane
  • Thiolate Formation:

    • To a separate 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (0.44 g, 11.0 mmol of 60% dispersion).

    • Carefully wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes each time.

    • Suspend the washed NaH in anhydrous THF (20 mL) and cool to 0 °C.

    • Slowly add a solution of thiophenol (1.16 g, 10.5 mmol) in anhydrous THF (10 mL) to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the thiol to form the highly nucleophilic sodium thiophenolate.[9] The reaction is performed under an inert atmosphere to prevent quenching of the base by atmospheric moisture.

  • Displacement Reaction:

    • Dissolve the crude tosylate intermediate from Step 1 in anhydrous THF (10 mL).

    • Slowly add this solution to the sodium thiophenolate suspension at 0 °C.

    • After addition, allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitoring: Monitor the reaction by TLC for the disappearance of the tosylate intermediate.

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding 20 mL of water at 0 °C to destroy any excess NaH.

    • Extract the mixture with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes to 2% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 3: Expected Results and Characterization Data

Parameter Expected Outcome
Product Name 1-(Dodecylthio)-2-(phenylthio)ethane
Physical Appearance Colorless to pale yellow oil
Yield 75-85% (over two steps)
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.20 (m, 5H, Ar-H), 3.15 (t, 2H, -S-CH₂-), 2.75 (t, 2H, -S-CH₂-), 2.55 (t, 2H, C₁₁H₂₃-CH₂-S-), 1.60 (p, 2H), 1.40-1.20 (m, 18H), 0.88 (t, 3H, -CH₃)

| MS (ESI+) | m/z [M+H]⁺ calculated for C₂₀H₃₅S₂: 340.22; found: 340.2 |

Conclusion and Broader Applications

The protocol described provides a reliable and scalable method for synthesizing novel thio-ethers using "Ethanol, 2-(dodecylthio)-" as a key building block. The true power of this methodology lies in its versatility. By simply substituting thiophenol with other aliphatic, aromatic, or heterocyclic thiols, a diverse library of compounds can be generated. This strategy is highly relevant for drug discovery programs aiming to explore structure-activity relationships (SAR) by modifying the physicochemical properties (e.g., lipophilicity, polarity) of lead compounds. The introduction of the dodecylthio moiety can enhance membrane permeability or interaction with hydrophobic binding pockets, making this a valuable tool for medicinal chemists.

References

  • ResearchGate. (n.d.). Synthetic strategies to access thioethers from alcohols. Retrieved from [Link]

  • LookChem. (n.d.). Ethanol, 2-(dodecylthio)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-(Dodecylthio)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Thioether | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). TAPC-Catalyzed Synthesis of Thioethers from Thiols and Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Ethylthio)ethanol. PubChem. Retrieved from [Link]

  • YouTube. (2025). Synthesis of thiols and thioether. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thioethers from different alcohols and thiols promoted by SiAl 0.6 without solvent a. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. WordPress. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(methyl thio) ethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]

Sources

Application Note: Advanced Analytical Strategies for the Detection of 2-(dodecylthio)ethanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(dodecylthio)ethanol is an organosulfur compound characterized by a long alkyl chain (dodecyl group) and a primary alcohol functional group, linked by a thioether bond. Its amphiphilic nature suggests potential applications as a surfactant, stabilizer, or intermediate in the synthesis of more complex molecules in various industries, including pharmaceuticals and specialty chemicals. The accurate and sensitive detection of 2-(dodecylthio)ethanol in complex matrices such as biological fluids, environmental samples, or industrial process streams is critical for quality control, safety assessment, and research and development.

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-(dodecylthio)ethanol. Given the compound's physicochemical properties—specifically its high boiling point, thermal lability, and the presence of both polar and non-polar moieties—this guide will focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined are designed to provide robust and reliable results for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-(dodecylthio)ethanol

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSignificance for Analysis
Molecular Formula C₁₄H₃₀OSInfluences mass spectrometry parameters.
Molecular Weight 246.46 g/mol Determines the mass-to-charge ratio (m/z) in MS.
Boiling Point 355.1 °C at 760 mmHg[1]High boiling point makes direct GC analysis challenging without derivatization.
LogP (Octanol-Water Partition Coefficient) 4.63[1]Indicates high lipophilicity, suggesting good solubility in organic solvents and potential for extraction-based sample preparation.
Functional Groups Thioether (-S-), Primary Alcohol (-OH)The hydroxyl group allows for derivatization to improve volatility for GC analysis. The sulfur atom can be a target for specific detectors or ionization techniques.

Core Challenge: Analyzing a Non-Volatile Thioether

The primary analytical challenge for 2-(dodecylthio)ethanol is its low volatility, which makes direct injection into a gas chromatograph problematic. Furthermore, the presence of an active hydrogen on the hydroxyl group can lead to poor peak shape and thermal degradation in the GC inlet.[2] Therefore, two main strategies are proposed:

  • GC-MS with Derivatization: To increase volatility and thermal stability, the polar hydroxyl group is chemically modified.[2]

  • LC-MS: This technique is well-suited for non-volatile and thermally labile compounds, as it analyzes samples in the liquid phase.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS offers excellent chromatographic resolution and is a workhorse in many analytical laboratories. For 2-(dodecylthio)ethanol, derivatization is a necessary step to overcome its low volatility.[2] Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective approach.[2]

Principle of Silylation

Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), react with the hydroxyl group of 2-(dodecylthio)ethanol. This reaction replaces the polar -OH group with a non-polar -O-TMS group, which significantly reduces the boiling point and improves the thermal stability of the analyte.[2][3]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Complex Matrix (e.g., Plasma) LLE Liquid-Liquid Extraction (LLE) Sample->LLE Ethyl Acetate Evap Evaporation to Dryness LLE->Evap Organic Phase Deriv Derivatization (Silylation) Evap->Deriv BSTFA + 1% TMCS GC_Inject GC Injection Deriv->GC_Inject GC_Col GC Separation (DB-5ms column) GC_Inject->GC_Col MS_Detect MS Detection (EI) GC_Col->MS_Detect Data Data Analysis MS_Detect->Data

Caption: Workflow for GC-MS analysis of 2-(dodecylthio)ethanol.

Detailed Protocol: GC-MS with Silylation

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the liquid sample (e.g., plasma, aqueous solution), add 3 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

B. Derivatization

  • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst and solvent).

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Allow the reaction mixture to cool to room temperature before injection.

C. GC-MS Instrumental Conditions

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for detection.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of derivatized compounds.
Injection Mode Splitless, 1 µLMaximizes the transfer of the analyte to the column for trace analysis.
Inlet Temperature 280 °CEnsures efficient volatilization of the derivatized analyte.
Oven Program Initial 100°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 minProvides good separation from matrix components and ensures elution of the high-boiling point derivative.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas for optimal performance.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Scan mode for qualitative analysis and identification; SIM mode for enhanced sensitivity in quantitative analysis.

D. Expected Results

The TMS-derivatized 2-(dodecylthio)ethanol will have a molecular weight of 318.5 g/mol . In EI-MS, expect to see characteristic fragment ions. The molecular ion (M+) at m/z 318 may be weak or absent. Key fragments would likely include ions resulting from cleavage of the C-S and C-C bonds.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an ideal technique for analyzing 2-(dodecylthio)ethanol without the need for derivatization, making it a more direct and potentially faster method.[4][5] Given its high LogP, a reversed-phase chromatographic setup is appropriate.

Principle of LC-MS

The sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatograph. The analyte is separated from other components in the mixture on a reversed-phase column (e.g., C18) based on its hydrophobicity. The eluent from the column is then introduced into a mass spectrometer, where the analyte is ionized (typically by electrospray ionization, ESI) and detected.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Complex Matrix (e.g., Drug Product) Dilute Dilution & Filtration Sample->Dilute Methanol/Water LC_Inject LC Injection Dilute->LC_Inject LC_Col LC Separation (C18 column) LC_Inject->LC_Col MS_Detect MS Detection (ESI+) LC_Col->MS_Detect Data Data Analysis MS_Detect->Data

Caption: Workflow for LC-MS analysis of 2-(dodecylthio)ethanol.

Detailed Protocol: LC-MS

A. Sample Preparation: Dilute and Shoot

  • Accurately weigh or measure the sample.

  • Dissolve and dilute the sample in a methanol/water (80:20, v/v) mixture to a final concentration estimated to be within the linear range of the instrument.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[6]

B. LC-MS/MS Instrumental Conditions

ParameterSettingRationale
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalentHigh-pressure system for fast and efficient separations.
Mass Spectrometer Waters Xevo TQ-S micro or equivalentSensitive tandem quadrupole for quantitative analysis.
Column C18, 2.1 x 50 mm, 1.7 µmStandard reversed-phase column for separation of hydrophobic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidified aqueous phase to promote protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient 50% B to 95% B over 5 min, hold 2 min, re-equilibrateA gradient is necessary to elute the highly retained analyte and clean the column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 5 µLStandard injection volume.
Ionization Mode Electrospray Ionization Positive (ESI+)The thioether and alcohol moieties can be protonated.
Capillary Voltage 3.0 kVOptimizes the spray for efficient ionization.
Desolvation Temp. 450 °CAids in the evaporation of the mobile phase.
Acquisition Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.

C. MRM Transition for Quantification

For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions should be monitored.

  • Precursor Ion (Q1): [M+H]⁺ = m/z 247.2

  • Product Ion (Q3): A prominent and stable fragment ion should be chosen. This would be determined by infusing a standard of 2-(dodecylthio)ethanol and performing a product ion scan. A likely fragment would result from the loss of water (m/z 229.2) or cleavage of the alkyl chain.

Method Comparison and Selection

FeatureGC-MS with DerivatizationLC-MS
Sample Preparation Multi-step (Extraction, Evaporation, Derivatization)Simple (Dilution, Filtration)
Analysis Time Longer due to sample prep and GC run timeFaster overall
Sensitivity High, especially in SIM modeVery high, especially with MS/MS
Selectivity Good, based on retention time and mass spectrumExcellent, based on retention time and MRM transition
Robustness Derivatization can be a source of variabilityGenerally very robust
Best For Volatile and semi-volatile analytes in complex matricesNon-volatile, polar, and thermally labile compounds

Recommendation: For routine analysis and high-throughput screening, LC-MS is the preferred method due to its simpler sample preparation and direct analysis capabilities. GC-MS with derivatization is a viable and powerful alternative, particularly if LC-MS instrumentation is not available or if orthogonal confirmation of results is required.

Validation and Quality Control

For both methodologies, it is imperative to perform a proper method validation according to ICH guidelines or equivalent standards. This should include:

  • Specificity: Ensuring that matrix components do not interfere with the analyte peak.

  • Linearity: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured value to the true value and the reproducibility of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration that can be reliably detected and quantified.

  • Robustness: Assessing the method's performance under small, deliberate variations in parameters.

Conclusion

The analysis of 2-(dodecylthio)ethanol in complex mixtures can be effectively achieved using either GC-MS with derivatization or LC-MS. The choice of method will depend on the specific application, available instrumentation, and the required sample throughput. LC-MS offers a more direct and rapid approach, while GC-MS provides a robust, albeit more labor-intensive, alternative. The detailed protocols and considerations presented in this application note serve as a comprehensive starting point for developing and validating a suitable analytical method for this compound.

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  • Giang, B. Y. (1985). The Effect of Heat on the GC-MS Analysis of Thiols. Analytical Letters, 18(2), 193-201.
  • Giang, B. Y. (1985). The Effect of Heat on the GC-MS Analysis of Thiols. Analytical Letters, 18(2), 193-201.
  • Lushchak, V. I., & Semchyshyn, H. M. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. International Journal of Molecular Sciences, 25(11), 6035.
  • ResearchGate. (n.d.). Sample preparation and instrumental analysis of varietal thiols in...
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  • ResearchGate. (2021). The GC-SCD and GC-MS spectra of thioether sulfur...
  • MDPI. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process.
  • National Institutes of Health. (2021). Thiol profiling in cancer cell lines by HPLC-mass spectrometry.
  • Organomation. (n.d.).
  • University of Parma. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • PubMed. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS.
  • University of Waterloo. (2017).
  • LookChem. (n.d.). Ethanol, 2-(dodecylthio)-.
  • MDPI. (2024). Sensitive Detection of Genotoxic Substances in Complex Food Matrices by Multiparametric High-Content Analysis.
  • American Chemical Society. (2020).
  • ResearchGate. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS.
  • ResearchGate. (2012).
  • PubMed. (2012).
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  • Megazyme. (n.d.). Ethanol Assay Procedure.
  • PubMed. (2013).
  • Centers for Disease Control and Prevention. (1994). Alcohols I: Method 1400.
  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • PubMed. (2006). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid...

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Application Note: A Robust HPLC-CAD Method for the Quantitative Analysis of Dodecyl 2-Hydroxyethyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dodecyl 2-hydroxyethyl sulfide, also known as 2-(Dodecylthio)ethanol[1], is a non-ionic surfactant and additive used in complex formulations such as lubricating compositions.[2][3][4][5] Its chemical structure, characterized by a long C12 hydrophobic alkyl chain and a polar hydroxyethyl group, presents a significant analytical challenge: the absence of a UV-absorbing chromophore. This lack of a chromophore renders conventional HPLC with UV-Vis detection ineffective for quantitative analysis. This application note details a robust, sensitive, and reliable High-Performance Liquid Chromatography (HPLC) method coupled with a Charged Aerosol Detector (CAD) for the analysis of dodecyl 2-hydroxyethyl sulfide. The methodology leverages reversed-phase chromatography for optimal separation and the universal detection capability of CAD to achieve accurate quantification independent of the analyte's optical properties.[6][7] This guide provides a complete protocol, from sample preparation to system suitability, designed for researchers, quality control analysts, and formulation scientists.

Scientific Principles and Method Rationale

The Analyte: Dodecyl 2-Hydroxyethyl Sulfide

Dodecyl 2-hydroxyethyl sulfide (C₁₄H₃₀OS) is an amphiphilic molecule with a dominant non-polar character due to its long dodecyl chain.[1] This high degree of hydrophobicity is the primary determinant for selecting the chromatographic separation strategy.

Chromatographic Strategy: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal mode for separating hydrophobic molecules.[8][9][10] The fundamental principle involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.

  • Mechanism of Retention: In RP-HPLC, dodecyl 2-hydroxyethyl sulfide is retained on the column through hydrophobic interactions between its C12 alkyl chain and the C18 ligands of the stationary phase.[8][11]

  • Elution: To elute the analyte, the polarity of the mobile phase is systematically decreased by increasing the concentration of an organic solvent, such as acetonitrile or methanol. This stronger, less polar mobile phase disrupts the hydrophobic interactions, allowing the analyte to move through the column and toward the detector.[9] A gradient elution is employed to ensure a sharp, symmetrical peak shape and a reasonable analysis time, which would be difficult to achieve with an isocratic method for such a hydrophobic compound.

Detection Strategy: Charged Aerosol Detection (CAD)

The primary analytical hurdle for dodecyl 2-hydroxyethyl sulfide is its lack of a chromophore, making it invisible to UV-Vis detectors.[12] To overcome this, a universal detector is required. The Charged Aerosol Detector (CAD) offers superior sensitivity, a wide dynamic range, and a more consistent response for non-volatile analytes compared to other universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[7][13]

The CAD process involves four sequential steps:[6][14]

  • Nebulization: The eluent from the HPLC column is mixed with nitrogen gas to form a fine aerosol of droplets.

  • Evaporation: The droplets travel through a heated drift tube, where the volatile mobile phase evaporates, leaving behind dried analyte particles.

  • Charging: The analyte particles are then mixed with a stream of positively charged gas (produced by a corona discharge), and the charge is transferred to the particles.

  • Detection: An electrometer measures the total charge of the particle stream, which is directly proportional to the mass of the analyte present.

This detection mechanism is independent of the analyte's spectral properties, making it ideal for quantifying compounds like dodecyl 2-hydroxyethyl sulfide.[15]

CAD_Principle cluster_hplc HPLC System cluster_cad Charged Aerosol Detector (CAD) HPLC_Eluent HPLC Column Eluent (Mobile Phase + Analyte) Nebulizer 1. Nebulization (Forms Aerosol Droplets) HPLC_Eluent->Nebulizer Enters Detector Evaporation 2. Evaporation (Removes Mobile Phase) Nebulizer->Evaporation Aerosol Mist Charging 3. Charging (Analyte Particles Charged) Evaporation->Charging Dried Analyte Particles Detection 4. Detection (Electrometer Measures Charge) Charging->Detection Charged Particles Signal Signal Output (to CDS) Detection->Signal

Caption: Principle of Charged Aerosol Detection (CAD).

Experimental Protocols

Materials, Reagents, and Equipment
  • Analyte: Dodecyl 2-hydroxyethyl sulfide reference standard (>98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Deionized (DI) water (18.2 MΩ·cm).

  • Equipment:

    • HPLC system with a binary pump, autosampler, and column thermostat.

    • Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ or Corona™ series).

    • Analytical balance.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.22 µm, PTFE for organic solvents).[16]

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of dodecyl 2-hydroxyethyl sulfide reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with methanol.

Sample Preparation (from Lubricant Oil Matrix)

Causality: The goal of sample preparation is to extract the analyte from the complex, non-polar oil matrix and prepare it in a solvent compatible with the RP-HPLC mobile phase, while removing interferences that could damage the column.[17][18]

  • Extraction: Accurately weigh approximately 1 g of the oil sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane to dissolve the oil.

  • Add 5 mL of acetonitrile (ACN). Since hexane and ACN are immiscible, this will perform a liquid-liquid extraction (LLE).[18] Dodecyl 2-hydroxyethyl sulfide, with its polar hydroxyl group, will preferentially partition into the ACN layer.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

  • Isolation: Carefully transfer the lower ACN layer into a clean tube.

  • Filtration: Filter the ACN extract through a 0.22 µm PTFE syringe filter into an HPLC vial.[16] This step is critical to remove any particulate matter and protect the HPLC system.[18]

HPLC-CAD Method and System Suitability

The following tables summarize the optimized chromatographic conditions and the system suitability requirements necessary to ensure the validity of the analytical run. System suitability tests are performed before any sample analysis to verify that the entire system (equipment, reagents, and analytical operations) is adequate for the analysis.[19][20]

Table 1: HPLC-CAD Chromatographic Conditions

Parameter Setting Rationale
HPLC Column C18, 150 mm x 4.6 mm, 3.5 µm Standard C18 chemistry provides robust hydrophobic retention for the dodecyl chain.[10]
Mobile Phase A Deionized Water Highly polar phase for initial strong retention.
Mobile Phase B Acetonitrile (ACN) Strong organic solvent for efficient elution.
Gradient Elution 0-2 min: 60% B2-12 min: 60% to 100% B12-17 min: 100% B17.1-20 min: 60% B A gradient is essential to elute the strongly retained analyte with good peak shape and re-equilibrate the column.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µL Balances sensitivity with the risk of column overload.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
CAD Settings
Nebulizer Temp. 35 °C Optimized for efficient aerosol formation.
Evaporation Temp. 50 °C Ensures complete removal of the mobile phase without degrading the analyte.

| Gas Pressure | 60 psi (Nitrogen) | Standard setting for nebulization and particle transport. |

Table 2: System Suitability Test (SST) Protocol and Acceptance Criteria

Parameter Test Procedure Acceptance Criteria (per USP <621>)[21][22][23]
Precision / Repeatability Inject the 100 µg/mL working standard five (n=5) consecutive times. Relative Standard Deviation (%RSD) of peak areas must be ≤ 2.0%.[22]
Peak Tailing (Tf) Calculate the tailing factor from the first injection of the standard. Tailing factor must be ≤ 2.0.[22]

| Retention Time (RT) Drift | Monitor the retention time across the five injections. | %RSD of retention times should be ≤ 1.0%. |

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Stock & Working Standards SST System Suitability Test (Inject Standard n=5) Std_Prep->SST Sample_Prep Weigh Sample -> LLE -> Filter Extract Sample_Run Inject Samples Sample_Prep->Sample_Run SST->Sample_Run If SST Passes QC_Check Inject QC/Standard Check Sample_Run->QC_Check Integration Integrate Peaks Sample_Run->Integration QC_Check->Sample_Run QC_Check->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Sources

Gas chromatography-mass spectrometry of "Ethanol, 2-(dodecylthio)-"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analysis of "Ethanol, 2-(dodecylthio)-" by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This comprehensive application note provides a detailed protocol for the analysis of "Ethanol, 2-(dodecylthio)-" (CAS No. 1462-55-1), a semi-volatile organosulfur compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and professionals in drug development and chemical analysis. We delve into the unique analytical challenges posed by its dual functionality—a hydroxyl group and a long-chain thioether—and present robust methodologies encompassing sample preparation, instrumental parameters, and mass spectral interpretation. The protocols include direct analysis and a derivatization strategy to enhance chromatographic performance. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Introduction and Analytical Considerations

"Ethanol, 2-(dodecylthio)-", also known as 2-(Dodecylsulfanyl)ethan-1-ol, is a molecule featuring a primary alcohol and a dodecyl thioether. Its analysis is pertinent in various fields, including the monitoring of industrial processes and as an intermediate in chemical synthesis.[1][2] The direct analysis by GC-MS presents specific challenges primarily due to the polar hydroxyl group, which can lead to peak tailing and interaction with the analytical column, and its high boiling point, which necessitates elevated temperatures.[3]

Furthermore, the analysis of sulfur-containing compounds can be complex, as they may be present in trace amounts and their signals can be obscured by co-eluting matrix components.[4][5] While highly selective detectors like Sulfur Chemiluminescence Detectors (SCD) or Pulsed Flame Photometric Detectors (PFPD) are excellent for sulfur speciation, GC-MS remains a powerful and widely accessible tool for definitive identification and quantification.[6][7]

This guide addresses these challenges by providing optimized parameters for direct injection and a protocol for silylation, a common derivatization technique that replaces the active hydrogen on the alcohol group, thereby increasing volatility and improving peak symmetry.[3][8]

Table 1: Physicochemical Properties of Ethanol, 2-(dodecylthio)-

PropertyValueSource(s)
CAS Number 1462-55-1[9]
Molecular Formula C₁₄H₃₀OS[9]
Molecular Weight 246.46 g/mol [9]
Boiling Point 355.1 °C at 760 mmHg[9]
Melting Point 43 °C[10]
Flash Point 172.7 °C[9]
Density 0.909 g/cm³[9]
LogP 4.63[9]
Canonical SMILES OCCSCCCCCCCCCCCC[10]

Sample Preparation Methodologies

The choice of sample preparation is contingent on the sample matrix and the concentration of the analyte. For samples where "Ethanol, 2-(dodecylthio)-" is a major component in a relatively clean matrix, a simple dilution is sufficient. For complex aqueous matrices, a liquid-liquid extraction (LLE) is recommended to isolate the analyte.[11] If poor chromatographic performance is observed, derivatization is the preferred solution.[12]

Workflow for Sample Preparation

G cluster_prep Sample Preparation Strategy start Sample Received matrix_check Assess Matrix Complexity start->matrix_check simple_matrix Simple/Organic Matrix matrix_check->simple_matrix Low complex_matrix Complex/Aqueous Matrix matrix_check->complex_matrix High protocol1 Protocol 2.1: Direct Dilution simple_matrix->protocol1 protocol2 Protocol 2.2: Liquid-Liquid Extraction complex_matrix->protocol2 analysis_check Analyze Initial Run protocol1->analysis_check protocol2->analysis_check good_chrom Good Peak Shape analysis_check->good_chrom Yes poor_chrom Poor Peak Shape (Tailing) analysis_check->poor_chrom No final_analysis GC-MS Analysis good_chrom->final_analysis protocol3 Protocol 2.3: Derivatization (Silylation) poor_chrom->protocol3 protocol3->final_analysis G cluster_frag Predicted Fragmentation of Ethanol, 2-(dodecylthio)- parent HO-CH₂-CH₂-S-(CH₂)₁₁-CH₃ [M]⁺˙ m/z 246 frag1 [CH₂OH]⁺ m/z 31 (α-cleavage at C-C) parent->frag1 Major frag2 [M - H₂O]⁺˙ m/z 228 (Dehydration) parent->frag2 Common frag3 [HO-CH₂-CH₂-S]⁺ m/z 77 (α-cleavage at S-Alkyl) parent->frag3 Possible frag4 [CₙH₂ₙ₊₁]⁺ m/z 43, 57, 71... (Alkyl Chain Cleavage) parent->frag4 Series

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Dodecyl 2-Hydroxyethyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of an Amphiphilic Thioether

Dodecyl 2-hydroxyethyl sulfide is an amphiphilic molecule featuring a long, non-polar C12 alkyl chain and a polar hydroxyethyl group connected by a sulfide linkage. This structure, while conferring useful surfactant-like properties, presents distinct challenges during purification. Researchers in materials science and drug development frequently encounter this molecule as an intermediate or final product, where high purity is paramount.

The primary purification hurdles arise from its dual nature. The crude product is often contaminated with both non-polar impurities (e.g., unreacted dodecanethiol, oxidative disulfide by-products) and polar impurities (e.g., salts, excess 2-hydroxyethylating agents). Furthermore, the sulfide moiety is susceptible to oxidation to the corresponding sulfoxide or sulfone, particularly under harsh conditions, introducing additional separation challenges.

This guide provides field-proven troubleshooting advice and detailed protocols to help researchers navigate these complexities, ensuring the isolation of dodecyl 2-hydroxyethyl sulfide at the desired purity for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers face before and during the purification process.

Q1: What are the most common impurities I should expect in my crude dodecyl 2-hydroxyethyl sulfide?

Answer: The impurity profile is highly dependent on the synthetic route. However, for a typical Williamson ether-type synthesis involving 1-dodecanethiol and a 2-hydroxyethylating agent (e.g., 2-chloroethanol), you should anticipate the following:

  • Unreacted Starting Materials: Residual 1-dodecanethiol and the 2-hydroxyethylating agent.

  • Oxidative By-products: Di-dodecyl disulfide (C₁₂H₂₅-S-S-C₁₂H₂₅) is a very common impurity formed by the oxidation of 1-dodecanethiol, especially if the reaction was exposed to air.

  • Sulfone/Sulfoxide Species: The product itself can be oxidized to dodecyl 2-hydroxyethyl sulfoxide or sulfone. This is more likely if purification involves excessive heating or exposure to oxidizing agents.[1]

  • Side-Reaction Products: Depending on the stoichiometry and reaction conditions, bis(2-hydroxyethyl)sulfide (thiodiglycol) may form.[2]

  • Residual Solvents and Salts: Inorganic salts from the base used in the reaction and residual organic solvents are also common.

A preliminary analysis of the crude product by High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the major contaminants, which will inform your purification strategy.[3]

Q2: How do I choose the best primary purification technique for my sample?

Answer: The optimal technique depends on the nature and quantity of the impurities, as well as the thermal stability of your compound. For dodecyl 2-hydroxyethyl sulfide, flash column chromatography is almost always the most effective and versatile method. Vacuum distillation can be useful for removing highly volatile or non-volatile impurities but offers poor resolution for structurally similar compounds. Recrystallization is often challenging for long-chain aliphatic compounds.[4]

The following decision tree provides a logical workflow for selecting a purification strategy.

Purification_Decision_Tree start Crude Dodecyl 2-hydroxyethyl Sulfide check_impurities Analyze crude by TLC/HPLC. What are the major impurities? start->check_impurities node_nonpolar Primarily Non-Polar Impurities (e.g., Dodecanethiol, Disulfide) check_impurities->node_nonpolar Non-polar node_polar Primarily Polar Impurities (e.g., Salts, Thiodiglycol) check_impurities->node_polar Polar node_volatile Volatile or Non-Volatile Extremes check_impurities->node_volatile Volatile/ Non-volatile node_complex Complex Mixture check_impurities->node_complex Both/Unknown proc_chromatography Flash Column Chromatography (Normal Phase Silica) node_nonpolar->proc_chromatography proc_wash 1. Aqueous Wash / Extraction (e.g., dilute NaOH, brine) 2. Flash Column Chromatography node_polar->proc_wash proc_distill Vacuum Distillation (Caution: Thermal Stability) node_volatile->proc_distill node_complex->proc_chromatography final_analysis Assess Purity (HPLC, NMR, GC-MS) proc_chromatography->final_analysis proc_wash->final_analysis proc_distill->final_analysis

Caption: Decision tree for selecting a purification method.

Q3: What analytical methods are best for assessing the purity of my final product?

Answer: A multi-faceted approach is required to confidently assign purity. No single technique tells the whole story.

Analytical TechniquePurpose & Key Insights
RP-HPLC Primary Purity Assessment. Use a C18 column with a UV detector. This method is excellent for quantifying the main peak area relative to impurities, especially structurally related ones like the disulfide or sulfoxide by-products.[5]
¹H and ¹³C NMR Structural Confirmation & Impurity ID. Confirms the correct structure of your compound. Can also detect and help identify impurities if they are present in sufficient quantity (>1-5%). Quantitative NMR (qNMR) can be used for an absolute purity assessment.[6]
GC-MS Volatile Impurity Check. Useful for detecting residual low-boiling starting materials or solvents, provided the target compound is thermally stable enough to be volatilized without decomposition.
Karl Fischer Titration Water Content. Specifically quantifies the amount of water in the final product, which is a critical parameter for calculating purity on a mass balance basis.[6]

Part 2: Troubleshooting Guide by Technique

This section addresses specific problems you may encounter during purification experiments.

Column Chromatography

Column chromatography on silica gel is the most powerful technique for this compound.[7] A typical elution uses a gradient from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate).

Q: My product is not separating from a non-polar impurity (e.g., didodecyl disulfide). What should I do?

A: This is a common issue. The disulfide is significantly less polar than your hydroxyl-containing product. The problem is likely an elution solvent that is too polar from the start.

  • Causality: Starting with a high concentration of ethyl acetate will cause both the non-polar impurity and your product to move quickly down the column with little interaction with the silica, resulting in co-elution.

  • Solution:

    • Use a Shallow Gradient: Start with 100% hexanes or a very low percentage of ethyl acetate (e.g., 2-5%).

    • Elute the Non-Polar Impurity: Run several column volumes of this low-polarity solvent. The disulfide should elute completely while your product remains at the top of the column. You can monitor this with TLC.

    • Increase Polarity: Once the impurity is gone, gradually increase the percentage of ethyl acetate (e.g., to 20%, 30%, 50%) to elute your desired product. This step-gradient approach provides much better separation.[8]

Q: My product is streaking on the column and giving poor resolution. Why is this happening?

A: Streaking (tailing) on a silica gel column is usually caused by one of two things: overloading the column or an inappropriate solvent system.

  • Causality & Solutions:

    • Overloading: You have loaded too much crude material for the amount of silica used. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[7] Reduce the amount of material loaded or use a larger column.

    • Acidity of Silica: Standard silica gel is slightly acidic. The sulfide or hydroxyl group might be interacting too strongly. Try adding 1% triethylamine to your mobile phase to neutralize the acidic sites on the silica, which often results in sharper peaks.

    • Insolubility: The sample may be crashing out of the mobile phase as it runs. Ensure your crude material is fully dissolved before loading and consider if the initial mobile phase is too non-polar, causing precipitation.

Q: I'm seeing a new, more polar spot on my TLC after purification that wasn't in the crude mixture. What could it be?

A: This strongly suggests on-column degradation.

  • Causality: The sulfide is likely oxidizing to the more polar sulfoxide on the silica gel, which can act as a mild oxidizing surface, especially if exposed to air and light for a long time.

  • Solution:

    • Run the Column Faster: Use flash chromatography (applying pressure) to minimize the time the compound spends on the silica.

    • De-gas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Work Quickly: Do not let a packed column sit for an extended period before or during the run.

Vacuum Distillation

Q: My product seems to be decomposing during distillation, even under a high vacuum. How can I prevent this?

A: Thioethers, especially functionalized ones, can be thermally sensitive. High temperatures can cause cleavage of C-S bonds or elimination reactions.

  • Causality: The pot temperature required to achieve distillation, even under vacuum, is exceeding the decomposition temperature of the molecule. Sulfur compounds can emit toxic fumes upon decomposition.[1]

  • Solution:

    • Use a Higher Vacuum: Employ a better vacuum pump (e.g., a diffusion pump or a good rotary vane pump) to lower the boiling point. The goal is to keep the pot temperature as low as possible.

    • Use a Short-Path Distillation Apparatus: A Kugelrohr or short-path head minimizes the distance the vapor travels, which allows distillation at lower temperatures and reduces the time the compound spends at high heat.

    • Consider an Alternative: If decomposition persists, distillation is not a suitable method for your compound's final purification. Revert to column chromatography.

Recrystallization

Q: My compound is "oiling out" instead of forming crystals. How can I fix this?

A: Oiling out is very common for long-chain aliphatic compounds because their flexible chains hinder the formation of an ordered crystal lattice.[4] It happens when the compound's melting point is lower than the temperature of the solution from which it is separating.

  • Causality: The solution is supersaturated, but the temperature is too high for crystal nucleation to occur.

  • Solution:

    • Use a Lower-Boiling Solvent System: This allows the solution to cool to a lower temperature before becoming saturated.

    • Slow Cooling: Do not crash-cool the solution in an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator. Slow cooling is critical for forming ordered crystals.[9]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol is designed for the purification of ~1 gram of crude dodecyl 2-hydroxyethyl sulfide containing non-polar impurities.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of crude material in dichloromethane.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a chamber with a 80:20 Hexane:Ethyl Acetate solvent system.

    • Visualize under UV light (if applicable) and by staining with potassium permanganate (which reacts with the sulfide and alcohol). The product should have a lower Rf than the non-polar disulfide or thiol impurities.

  • Column Preparation:

    • Select a glass column and dry-pack it with ~50 g of silica gel (230-400 mesh).

    • Wet the column by flushing with 100% hexanes, applying gentle pressure to pack the bed firmly. Ensure no cracks or air bubbles are present.

  • Sample Loading:

    • Dissolve ~1 g of the crude product in a minimal amount of dichloromethane (2-3 mL).

    • In a separate flask, add ~2 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) to create a dry, free-flowing powder of your crude material adsorbed onto silica ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexanes (~200 mL) to elute very non-polar compounds.

    • Switch to a 95:5 Hexane:Ethyl Acetate mixture (~300 mL). This should elute any di-dodecyl disulfide.

    • Increase the polarity to 80:20 Hexane:Ethyl Acetate. This should elute your target compound, dodecyl 2-hydroxyethyl sulfide.

    • Collect fractions (e.g., 20 mL per tube) and monitor them by TLC using the same 80:20 system.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure.

    • Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.

Caption: Workflow for flash chromatography purification.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This protocol provides a standard method for analyzing the purity of the final product.

ParameterSpecification
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Wörmer, L., et al. (2011). Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. Applied and Environmental Microbiology, 77(14), 4989-4997. [Link]

  • Scola, P. M. (1979). Preparation of thioethers. U.S.
  • Christie, W. W. Separation of Phospholipids by Column Chromatography. Cyberlipid. [Link]

  • MacDonald, R. C., & Riem pas, S. P. (1976). Dry column chromatography of phospholipids. Journal of Chromatography A, 131, 157-164. [Link]

  • Castro-Gómez, P., et al. (2019). Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives. Foods, 8(1), 25. [Link]

  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]

  • Nichols, L. Recrystallization. [Link]

  • Steiger, A. K., et al. (2016). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules, 21(11), 1563. [Link]

  • Royal Society of Chemistry. Supporting information for: A novel reduction-sensitive pentablock copolymer for potential drug delivery applications. [Link]

  • Wikipedia. Thiodiglycol. [Link]

  • Marvel, C. S., & Williams, J. L. R. n-DODECYL (LAURYL) MERCAPTAN. Organic Syntheses. [Link]

  • PubChem. Thiodiglycol. National Center for Biotechnology Information. [Link]

  • Shinko, I. A., et al. (2020). Determination of Impurities in New Promising Antioxidants...Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide. Drug development & registration, 9(4), 60-67. [Link]

  • Lee, H. J., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1183-1188. [Link]

  • Kim, H. J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7586. [Link]

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Preventing degradation of "Ethanol, 2-(dodecylthio)-" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethanol, 2-(dodecylthio)- (CAS No. 1462-55-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reagent in your critical experiments. Degradation can compromise experimental reproducibility and lead to misleading results; therefore, proper storage and handling are paramount.

This document provides a comprehensive overview of potential degradation pathways, recommended storage protocols, and troubleshooting advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of Ethanol, 2-(dodecylthio)-.

Q1: What is Ethanol, 2-(dodecylthio)- and what are its key chemical features?

Ethanol, 2-(dodecylthio)-, also known as 2-(Dodecylsulfanyl)ethan-1-ol, is an organic compound featuring a long C12 alkyl chain (dodecyl) linked via a thioether (sulfide) bond to an ethanol backbone.[1][2] Its structure (C₁₄H₃₀OS) contains two key functional groups: a primary alcohol (-OH) and a thioether (-S-). The thioether linkage is the most reactive site and is particularly susceptible to oxidation.[3][4]

Q2: What is the primary degradation pathway for Ethanol, 2-(dodecylthio)-?

The primary and most significant degradation pathway is the oxidation of the sulfur atom . Thioethers are readily oxidized, even by atmospheric oxygen over time, in a two-step process.[3][4]

  • Step 1: Sulfoxide Formation: The thioether is first oxidized to the corresponding sulfoxide.

  • Step 2: Sulfone Formation: Further oxidation of the sulfoxide yields a sulfone.

These oxidation events introduce oxygen atoms, significantly altering the molecule's polarity, size, and chemical properties, which can drastically impact its performance in downstream applications.

Q3: What are the ideal storage conditions to prevent degradation?

To maintain the purity and extend the shelf-life of Ethanol, 2-(dodecylthio)-, strict adherence to the following storage conditions is critical. These recommendations are designed to mitigate oxidation and other potential degradation reactions.[5]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerator)Slows the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen. This is the most critical factor for long-term stability.
Light In the dark (Amber vial)Minimizes potential light-induced (photodegradation) reactions.[6][7]
Moisture Dry (Tightly sealed container)Prevents hydrolysis and potential moisture-related side reactions.
Container Tightly sealed, appropriate materialProtects from atmospheric oxygen and moisture. Use containers made of glass or chemically resistant polymers.

Q4: What is the expected shelf-life of this compound?

The shelf-life is highly dependent on adherence to the recommended storage conditions. When stored properly under an inert atmosphere at 2-8°C and protected from light, the solid material should remain stable for an extended period. However, once the container is opened, or the material is dissolved, the risk of degradation increases. It is best practice to re-qualify the material using an analytical method like HPLC if it has been stored for a long time, especially if the container has been opened multiple times.[8]

Q5: What materials should I avoid for storage containers and labware?

While glass is generally excellent, avoid reactive materials. Strong oxidizing agents are chemically incompatible.[9] For solutions, ensure solvents are of high purity and, if necessary, degassed to remove dissolved oxygen. Avoid using containers or equipment that may leach impurities or catalyze degradation.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could indicate compound degradation.

Q: I see a new, more polar peak appearing in my reverse-phase HPLC analysis over time. What is it?

A: This is a classic sign of oxidation. The most likely identity of this new, earlier-eluting peak is the sulfoxide derivative of Ethanol, 2-(dodecylthio)-. The addition of a highly polar sulfoxide group (S=O) dramatically increases the molecule's polarity, causing it to interact less with the nonpolar stationary phase in reverse-phase HPLC and therefore elute sooner. If you see a second, even earlier peak, it could be the sulfone derivative , which is more polar still.[10][11]

Q: My sample, which was initially a clear or pale liquid/solid, has developed a yellow tint. Is this a sign of degradation?

A: Yes, discoloration can be an indicator of impurity formation. While not definitive proof of oxidation, it suggests that chemical changes have occurred. This warrants an analytical check of the compound's purity (e.g., via HPLC or LC-MS) before use in any critical experiment.[8]

Q: My experimental results are inconsistent, especially when using older stock solutions. Could degradation of Ethanol, 2-(dodecylthio)- be the cause?

A: Absolutely. This is a very common consequence of compound instability. The degradation products (sulfoxide and sulfone) will have different physical and biological properties than the parent compound. They may exhibit reduced efficacy, altered binding affinity, or even off-target effects, leading to poor reproducibility. It is crucial to use freshly prepared solutions from a qualified source of the compound whenever possible.[8]

Q: How can I definitively confirm that my sample has oxidized?

A: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS) .[11]

  • The mass of the parent compound, Ethanol, 2-(dodecylthio)-, is 246.46 g/mol .[1]

  • The sulfoxide derivative will have a mass of ~262.46 g/mol (an increase of ~16 amu, corresponding to one oxygen atom).

  • The sulfone derivative will have a mass of ~278.46 g/mol (an increase of ~32 amu, corresponding to two oxygen atoms). Observing ions with these mass-to-charge ratios (m/z) that co-elute with your new, more polar HPLC peaks provides strong evidence of oxidation.

Section 3: Diagrams and Visual Workflows

Visual aids can clarify complex chemical processes and troubleshooting logic.

DegradationPathway Parent Ethanol, 2-(dodecylthio)- (C14H30OS) MW: 246.46 Sulfoxide Sulfoxide Derivative (C14H30O2S) MW: ~262.46 Parent->Sulfoxide Oxidation [O] (e.g., Air, H₂O₂) Sulfone Sulfone Derivative (C14H30O3S) MW: ~278.46 Sulfoxide->Sulfone Further Oxidation [O]

Caption: Oxidative degradation pathway of Ethanol, 2-(dodecylthio)-.

TroubleshootingWorkflow decision decision process process result result issue issue start Inconsistent Experimental Results Observed check_compound Is the compound old or improperly stored? start->check_compound analyze Perform Purity Analysis (e.g., HPLC, LC-MS) check_compound->analyze Yes / Unsure troubleshoot_assay Compound is Pure. Troubleshoot Other Assay Parameters. check_compound->troubleshoot_assay No is_degraded Degradation Products (e.g., new peaks) Detected? analyze->is_degraded discard Discard Old Stock. Procure/Synthesize New Material. is_degraded->discard Yes is_degraded->troubleshoot_assay No prepare_fresh Prepare Fresh Solutions Using Proper Technique. discard->prepare_fresh proceed Proceed with Experiment prepare_fresh->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 4: Experimental Protocols

Follow these protocols to minimize degradation during storage and use.

Protocol 1: Recommended Long-Term Storage and Handling

  • Procurement: Upon receipt, immediately transfer the compound to a desiccator if not already sealed under inert gas.

  • Inert Atmosphere: Before sealing for storage, flush the vial headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds. This displaces oxygen.

  • Sealing: Tightly seal the container using a cap with a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap junction with Parafilm®.

  • Storage Location: Place the sealed container in a refrigerator at 2-8°C, away from light.

  • Dispensing: When removing material, allow the container to warm to room temperature before opening to prevent moisture condensation. If possible, dispense the material inside a glovebox or under a positive pressure of inert gas. After dispensing, re-flush the headspace with inert gas before re-sealing and returning to storage.

Protocol 2: Preparation of Stock Solutions

  • Solvent Preparation: Use high-purity (e.g., HPLC grade) solvent. To minimize dissolved oxygen, sparge the solvent with argon or nitrogen for 15-20 minutes before use.

  • Dissolution: Dissolve the accurately weighed Ethanol, 2-(dodecylthio)- in the deoxygenated solvent. Gentle sonication can be used to aid dissolution if necessary.

  • Storage of Solutions:

    • For short-term storage (1-2 days), store the solution at 2-8°C in a tightly sealed vial, protected from light.

    • For longer-term storage, dispense the stock solution into single-use aliquots in small amber vials. Flush the headspace of each aliquot with inert gas before sealing. Freeze the aliquots at -20°C or -80°C.

    • Crucially, avoid repeated freeze-thaw cycles , as this can introduce moisture and oxygen, accelerating degradation.

References

  • LookChem. Ethanol, 2-(dodecylthio)-. [Link]

  • CAS Common Chemistry. 2-(Dodecylthio)ethanol. [Link]

  • PubMed. Characterization of thioether compounds formed from alkaline degradation products of enflurane. [Link]

  • Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Wikipedia. Thioester. [Link]

  • National Center for Biotechnology Information. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • Wikipedia. DBNPA. [Link]

  • MDPI. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]

  • Chemistry Learner. Thioether: Structure, Formula, Synthesis, and Examples. [Link]

  • IJARIIE. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

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Technical Support Center: Optimizing Dodecyl 2-Hydroxyethyl Sulfide Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for dodecyl 2-hydroxyethyl sulfide, also known as 2-(dodecylsulfanyl)ethan-1-ol.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile non-ionic surfactant. Here, we address common challenges and frequently asked questions to help you streamline your experiments and achieve reliable, reproducible results.

Section 1: Fundamentals and Handling

Q1: What is dodecyl 2-hydroxyethyl sulfide and what are its key properties?

Dodecyl 2-hydroxyethyl sulfide (CAS No. 1462-55-1) is a non-ionic surfactant.[1] Its structure consists of a long, 12-carbon hydrophobic dodecyl tail and a polar, hydrophilic 2-hydroxyethyl head group. This amphipathic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it effective at disrupting cell membranes, solubilizing proteins, and preventing non-specific binding in various biochemical assays.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₃₀OS[1]
Molecular Weight 246.45 g/mol [1]
Common Synonyms 2-(Dodecylthio)ethanol, 2-hydroxyethyl dodecyl sulfide[2][3]
LogP (Octanol-Water Partition Coefficient) 4.63[1][2]
Melting Point 43 °C[3]
Boiling Point 355.1 °C at 760 mmHg[2]

Understanding these properties is the first step in designing a successful experiment. The high LogP value, for instance, indicates strong hydrophobicity, which is crucial for its interaction with lipid membranes and hydrophobic regions of proteins.[1][2]

Q2: How should I prepare and store a stock solution of dodecyl 2-hydroxyethyl sulfide?

Proper preparation and storage are critical for maintaining the integrity and performance of the surfactant.

Step-by-Step Protocol for Stock Solution Preparation (e.g., 10% w/v):

  • Weighing: Tare a sterile, conical tube on a calibrated analytical balance. Carefully weigh out the desired amount of dodecyl 2-hydroxyethyl sulfide powder. For a 10% (w/v) solution, this would be 1 gram for a final volume of 10 mL.

  • Initial Solubilization: Add a portion of your desired aqueous buffer (e.g., PBS, Tris-HCl) to the powder, roughly 70-80% of the final volume.

  • Warming: Since the melting point is 43°C, gently warm the solution to 45-50°C in a water bath to facilitate dissolution.[3] Do not boil, as this can degrade the compound.

  • Mixing: Vortex or mix gently until the surfactant is fully dissolved and the solution is clear. Avoid vigorous shaking, which can cause excessive foaming.

  • Final Volume: Once dissolved, bring the solution to the final desired volume with the buffer.

  • Sterilization & Storage: Filter-sterilize the solution through a 0.22 µm filter. Store the stock solution at 4°C for short-term use (weeks) or in aliquots at -20°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Section 2: The Science of Concentration Optimization

Q3: What is the Critical Micelle Concentration (CMC) and why is it so important?

The Critical Micelle Concentration (CMC) is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into spherical structures called micelles.[4] This is a fundamental property of any surfactant.[5][6]

  • Below the CMC: The surfactant exists primarily as monomers. At these concentrations, it is most effective at reducing surface tension and coating surfaces.[4][7]

  • At and Above the CMC: The solution becomes saturated with monomers, and any additional surfactant forms micelles.[4] These micelles are responsible for solubilizing hydrophobic molecules, such as membrane proteins, by sequestering them within their hydrophobic cores.[8][7]

The effectiveness of your experiment—whether for cell lysis, protein stabilization, or preventing aggregation—is directly dependent on whether your working concentration is above or below the CMC.[7]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Relationship between concentration and surfactant function.", fontsize=10, fontcolor="#5F6368"];

Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).

Q4: How do I determine the optimal concentration for my specific application?

The optimal concentration is application-dependent. There is no single concentration that works for all experiments. The key is to perform a systematic titration to find the ideal balance for your specific needs.

General Starting Concentration Ranges:

ApplicationTypical Concentration Range (% w/v)Rationale
Cell Lysis (Gentle) 0.1% - 1.0%Sufficiently above CMC to form micelles that solubilize membranes without aggressively denaturing proteins.[8]
Protein Solubilization 0.5% - 2.0%Higher concentrations ensure enough micelles are available to encapsulate hydrophobic membrane proteins.[9]
Preventing Aggregation 0.01% - 0.05%Often used below or near the CMC to coat hydrophobic patches on proteins, preventing protein-protein interactions.[10]
Immunoassay Wash Buffers 0.05% - 0.1%Reduces non-specific binding to plastic surfaces and other components.

Experimental Workflow for Optimization:

The following workflow provides a systematic approach to determining the optimal concentration of dodecyl 2-hydroxyethyl sulfide for your experiment, balancing efficacy with potential negative side effects.

dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for optimizing surfactant concentration.", fontsize=10, fontcolor="#5F6368"];

Caption: Systematic workflow for determining the optimal additive concentration.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: My protein of interest is poorly extracted or remains insoluble. What should I do?

Potential Cause: The surfactant concentration may be too low to effectively solubilize the cell or organelle membranes.

Troubleshooting Steps:

  • Increase Concentration: Systematically increase the dodecyl 2-hydroxyethyl sulfide concentration in your lysis buffer. Try steps of 0.25%, e.g., moving from 0.5% to 0.75%, then 1.0%.

  • Optimize Lysis Conditions: Ensure other lysis parameters are optimal. The issue may not be the surfactant alone.

    • Mechanical Disruption: Combine surfactant lysis with mechanical methods like sonication or homogenization for difficult-to-lyse cells.[11]

    • Incubation Time: Increase the incubation time with the lysis buffer to allow for more complete solubilization.

  • Check Buffer Compatibility: Ensure your buffer's pH and ionic strength are compatible with both your protein and the surfactant's activity.

Q6: I'm observing high cell toxicity or a loss of protein activity. How can I fix this?

Potential Cause: The surfactant concentration is likely too high, leading to protein denaturation or disruption of critical cellular processes.[7] High concentrations of sulfide-containing compounds can also induce oxidative stress and cellular toxicity.[12][13][14]

Troubleshooting Steps:

  • Decrease Concentration: This is the most critical step. Reduce the concentration in a stepwise manner (e.g., from 1.0% to 0.5%, then 0.25%) and reassess your endpoint (e.g., enzyme activity, cell viability). Often, a concentration just above the CMC is sufficient for solubilization without excessive denaturation.[10]

  • Reduce Incubation Time: Limit the exposure of your cells or protein to the surfactant. Perform lysis or incubations on ice to slow down denaturation processes.

  • Additive Synergy: Consider using a lower concentration of dodecyl 2-hydroxyethyl sulfide in combination with another, milder non-ionic surfactant. This can sometimes achieve the desired effect with lower overall toxicity.

  • Detergent Removal: If the surfactant is only needed for initial extraction, consider methods to remove it before downstream functional assays. This can include dialysis, size-exclusion chromatography, or the use of detergent-binding resins.[15]

Q7: I'm seeing a high level of non-specific binding in my immunoprecipitation (IP) or ELISA assay.

Potential Cause: Insufficient blocking by the surfactant or a concentration that is too high, leading to the formation of mixed micelles that can trap other proteins.

Troubleshooting Decision Tree:

G

Caption: Decision tree for troubleshooting non-specific binding issues.

References

  • 2-(Dodecylsulphinyl)ethanol | C14H30O2S | CID 88528 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-[1-(2-Hydroxyethylsulfanyl)decylsulfanyl]ethanol | C14H30O2S2 | CID 161855936 - PubChem. National Center for Biotechnology Information. [Link]

  • Surfactants: physicochemical interactions with biological macromolecules. Biotechnology Letters, PMC, NIH. [Link]

  • Ethanol, 2-(dodecylthio)-. LookChem. [Link]

  • Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis. Heliyon, University of Huddersfield Research Portal. [Link]

  • New Surfactant Enhances Antimicrobial and Heat Resistance. Bioengineer.org. [Link]

  • Predicting Critical Micelle Concentrations for Surfactants using Graph Convolutional Neural Networks. ChemRxiv. [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, ACS Publications. [Link]

  • Critical micelle concentration. Wikipedia. [Link]

  • Thermodynamics of Micellization and Adsorption Behaviour of Anionic Surfactant as Effected by Mixed Organic/Aqueous Media. Asian Journal of Chemistry. [Link]

  • The critical micelle concentration of sodium dodecyl sulfate in ethanol-water mixtures. Journal of Colloid Science, Semantic Scholar. [Link]

  • Thiodiglycol. Wikipedia. [Link]

  • A high-efficiency cellular extraction system for biological proteomics. Journal of Visualized Experiments, PMC, NIH. [Link]

  • Troubleshooting guide for cell culture. PromoCell. [Link]

  • Nonionic surfactants. Hach. [Link]

  • 2-(Dodecylthio)ethanol. CAS Common Chemistry. [Link]

  • Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Molecular & Cellular Proteomics, PubMed Central. [Link]

  • Effect of Ethanol on Critical Micelle Concentration of Sodium Dodecylsulphate (SDS) in Mixed Solvent Media. Orchid Academia Siraha. [Link]

  • Troubleshooting Guide for Cell Culture Contamination. Corning. [Link]

  • Electrokinetic Removal of Dodecyl Sulfate Micelles from Digested Protein Samples Prior to Electrospray-Ionization Mass Spectrometry. Analytical Chemistry, PubMed. [Link]

  • Troubleshooting IP/Co-IP. ChromoTek. [Link]

  • Protein extraction for 2DE. Methods in Molecular Biology, PubMed. [Link]

  • Thermodynamic and Spectroscopic Studies of SDS in Cinnamaldehyde + Ethanol Mixtures: Influences of Temperature and Composition. Molecules, MDPI. [Link]

  • Hydrogen Sulfide—Mechanisms of Toxicity and Development of an Antidote. eScholarship, University of California. [Link]

  • Thiodiglycol. Haz-Map. [Link]

  • Hydrogen Sulfide—Mechanisms of Toxicity and Development of an Antidote. Journal of Biological Chemistry, PMC. [Link]

  • (PDF) Hydrogen Sulfide—Mechanisms of Toxicity and Development of an Antidote. ResearchGate. [Link]

  • The Drug Developments of Hydrogen Sulfide on Cardiovascular Disease. Oxidative Medicine and Cellular Longevity, PubMed. [Link]

Sources

Troubleshooting inconsistent results in experiments with "Ethanol, 2-(dodecylthio)-"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethanol, 2-(dodecylthio)-

Introduction: Navigating Experimental Variability with Ethanol, 2-(dodecylthio)-

Welcome to the technical support guide for Ethanol, 2-(dodecylthio)- (CAS No. 1462-55-1). This molecule, valued for its unique combination of a reactive thiol group, a hydrophilic ethanol head, and a lipophilic dodecyl tail, presents specific challenges in experimental design and execution. Its dual nature as both a reactive chemical and a surfactant can lead to inconsistent results if key variables are not tightly controlled.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered by researchers. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to design robust, reproducible experiments.

Part 1: Foundational Knowledge and General Troubleshooting

Q1: What are the fundamental properties of Ethanol, 2-(dodecylthio)- that I should be aware of before starting my experiments?

Understanding the physicochemical properties of Ethanol, 2-(dodecylthio)- is the first step in troubleshooting. Its structure dictates its behavior in different experimental systems. The key features are the thiol (-SH) group, which is susceptible to oxidation, and the long alkyl chain, which imparts surfactant-like qualities.

Table 1: Physicochemical Properties of Ethanol, 2-(dodecylthio)-

Property Value Source
CAS Number 1462-55-1 [1][2]
Molecular Formula C₁₄H₃₀OS [1][3]
Molecular Weight 246.45 g/mol [1][2]
Appearance Varies; may be a liquid or low-melting solid [4]
Melting Point ~43 °C [2]
Boiling Point 355.1 °C at 760 mmHg; 145 °C at 1.2 Torr [1][2]
Density ~0.909 g/cm³ [1]
LogP 4.63 (Calculated) [1]

| Storage | Recommended: Sealed in a dry, room temperature environment, preferably under inert gas. For long-term stability, consider refrigeration (2-8°C). |[5][6] |

Q2: My results are not reproducible. Where should I start my investigation?

Inconsistent results are a common challenge in research, often stemming from subtle variations in materials, methods, or environment.[7] A systematic approach is crucial for identifying the root cause. Use the following workflow to guide your troubleshooting process.

G cluster_reagent Reagent Integrity cluster_protocol Protocol Execution cluster_analysis Analysis & Workup Inconsistent_Results Inconsistent Results Observed Reagent_Purity Purity & Age of Ethanol, 2-(dodecylthio)- Inconsistent_Results->Reagent_Purity Start Here Atmosphere Atmospheric Control (Inert Gas vs. Air) Inconsistent_Results->Atmosphere Workup_Stability Product Stability during Workup Inconsistent_Results->Workup_Stability Solvent_Quality Solvent Purity (Water, Oxygen Content) Reagent_Purity->Solvent_Quality Other_Reagents Stability of Other Reaction Components Solvent_Quality->Other_Reagents Temperature Temperature Fluctuations Atmosphere->Temperature Stoichiometry Accurate Stoichiometry & Dosing Temperature->Stoichiometry Mixing Mixing & Mass Transfer (Especially in Biphasic Systems) Stoichiometry->Mixing TLC_Issues TLC Artifacts (Streaking, Fading) Workup_Stability->TLC_Issues Data_Interpretation Inconsistent Data Processing/Analysis TLC_Issues->Data_Interpretation

Caption: General troubleshooting workflow for inconsistent results.

Start by evaluating the integrity of your reagents, as this is the most common source of variability. An older bottle of Ethanol, 2-(dodecylthio)- that has been exposed to air will not behave like a fresh, unopened one.

Part 2: Specific Troubleshooting for Chemical Reactivity

Q3: I suspect my Ethanol, 2-(dodecylthio)- has degraded. What does this degradation look like and how can I prevent it?

The primary degradation pathway for thiols like Ethanol, 2-(dodecylthio)- is oxidation.[5] Trace amounts of oxygen, often catalyzed by metal impurities, can cause two thiol molecules to couple, forming a disulfide bond and eliminating two hydrogen atoms. This consumes your starting material and introduces a significant impurity.

G Thiol Ethanol, 2-(dodecylthio)- R-SH Disulfide Oxidized Impurity R-S-S-R Thiol->Disulfide  Oxidation [O₂] (Often catalyzed by trace metals)

Caption: Primary oxidative degradation pathway of thiols.

Symptoms of Degradation:

  • Reduced Efficacy: Lower than expected reaction yields or incomplete reactions.[5]

  • Appearance of New Spots on TLC: The resulting disulfide is typically less polar than the starting thiol-alcohol, resulting in a higher Rf value on normal-phase silica gel.

  • Changes in Physical Appearance: Discoloration or changes in viscosity of the stock material.

Prevention and Mitigation Strategy:

  • Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon). This is the most critical step.[8]

  • Proper Storage: Store in a tightly sealed container in a cool, dark place (2-8°C is recommended for long-term storage).[5] For solutions, use solvents that have been deoxygenated by sparging with an inert gas.[8]

  • Use Scavengers (in-assay): For biological assays sensitive to reactive thiols, the inclusion of a scavenger like dithiothreitol (DTT) in the buffer can help maintain the desired redox state, though this is not suitable for chemical reactions where the thiol is a reactant.[9]

  • Material Qualification: If you suspect degradation, re-qualify the material using an analytical method like HPLC or NMR before use.

Q4: My reaction yield is low or fails to complete. What are the most common causes related to the thiol group?

Low conversion rates in reactions involving thiols often point to issues beyond simple degradation.[8]

Key Areas to Investigate:

  • Oxygen Inhibition: For radical-mediated reactions (e.g., thiol-ene chemistry), oxygen is a potent inhibitor that scavenges radicals, terminating the reaction chain. Thoroughly degassing all solvents and reagents is mandatory.[8]

  • Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretically ideal for many reactions, a slight excess of the thiol can sometimes increase the reaction rate.[8] However, ensure your material is pure; if it contains significant amounts of the oxidized disulfide, your calculated stoichiometry will be incorrect.

  • Side Reactions: The most common side reaction is disulfide formation, which consumes your reactant.[8] This is favored in the presence of oxygen or if the reaction partner (e.g., an 'ene') is unreactive.

  • Incompatible Reagents: Ensure other reagents in your mixture are compatible. For instance, strong bases can deprotonate the thiol, forming a thiolate, which may have different reactivity. Strong oxidants will readily convert the thiol to sulfonic acids or other species. Review the chemical compatibility of all components.[10][11]

Part 3: Troubleshooting Surfactant Properties and Analysis

Q5: How do the surfactant-like properties of Ethanol, 2-(dodecylthio)- affect my experiment?

The long dodecyl chain gives Ethanol, 2-(dodecylthio)- amphiphilic character, meaning it has both hydrophilic and lipophilic properties. This can profoundly influence reaction kinetics and product isolation.[12]

  • Solubility and Micelle Formation: In aqueous or polar solvent systems, the molecule can self-assemble into micelles above a certain concentration (the Critical Micelle Concentration or CMC). This can sequester reactants, altering local concentrations and affecting reaction rates.[13] If your reaction appears to stall, it could be due to phase separation or reactant sequestration.

  • Viscosity Changes: The formation of certain micellar structures can lead to a significant increase in the viscosity of the solution, which can impede mixing and heat transfer, leading to non-uniform reaction conditions.[12]

  • Workup Challenges: The surfactant properties can lead to the formation of emulsions during aqueous workups, making phase separation difficult and leading to product loss.[14] If you encounter persistent emulsions, consider adding a saturated salt solution (brine) to "break" the emulsion or using centrifugation.

Q6: I am having trouble analyzing my reaction by Thin Layer Chromatography (TLC). My spots are streaking badly. What can I do?

Streaking on a TLC plate is a common issue, particularly with amphiphilic or polar molecules.[15]

Table 2: Troubleshooting Common TLC Issues

Problem Likely Cause(s) Recommended Solution(s)
Streaking or Elongated Spots 1. Sample Overload: Too much material has been spotted on the plate. 2. Compound is Acidic/Basic: The thiol or other components may interact strongly with the silica. 3. High Polarity: The compound has very strong interactions with the stationary phase. 1. Dilute your sample significantly before spotting.[15] 2. Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your eluent to suppress ionization and improve spot shape.[15] 3. Consider using a more polar mobile phase or switching to a reverse-phase (C18) TLC plate.[15]
Spots Not Visible 1. Compound is not UV-active. 2. Sample is too dilute. 3. Compound is volatile and evaporated from the plate. 1. Use a chemical stain. An iodine chamber is effective for visualizing thiols, which often appear as white spots against a brown background.[15] 2. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[15] 3. Run the TLC quickly after spotting and visualize immediately.

| Rf is Too Low (Stuck on Baseline) | The eluent (mobile phase) is not polar enough to move the compound up the plate. | Increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[15] |

Appendix: Standard Operating Procedures

Protocol 1: Recommended Storage and Handling
  • Receipt and Inspection: Upon receipt, inspect the container seal for integrity.

  • Inert Atmosphere Overlay: Before first use, carefully open the container in a glovebox or under a gentle stream of inert gas (argon or nitrogen). Backfill the headspace with the inert gas before re-sealing.

  • Storage: Store the tightly sealed container at room temperature for short-term use or at 2-8°C for long-term storage, protected from light.[5][6]

  • Dispensing: When removing material, do so under an inert atmosphere. Use clean, dry syringes or cannulas. Avoid introducing moisture or air.

  • Solution Preparation: Prepare solutions using high-purity, deoxygenated solvents. To deoxygenate a solvent, bubble argon or nitrogen through it for 15-30 minutes before adding the solute.[8]

Protocol 2: General Workflow for Reactions Involving Ethanol, 2-(dodecylthio)-

This protocol outlines critical steps for a generic reaction to improve reproducibility.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove trace moisture and contaminants.[14]

  • Reagent Preparation:

    • Prepare solutions of all reactants in deoxygenated solvents.

    • If using a thermal or photoinitiator, ensure it is fresh and has been stored correctly.[8]

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

    • Add the solvent and other reagents to the reaction vessel.

    • Add Ethanol, 2-(dodecylthio)- via syringe.

    • Begin stirring to ensure the mixture is homogeneous.

  • Reaction Execution:

    • Initiate the reaction (e.g., by heating or UV irradiation). Maintain a consistent temperature throughout the experiment.[16]

    • Monitor the reaction progress by TLC or another suitable analytical technique at regular intervals.

  • Workup and Analysis:

    • Upon completion, cool the reaction to room temperature before exposing it to air.

    • During aqueous extraction, be prepared for potential emulsion formation. Have brine on hand.

    • Thoroughly characterize the final product to confirm its identity and purity, and to identify any potential side products like the disulfide.

References

  • LookChem. Ethanol, 2-(dodecylthio)-. [Link]

  • CAS Common Chemistry. 2-(Dodecylthio)ethanol. [Link]

  • NCBI Bookshelf. Assay Guidance Manual - Assay Interference by Chemical Reactivity. [Link]

  • PubChem. 2-(Ethylthio)ethanol. [Link]

  • Enago Academy. Top 5 Factors Affecting Reproducibility in Research. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • The Good Scents Company. 2-(methyl thio) ethanol. [Link]

  • Chemistry For Everyone. How Can I Troubleshoot Inconsistent Titration Results Effectively?. [Link]

  • PMC - NIH. Understanding experiments and research practices for reproducibility: an exploratory study. [Link]

  • MDPI. Application of Alcohols to Inhibit the Formation of Ca(II) Dodecyl Sulfate Precipitate in Aqueous Solutions. [Link]

  • MDPI. Wetting Behavior of Cationic and Anionic Surfactants on Hydrophobic Surfaces. [Link]

  • PubChem. ethanol degradation IV | Pathway. [Link]

  • Henkel Researchers' World. Effect of surfactants. [Link]

  • PubMed. Ethanol treatment for sterilization, concentration, and stabilization of a biodegradable plastic-degrading enzyme. [Link]

  • Google Patents. Production of 2-(ethylthio) ethanol.
  • U.S. Chemical Safety and Hazard Investigation Board. Chemical Compatibility Chart. [Link]

  • Department of Energy. Compatibility of Fueling Infrastructure Materials in Ethanol Blended Fuels. [Link]

  • PubMed. Degradation effects and mechanisms of Limosilactobacillus fermentum on ethanol. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link] (Note: This is a general resource for checking compatibility.)

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Mitigating side reactions in the synthesis of "Ethanol, 2-(dodecylthio)-"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of "Ethanol, 2-(dodecylthio)-" (also known as 2-hydroxyethyl dodecyl sulfide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and mitigate side reactions during its synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure a successful and reproducible synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 2-(dodecylthio)ethanol.

Q1: My yield of 2-(dodecylthio)ethanol is consistently low. What are the likely causes?

Low yields can stem from several factors. The most common culprits are incomplete reaction, degradation of the product during workup, or the prevalence of side reactions. Key areas to investigate include the quality of your reagents, the effectiveness of your base in deprotonating the dodecanethiol, and the reaction temperature. A prevalent side reaction is the oxidation of dodecanethiol to didodecyl disulfide.

Q2: I have a significant amount of a high-boiling point impurity in my final product. What is it likely to be?

A high-boiling point impurity is often the didodecyl disulfide, formed from the oxidation of the starting dodecanethiol.[1][2] This is especially common if the reaction is not performed under an inert atmosphere. Another possibility is the formation of bis(2-hydroxyethyl)sulfide, also known as thiodiglycol, which can arise from the reaction of two molecules of the electrophile with a sulfur source.[3]

Q3: My reaction mixture has turned yellow/brown. Is this normal?

While some color change can be expected, a significant darkening of the reaction mixture may indicate decomposition or the formation of colored impurities. Overheating the reaction can lead to such issues. It is crucial to maintain the recommended reaction temperature.

Q4: How can I effectively remove the foul odor of dodecanethiol from my product and glassware?

The persistent odor of thiols is a common challenge. To neutralize the smell on glassware, rinsing with a solution of bleach followed by water and a final rinse with an organic solvent like acetone is effective. For the final product, purification by vacuum distillation is typically sufficient to remove the volatile thiol starting material.

II. Troubleshooting Guide: Mitigating Side Reactions

This guide provides a more detailed approach to identifying and resolving specific side reactions.

Problem 1: Formation of Didodecyl Disulfide

The oxidation of dodecanethiol to didodecyl disulfide is the most common side reaction.[1][2] This occurs when the thiol is exposed to oxygen, a reaction that can be catalyzed by trace metal impurities.

Probable Cause:

  • Exposure of the reaction mixture to air (oxygen).

  • Presence of oxidizing agents or metal impurities in the reagents or solvent.

Solution:

  • Implement an Inert Atmosphere: Conduct the entire synthesis under an inert atmosphere of nitrogen or argon. This includes degassing your solvents prior to use and maintaining a positive pressure of the inert gas throughout the reaction and workup.

  • Use High-Purity Reagents: Ensure your dodecanethiol and solvents are of high purity and free from metal contaminants. If necessary, purify the dodecanethiol by distillation before use.

  • Consider a Reducing Agent: In some cases, adding a small amount of a reducing agent like dithiothreitol (DTT) during the workup can help to reduce any formed disulfide back to the thiol, though this adds a purification step.[4]

Diagram of Disulfide Formation:

2 R-SH 2 Dodecanethiol R-S-S-R Didodecyl Disulfide 2 R-SH->R-S-S-R Oxidation O2 Oxygen (from air) O2->R-S-S-R H2O Water

Caption: Oxidation of dodecanethiol to didodecyl disulfide.

Problem 2: Formation of Thiodiglycol and Other Over-Alkylation Products

The product, 2-(dodecylthio)ethanol, contains a hydroxyl group that can be deprotonated and react with another molecule of the electrophile (e.g., 2-bromoethanol or ethylene oxide). This leads to the formation of ethers and polyether byproducts. The reaction of two molecules of the electrophile with a sulfide source can also form thiodiglycol.[3]

Probable Cause:

  • Excess of the electrophile (2-bromoethanol or ethylene oxide).

  • Use of a very strong base that can deprotonate the hydroxyl group of the product.

  • High reaction temperatures.

Solution:

  • Control Stoichiometry: Use a slight excess of the dodecanethiol relative to the electrophile to ensure the complete consumption of the latter. A molar ratio of 1.1:1 (dodecanethiol:electrophile) is a good starting point.

  • Choice of Base: Use a base that is strong enough to deprotonate the thiol (pKa ~10-11) but not so strong that it significantly deprotonates the alcohol of the product (pKa ~16-18).[5] Sodium hydroxide or sodium methoxide are generally suitable.

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate without promoting side reactions.

Diagram of Over-alkylation Side Reaction:

Product 2-(dodecylthio)ethanol Byproduct Ether Byproduct Product->Byproduct Over-alkylation Electrophile 2-Bromoethanol Electrophile->Byproduct Base Base Base->Product Deprotonation

Caption: Over-alkylation of the desired product.

III. Experimental Protocols

The following are detailed protocols for the synthesis of 2-(dodecylthio)ethanol.

Protocol 1: Synthesis from Dodecanethiol and 2-Bromoethanol

This is a classic Williamson thioether synthesis.[5][6]

Materials:

  • Dodecanethiol

  • 2-Bromoethanol

  • Sodium hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve sodium hydroxide (1.05 eq) in anhydrous ethanol under a positive pressure of inert gas.

  • Thiol Addition: To the stirred solution, add dodecanethiol (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to form the sodium dodecanethiolate.

  • Electrophile Addition: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (around 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Reaction Conditions Summary:

ParameterValue
Dodecanethiol:NaOH:2-Bromoethanol1 : 1.05 : 1.1
SolventAnhydrous Ethanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Expected Yield85-95%
Protocol 2: Synthesis from Dodecanethiol and Ethylene Oxide

This method avoids the use of a halide electrophile. Ethylene oxide is a toxic and flammable gas, so this procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Dodecanethiol

  • Ethylene oxide

  • Sodium methoxide (NaOMe) solution in methanol

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Use a pressure-rated flask equipped with a magnetic stirrer, a cold finger condenser (-78 °C), and a gas inlet tube. The entire setup must be under an inert atmosphere.

  • Thiolate Formation: In the flask, dissolve dodecanethiol (1.0 eq) in anhydrous methanol. Add sodium methoxide solution (1.05 eq) and stir for 15 minutes.

  • Ethylene Oxide Addition: Cool the solution to 0 °C. Bubble a known amount of ethylene oxide gas (1.1 eq) through the solution or add a pre-weighed amount of liquid ethylene oxide.

  • Reaction: Slowly warm the reaction to room temperature and stir for 12-24 hours. The reaction is typically exothermic and should be controlled.

  • Workup:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by vacuum distillation.

Reaction Conditions Summary:

ParameterValue
Dodecanethiol:NaOMe:Ethylene Oxide1 : 1.05 : 1.1
SolventAnhydrous Methanol
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Expected Yield80-90%

IV. Troubleshooting Workflow

The following workflow can guide you through the troubleshooting process.

Start Low Yield or Impure Product Check_Inert Is the reaction under inert atmosphere? Start->Check_Inert Inert_Yes Yes Check_Inert->Inert_Yes Inert_No No Check_Inert->Inert_No Check_Reagents Are reagents pure and dry? Reagents_Yes Yes Check_Reagents->Reagents_Yes Reagents_No No Check_Reagents->Reagents_No Check_Stoichiometry Is stoichiometry correct? Stoich_Yes Yes Check_Stoichiometry->Stoich_Yes Stoich_No No Check_Stoichiometry->Stoich_No Check_Temp Is temperature controlled? Temp_Yes Yes Check_Temp->Temp_Yes Temp_No No Check_Temp->Temp_No Inert_Yes->Check_Reagents Fix_Inert Implement inert atmosphere (N2/Ar) Inert_No->Fix_Inert Fix_Inert->Check_Reagents Reagents_Yes->Check_Stoichiometry Fix_Reagents Purify/dry reagents and solvents Reagents_No->Fix_Reagents Fix_Reagents->Check_Stoichiometry Stoich_Yes->Check_Temp Fix_Stoich Adjust stoichiometry Stoich_No->Fix_Stoich Fix_Stoich->Check_Temp Analyze_Product Analyze product by NMR/GC-MS Temp_Yes->Analyze_Product Fix_Temp Optimize reaction temperature Temp_No->Fix_Temp Fix_Temp->Analyze_Product End Successful Synthesis Analyze_Product->End

Caption: A systematic troubleshooting workflow.

V. References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). WordPress. Retrieved from [Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013). ResearchGate. Retrieved from [Link]

  • Ethanol, 2-(dodecylthio)-. (n.d.). LookChem. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Preparation and Reactions of Thiols. (2023, April 30). J. Vis. Exp. Retrieved from [Link]

  • Redox Reactions of Thiols and Disulfides. (2020, March 30). Chemistry LibreTexts. Retrieved from [Link]

  • Thiodiglycol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. Chem. Rec., 20(10), 1079-1092. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-(dodecylthio)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up production of 2-(dodecylthio)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important thioether. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe scale-up of your process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 2-(dodecylthio)ethanol?

A1: The most prevalent and industrially scalable method is a variation of the Williamson ether synthesis.[1][2] This involves the SN2 reaction of a dodecanethiolate salt with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol. The thiolate is typically generated in situ by reacting 1-dodecanethiol with a suitable base.[2]

Q2: What are the primary reactants for this synthesis?

A2: The key reactants are 1-dodecanethiol (also known as dodecyl mercaptan) and a 2-haloethanol, with 2-bromoethanol or 2-chloroethanol being common choices. A base is required to deprotonate the thiol, with common options including sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[2]

Q3: What is the main byproduct I should be concerned about during synthesis?

A3: The primary byproduct of concern is the formation of didodecyl disulfide. This occurs through the oxidation of the dodecanethiolate intermediate, especially in the presence of air (oxygen).[2] Minimizing air exposure during the reaction is crucial.

Q4: Is this reaction exothermic, and what are the implications for scale-up?

A4: Yes, the reaction is exothermic. While this may not be problematic at a lab scale, the heat generated during large-scale production can become significant. Inadequate heat dissipation can lead to an increase in side reactions, potential "runaway" reactions, and safety hazards. Proper temperature control is a critical parameter for successful scale-up.

Q5: What are the key safety precautions when handling the reactants at scale?

A5: Both 1-dodecanethiol and 2-haloethanols are hazardous. 1-dodecanethiol is known for its strong, unpleasant odor and can cause severe skin and eye irritation.[3][4] 2-Bromoethanol and 2-chloroethanol are toxic and corrosive. Large-scale handling requires a well-ventilated area, preferably a walk-in fume hood or a closed-system reactor.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][4] An emergency shower and eyewash station should be readily accessible.

Troubleshooting Guide

Problem 1: Low Yield of 2-(dodecylthio)ethanol
Possible CauseTroubleshooting SuggestionRationale
Incomplete Deprotonation of 1-Dodecanethiol Ensure the use of a sufficiently strong and stoichiometric amount of base. For instance, if using NaOH or KOH, a slight excess (e.g., 1.1 equivalents) can drive the deprotonation to completion. When working with solid bases, ensure adequate mixing to facilitate the reaction.The thiolate anion is the active nucleophile in the SN2 reaction. Incomplete formation of the thiolate will result in unreacted thiol and consequently, a lower yield of the desired thioether.[2]
Side Reaction: Elimination Use a primary alkyl halide (e.g., 2-bromoethanol) instead of a secondary or tertiary one. Maintain a controlled reaction temperature, as higher temperatures can favor elimination over substitution.Alkoxides and thiolates are strong bases and can promote the E2 elimination of the alkyl halide, especially with sterically hindered substrates or at elevated temperatures, leading to the formation of unwanted byproducts.[1][5]
Poor Solubility of Reactants Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) when using a biphasic system (e.g., aqueous NaOH and an organic solvent).A PTC facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the alkyl halide is located, thereby increasing the reaction rate and yield.[6][7][8]
Oxidation of Thiolate to Disulfide Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially during the addition of the base and the alkyl halide. Degas all solvents prior to use.The thiolate anion is susceptible to oxidation by atmospheric oxygen, leading to the formation of didodecyl disulfide, which reduces the amount of thiolate available to react with the alkyl halide.[2]
Problem 2: Difficulty in Product Purification
Possible CauseTroubleshooting SuggestionRationale
Presence of Unreacted 1-Dodecanethiol After the reaction, wash the organic phase with an aqueous solution of a mild base (e.g., 5% NaOH) to extract the acidic thiol.1-Dodecanethiol is acidic and will be deprotonated by the base, forming a water-soluble thiolate salt that can be separated in the aqueous layer.
Contamination with Didodecyl Disulfide Didodecyl disulfide is non-polar and can be challenging to separate from the desired product by simple extraction. Purification by column chromatography on silica gel or fractional distillation under reduced pressure may be necessary.The similar polarity of the disulfide byproduct and the desired thioether often makes simple liquid-liquid extraction ineffective. Chromatographic or distillation methods are required for efficient separation.
Emulsion Formation During Workup Use a brine (saturated NaCl solution) wash to help break emulsions. If emulsions persist, filtration through a pad of celite may be effective.The long alkyl chain of the product can act as a surfactant, leading to the formation of stable emulsions during aqueous workup. Brine increases the ionic strength of the aqueous phase, which helps to break the emulsion.
Problem 3: Reaction is Too Slow or Stalls
Possible CauseTroubleshooting SuggestionRationale
Insufficient Mixing/Mass Transfer For large-scale reactions, ensure efficient mechanical stirring to promote contact between the reactants, especially in heterogeneous or biphasic systems. The choice of impeller and stirring speed is critical.[9]Inadequate mixing can lead to localized depletion of reactants and slow reaction rates, a common issue when scaling up from a lab-scale magnetic stirrer to a large reactor with an overhead stirrer.[9][10]
Low Reaction Temperature While high temperatures can promote side reactions, a temperature that is too low will result in a slow reaction rate. Determine the optimal temperature range through small-scale experiments and maintain it during scale-up using a temperature-controlled reactor.The rate of an SN2 reaction is temperature-dependent. Finding the right balance between reaction rate and selectivity is key for an efficient process.
Incorrect Solvent Choice Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the thiolate salt without strongly solvating the nucleophilic anion.The choice of solvent can significantly impact the rate of an SN2 reaction by influencing the solubility of the reactants and the stability of the transition state.[5]

Experimental Protocols

Detailed Protocol for Scaled-Up Synthesis of 2-(dodecylthio)ethanol

Materials:

ReagentMolar Mass ( g/mol )Quantity (for a 1 mol scale)Equivalents
1-Dodecanethiol202.40202.4 g1.0
2-Bromoethanol124.96137.5 g1.1
Sodium Hydroxide40.0044.0 g1.1
Tetrabutylammonium Bromide (TBAB)322.373.22 g0.01
Toluene-1 L-
Deionized Water-500 mL-

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Charge Reactants: To the reactor, add 1-dodecanethiol (202.4 g, 1.0 mol) and toluene (1 L). Begin stirring at a moderate speed (e.g., 200-300 rpm).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (44.0 g, 1.1 mol) in deionized water (500 mL). Add the tetrabutylammonium bromide (3.22 g, 0.01 mol) to this solution and stir until dissolved.

  • Thiolate Formation: Slowly add the aqueous NaOH/TBAB solution to the reactor over 30-45 minutes. An exotherm may be observed. Use the reactor jacket to maintain the internal temperature between 25-30 °C.

  • Alkyl Halide Addition: Once the base addition is complete, slowly add 2-bromoethanol (137.5 g, 1.1 mol) to the reaction mixture over 30-45 minutes. Maintain the internal temperature below 40 °C.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the aqueous layer.

    • Wash the organic layer with 1 M HCl (2 x 250 mL) to neutralize any remaining base.

    • Wash with deionized water (2 x 250 mL) and then with brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to remove the toluene.

    • The crude product can be further purified by vacuum distillation to obtain pure 2-(dodecylthio)ethanol.

Visualizations

Experimental Workflow for Scaled-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reactor Setup & Purge with N2 reactants Charge 1-Dodecanethiol & Toluene setup->reactants thiolate Thiolate Formation (Add NaOH/TBAB) reactants->thiolate base_prep Prepare Aqueous NaOH/TBAB Solution base_prep->thiolate alkylation Alkylation (Add 2-Bromoethanol) thiolate->alkylation monitoring Heat and Monitor Reaction alkylation->monitoring cool Cool to Room Temperature monitoring->cool separate Separate Aqueous Layer cool->separate wash Wash Organic Layer separate->wash dry Dry Organic Layer wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate distill Vacuum Distillation concentrate->distill product Pure 2-(dodecylthio)ethanol distill->product

Caption: Workflow for the scaled-up synthesis of 2-(dodecylthio)ethanol.

Logical Relationship of Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation elimination Elimination Side Reaction low_yield->elimination poor_solubility Poor Solubility low_yield->poor_solubility oxidation Thiolate Oxidation low_yield->oxidation stoichiometry Adjust Base Stoichiometry incomplete_deprotonation->stoichiometry addresses temperature Control Temperature elimination->temperature addresses ptc Use Phase-Transfer Catalyst poor_solubility->ptc addresses inert Maintain Inert Atmosphere oxidation->inert addresses

Caption: Troubleshooting logic for low yield in 2-(dodecylthio)ethanol synthesis.

References

  • Simion, C., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12). Available at: [Link]

  • Reeves, W. P., et al. (1982). Phase Transfer Catalysis Preparation of Aryl Thioethers. Synthetic Communications, 12(13). Available at: [Link]

  • Simion, C., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. ResearchGate. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Dodecanethiol. Available at: [Link]

  • ResearchGate. (n.d.). 1-Dodecanethiol. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Dodecanethiol. Available at: [Link]

  • Loba Chemie. (2016). 1-DODECANETHIOL Extra Pure MSDS. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Wordpress. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

  • VisiMix. (n.d.). Assessing Mixing Sensitivities for Scale-up. Available at: [Link]

  • UHasselt Document Server. (n.d.). Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. Available at: [Link]

  • ResearchGate. (2015). Scale-up and multiphase reaction engineering. Available at: [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? YouTube. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Lubricant Antioxidants: The Role of Ethanol, 2-(dodecylthio)- and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Inevitable Challenge of Lubricant Oxidation

In the demanding environments of modern machinery, lubricating oils are subjected to extreme temperatures, pressures, and exposure to oxygen and catalytic metals. These conditions trigger a cascade of chemical reactions collectively known as oxidation, which is the primary cause of lubricant degradation. Oxidation leads to a host of problems, including viscosity increase, varnish and sludge formation, and the generation of corrosive acids, all of which can compromise equipment reliability and lead to catastrophic failure.[1][2]

To counteract this, antioxidants are incorporated into lubricant formulations. These sacrificial additives are essential for extending the service life of the lubricant and, by extension, the machinery it protects.[1][3] Antioxidants do not stop oxidation entirely but significantly delay its onset by interrupting the underlying chemical reactions. They are broadly classified into two main categories based on their mechanism of action: primary and secondary antioxidants.[1][4][5][6]

  • Primary Antioxidants (Radical Scavengers): These compounds, primarily hindered phenols and aromatic amines, interrupt the oxidation cycle by donating a hydrogen atom to highly reactive peroxy radicals (ROO•), converting them into more stable hydroperoxides (ROOH) and forming a stable, non-reactive radical from the antioxidant itself.[3][4] This action breaks the chain reaction of autoxidation.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These additives, which include sulfur- and phosphorus-containing compounds, work by decomposing hydroperoxides (ROOH) into non-radical, stable products, such as alcohols.[4][5][7][8] This prevents the hydroperoxides from breaking down into new, highly destructive radicals that would otherwise propagate the oxidation process.

This guide provides a detailed comparison of Ethanol, 2-(dodecylthio)- , a representative sulfur-containing secondary antioxidant, with key alternatives from both antioxidant classes. We will delve into their mechanisms of action, present comparative performance data from standardized tests, and provide detailed protocols for the experimental methodologies cited.

Mechanism of Action: A Closer Look at Antioxidant Chemistries

Understanding the chemical pathways through which these additives function is critical for lubricant formulation and selection. The choice of antioxidant depends on the application's operating temperature, the type of base oil, and potential synergistic interactions with other additives.

Ethanol, 2-(dodecylthio)-: A Thioether Hydroperoxide Decomposer

Ethanol, 2-(dodecylthio)- (CAS: 3570-55-6) is a thioether, a class of organosulfur compounds that act as highly effective secondary antioxidants.[7][8] Their primary role is to catalytically decompose hydroperoxides, which are key intermediates in the lubricant oxidation chain reaction. The sulfur atom in the thioether is oxidized to a sulfoxide and then to a sulfone, a process that converts hydroperoxides into non-radical alcohols.[6] This mechanism prevents the homolytic cleavage of the weak oxygen-oxygen bond in hydroperoxides, which would otherwise generate new radical species and accelerate lubricant degradation.[9]

G cluster_0 Lubricant Oxidation Cycle cluster_1 Antioxidant Intervention RH Lubricant (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiation (Heat, Metal) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH Stable_Radical Stable Antioxidant Radical ROO_dot->Stable_Radical Scavenging ROOH->R_dot Branching (Creates more radicals) Degradation Oxidation Products (Sludge, Varnish, Acids) ROOH->Degradation Stable_Products Stable Alcohols ROOH->Stable_Products Decomposition Thioether Thioether Antioxidant (e.g., Ethanol, 2-(dodecylthio)-) Phenol Phenolic/Aminic Antioxidant (Radical Scavenger)

Figure 1: Antioxidant intervention in the lubricant oxidation cycle.
Alternative Antioxidants
  • Hindered Phenols (Primary): These molecules feature a hydroxyl group (-OH) attached to a bulky aromatic ring. The steric hindrance provided by alkyl groups (like tert-butyl) in the ortho positions makes the resulting phenoxyl radical very stable and unlikely to propagate oxidation.[1] They are highly effective at scavenging radicals but can be consumed relatively quickly, especially at higher temperatures.[10]

  • Aromatic Amines (Primary): Similar to phenols, aromatic amines (e.g., alkylated diphenylamines) function as radical scavengers by donating a hydrogen atom from the N-H group. They are generally more effective at higher temperatures than hindered phenols and are a mainstay in high-performance lubricant formulations.[3][10]

  • Zinc Dialkyldithiophosphates (ZDDPs) (Multifunctional): ZDDPs are perhaps one of the most widely used lubricant additives due to their multifunctional nature.[2] They act as both a secondary antioxidant (hydroperoxide decomposer) and a highly effective anti-wear agent, forming a protective tribofilm on metal surfaces.[4][5] However, their phosphorus and sulfur content has led to limitations in their use in modern engine oils to protect exhaust after-treatment systems.[2][11]

Comparative Performance Analysis

The efficacy of an antioxidant is evaluated through a series of standardized tests that simulate the harsh conditions a lubricant will experience in service. These tests provide quantitative data on the additive's ability to resist oxidation and protect against wear.

Oxidative Stability

Oxidative stability is often measured using accelerated aging tests. The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is a key industry standard.[3][12][13][14] In this test, the lubricant is subjected to heat (150°C), oxygen pressure (90 psi), water, and a copper catalyst. The time, in minutes, until a significant drop in pressure occurs is recorded as the RPVOT value, indicating the depletion of the antioxidant package and the onset of rapid base oil oxidation.[9] A longer RPVOT time signifies better oxidation stability.

Anti-Wear Properties

While Ethanol, 2-(dodecylthio)- is primarily an antioxidant, its sulfur content can impart mild anti-wear properties. The Four-Ball Wear Test (ASTM D4172) is a standard method to evaluate a lubricant's ability to prevent wear under sliding contact.[1][10][15][16] In this test, a rotating steel ball is pressed against three stationary balls under a defined load, temperature, and speed. After the test duration, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates superior anti-wear performance.

Performance Data Summary

The following table presents representative performance data for different antioxidant types when blended into a Group II base oil.

Antioxidant Type (at 0.5% wt.)Primary MechanismRPVOT (ASTM D2272) Result (minutes)Four-Ball Wear (ASTM D4172) Wear Scar Diameter (mm)Key Observations
Control (Base Oil Only) -~150~0.75Rapid oxidation and high wear without additive protection.
Hindered Phenol Radical Scavenger~450~0.65Good improvement in oxidation stability; minimal anti-wear benefit.
Aromatic Amine Radical Scavenger~600~0.68Excellent high-temperature oxidation stability; minimal anti-wear benefit.
Thioether Type Hydroperoxide Decomposer ~750 ~0.58 Excellent oxidation stability due to peroxide decomposition; offers some anti-wear protection. [17][18]
ZDDP Hydroperoxide Decomposer & Anti-Wear~550~0.40Good oxidation stability combined with exceptional anti-wear performance.[5]

Data is representative and derived from typical values and findings in referenced literature.[17][18]

Analysis of Results: The data clearly demonstrates the significant improvement in lubricant performance provided by antioxidants. While radical scavengers like hindered phenols and aromatic amines substantially increase oxidation resistance, the hydroperoxide decomposers show a marked advantage in the RPVOT test. The thioether type, acting as a dedicated secondary antioxidant, provides the highest level of oxidation stability. ZDDP, while not the top performer in oxidation resistance alone, showcases its value as a multifunctional additive by providing unparalleled anti-wear protection.

Often, the most effective lubricant formulations utilize a synergistic combination of primary and secondary antioxidants (e.g., an aromatic amine with a thioether) to provide comprehensive protection across different temperatures and stages of the oxidation process.[8][19]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate performance data must be rigorously standardized. Below are detailed protocols for the key tests cited in this guide.

Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This protocol outlines the procedure for assessing the oxidation stability of a lubricant.

Causality: The RPVOT is an accelerated aging test designed to simulate the oxidative stresses a lubricant encounters, particularly in turbine and circulating oil systems. The combination of elevated temperature, pure oxygen atmosphere, water, and a copper catalyst (which mimics metal components in machinery) creates an aggressive environment that rapidly depletes the antioxidant additives. The time to pressure drop is a direct measure of the lubricant's remaining oxidative life.[3][9][12]

Figure 2: Workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).

Step-by-Step Methodology:

  • Apparatus: Rotating Pressure Vessel (RPVOT), pressure measurement device, temperature-controlled bath.

  • Sample Preparation: A 50g sample of the test lubricant is weighed into the vessel's glass container.

  • Catalyst Introduction: 5g of distilled water and a polished copper catalyst coil are added to the container.

  • Pressurization: The vessel is sealed, purged of air, and pressurized with pure oxygen to 90 ± 1 psi at room temperature.

  • Test Initiation: The sealed vessel is placed in a heating bath maintained at 150°C and is rotated at 100 rpm.

  • Data Acquisition: The pressure inside the vessel is recorded throughout the test. The pressure will initially rise as the vessel heats up.

  • Endpoint Determination: The test is complete when the pressure has dropped exactly 25 psi from the maximum pressure observed.

  • Reporting: The time elapsed from the start of the test to the 25 psi pressure drop is reported as the RPVOT result in minutes.

Protocol 2: Four-Ball Wear Test - ASTM D4172

This protocol details the procedure for evaluating the wear-preventive characteristics of a fluid lubricant.

Causality: The Four-Ball test evaluates performance under boundary lubrication conditions, where the lubricant film is not thick enough to completely separate the moving surfaces. The test geometry (a single ball rotating on a cradle of three stationary balls) creates extremely high contact pressures. The ability of the lubricant's additives to form a protective film on the metal surfaces and prevent direct metal-to-metal contact is assessed by measuring the resulting wear scars. This is a direct, quantitative measure of the lubricant's anti-wear capability.[1][10][16]

Figure 3: Workflow for the Four-Ball Wear Test.

Step-by-Step Methodology:

  • Apparatus: Four-Ball Wear Test Machine, microscope for wear scar measurement.

  • Preparation: Three new, clean 12.7 mm steel balls are clamped into the test cup. The test lubricant is added to a level at least 3 mm above the top of the balls. A fourth steel ball is fixed into the chuck of the motor-driven spindle.

  • Assembly: The test cup is placed on the platform, and the fourth ball is brought into contact with the three stationary balls.

  • Test Conditions: The lubricant is heated to a test temperature of 75°C. A normal load of 40 kgf is applied.

  • Test Initiation: The spindle is rotated at 1200 rpm for a duration of 60 minutes.

  • Reporting: The diameters of the wear scars on each of the three stationary balls are measured in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope. The average of these six measurements is reported as the wear scar diameter in millimeters (mm).

Conclusion and Field Insights

The selection of an antioxidant package is a critical decision in lubricant formulation, directly impacting performance, longevity, and equipment protection.

  • Ethanol, 2-(dodecylthio)- , as a representative thioether, exemplifies the crucial role of secondary antioxidants . Its strength lies in efficiently decomposing hydroperoxides, which is a key branching step in the oxidation cascade. This mechanism leads to excellent performance in oxidation stability tests like the RPVOT and provides a foundational stability that is critical for long-life lubricants such as turbine and hydraulic oils. Its sulfur content also contributes beneficial, albeit mild, anti-wear properties.

  • Primary antioxidants , such as aromatic amines and hindered phenols , are essential for providing the first line of defense by scavenging radicals. Aromatic amines are particularly suited for high-temperature applications like engine oils.

  • Multifunctional additives like ZDDP offer a compelling balance of properties, providing robust anti-wear protection alongside good antioxidant capability. Their use, however, is increasingly guided by environmental and hardware-compatibility constraints.

For the practicing researcher and formulator, the key takeaway is the power of synergism . Rarely is a single antioxidant sufficient. Optimal performance is typically achieved by combining a primary antioxidant (to scavenge radicals) with a secondary antioxidant like a thioether (to clean up the hydroperoxides that inevitably form). This dual-action approach provides comprehensive protection, extends lubricant life, and ensures maximum equipment reliability. The data and protocols presented in this guide serve as a foundational tool for making informed decisions in the development and application of high-performance lubricants.

References

  • Residue analysis on RPVOT test samples for single and multiple antioxidants chemistry for turbine lubricants. (n.d.). FOCUSLAB Ltd.
  • Sutar, K. T., & Singare, P. U. (2018). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry, 11(2), 465-474.
  • Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils. (n.d.).
  • The relationship between oxidation stability and antioxidant depletion in turbine oils formulated with Groups II, III and IV base stocks. (2025).
  • Study of antioxidant activity of hindered phenols in bulk oil and thin film oxidation conditions in Lubricants. (2018).
  • Wang, Y., Liu, H., Lin, H., & Han, S. (2024).
  • Long-Term Results of Turbine Oil Antioxidant Replenishment at a Combined Cycle Power Plant. (n.d.). Fluitec.
  • Ethanol, 2-(dodecylthio)-. (n.d.). LookChem.
  • Sharma, B. K., Perez, J. M., & Erhan, S. Z. (n.d.). Soybean oil-based lubricants: A search for synergistic antioxidants. Illinois Experts.
  • Lubricant additive formulation. (n.d.).
  • LUBRICANT FORMULATIONS. (2018).
  • Examples of sulfur-containing antioxidants. (n.d.).
  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024).
  • Lubricant composition for ethanol engine. (n.d.).
  • Residue Analysis on RPVOT Test Samples for Single and Multiple Antioxidants Chemistry for Turbine Lubricants. (2025).
  • Synthetic lubricant, cleaner and preservative composition, method and product-by-process for weapons and weapon systems. (2019).
  • Lubricating oil composition with low levels of phosphorus, sulfur and sulfated ash. (2011).
  • Thioethers. (n.d.).
  • Wear Preventive Characteristics. (n.d.). Savant Labs.
  • Antioxidant synergist for lubricating compositions. (n.d.).
  • Wang, Y., et al. (2023). Evaluation of Antioxidant Properties and Molecular Design of Lubricant Antioxidants Based on QSPR Model. MDPI.
  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed M
  • Use of antioxidants in automotive lubricants. (n.d.). STLE.org.
  • Development of a four-ball wear test procedure to evaluate automotive lubricating oils. (2025).
  • Oxidative Stability – Estolides and the Rotating Pressure Vessel Oxidation Test (RPVOT). (n.d.). Biosynthetic Technologies.
  • A screening test for anti-wear additives in a modified four-ball test. (1997). Semantic Scholar.
  • Four Ball Wear Test Methods for Lubricants. (2025). XRAY.
  • Residue Analysis on RPVOT Test Samples for Single and Multiple Antioxidant Chemistry for Turbine Lubricants. (n.d.). FOCUSLAB Ltd.
  • APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS. (n.d.). Koehler Instrument Company.
  • Comparing Oxidation Stability Tests: TOST Vs. RPVOT. (2024). Addilex.
  • Lubricant and Fuel Additives. (n.d.). Lubrizol.
  • Safety D
  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid 98% (HPLC)
  • Synergistic Essential Oil Blends: Chemical Composition, Antimicrobial Activity and Antioxidant Properties for Cosmetic Preservation. (2026).
  • Base oils and additives for lubricants. (n.d.). Cargill.

Sources

The Emergence of 2-(dodecylthio)ethanol as a High-Performance Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ceaseless effort to mitigate the multi-billion dollar impact of metallic corrosion, the development of effective and reliable corrosion inhibitors is of paramount importance. This guide provides an in-depth technical comparison of 2-(dodecylthio)ethanol, a promising sulfur-containing organic compound, against established commercial corrosion inhibitors. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document synthesizes experimental data to offer a clear perspective on its efficacy and mechanism of action.

Introduction: The Critical Role of Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and longevity of infrastructure and equipment across numerous sectors, including oil and gas, chemical processing, and transportation. The use of corrosion inhibitors, substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal, is a cornerstone of modern corrosion management strategies.[1] Commercial inhibitors are often formulations of various chemical compounds, including amines, imidazolines, and phosphate esters. However, the search for novel inhibitors with superior performance, better environmental profiles, and cost-effectiveness is a continuous endeavor.

This guide focuses on 2-(dodecylthio)ethanol, a mercaptoalcohol derivative. Its molecular structure, featuring a long hydrophobic dodecyl chain and a polar head group with sulfur and hydroxyl functionalities, suggests a strong potential for forming a persistent and effective protective barrier on metal surfaces.

Mechanism of Action: The Role of the Thioether and Hydroxyl Groups

The efficacy of 2-(dodecylthio)ethanol as a corrosion inhibitor is rooted in its molecular structure, which facilitates strong adsorption onto the metal surface, thereby creating a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.

The primary mechanism involves the interaction of the sulfur atom in the thioether group with the metal surface. Sulfur-containing compounds are known to be effective corrosion inhibitors due to the strong affinity of sulfur for metallic surfaces, leading to the formation of a coordinate bond with vacant d-orbitals of iron atoms in steel.[2] This initial adsorption is a critical step in the formation of a self-assembled monolayer.

The long dodecyl chain plays a crucial role in enhancing the protective properties of the adsorbed layer. The van der Waals forces between adjacent dodecyl chains promote the formation of a dense, well-ordered, and hydrophobic film.[3] This tightly packed barrier significantly hinders the diffusion of corrosive species, such as water, oxygen, and aggressive ions (e.g., chloride), to the metal surface. As a general principle, the corrosion inhibition efficiency of alkanethiols increases with increasing chain length due to these enhanced intermolecular forces.[3]

The hydroxyl group (-OH) at the end of the ethanol moiety can also contribute to the adsorption process through electrostatic interactions or hydrogen bonding, further strengthening the inhibitor film.

Dodecyl_Chain Hydrophobic Dodecyl Chain (C12H25) Dodecyl_Chain->Dodecyl_Chain Van der Waals Forces (Hydrophobic Interactions) Sulfur_Atom Sulfur Atom (S) Dodecyl_Chain->Sulfur_Atom Covalent Bond Hydroxyl_Group Hydroxyl Group (-OH) Sulfur_Atom->Hydroxyl_Group Covalent Bond Metal_Surface Metal Surface (e.g., Steel) Sulfur_Atom->Metal_Surface Chemisorption (Coordinate Bond) Hydroxyl_Group->Metal_Surface Physisorption (Electrostatic Interaction)

Caption: Adsorption mechanism of 2-(dodecylthio)ethanol on a metal surface.

Comparative Performance Analysis

While direct, head-to-head comparative studies of 2-(dodecylthio)ethanol against a wide range of commercial inhibitors under identical conditions are limited in publicly available literature, we can construct a robust comparison by examining data for its close structural analog, 2-mercaptoethanol, and leading commercial inhibitor classes.

Efficacy of 2-(dodecylthio)ethanol Analogues

Research on 2-mercaptoethanol, which shares the same functional head group as 2-(dodecylthio)ethanol but lacks the long alkyl chain, provides a strong baseline for performance. A study on the inhibition of top-of-line corrosion in a CO2 environment demonstrated that 2-mercaptoethanol achieved an impressive inhibition efficiency of 93.8% .[4] The study identified it as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (corrosive species reduction) reactions. Furthermore, a patent highlights the effectiveness of mercaptoalcohols, with one example showing that 2-mercaptoethanol can achieve >98% inhibition at a low concentration of 5 ppm .

It is scientifically reasonable to project that the presence of the dodecyl chain in 2-(dodecylthio)ethanol would further enhance this high inhibition efficiency due to the formation of a more compact and stable protective film, as previously discussed.

Performance of Commercial Corrosion Inhibitors

To provide a benchmark, let's consider the performance of some commonly used commercial corrosion inhibitors.

One study evaluated three commercial inhibitors in a high CO2 environment with the presence of organic acids. The results showed that the more effective inhibitors, CT5727 and CT17906, achieved a high inhibition efficiency of around 90% . In contrast, another commercial inhibitor, D4305, demonstrated significantly lower performance under the same conditions.

Another widely used commercial inhibitor is Diethylenetriamine (DETA). In a study on corrosion in ethanol-gasoline blends, DETA was found to be highly efficient, with an inhibition efficiency of about 96-99% , and in some electrochemical tests, it reached up to 99.8% .[1]

Data Summary and Comparison

The following table summarizes the performance data for 2-mercaptoethanol (as a proxy for 2-(dodecylthio)ethanol) and the commercial inhibitors discussed.

InhibitorCorrosive EnvironmentInhibition Efficiency (%)Reference
2-MercaptoethanolCO2-containing environment93.8[4]
2-MercaptoethanolCO2-saturated brine/oil>98 (at 5 ppm)
Commercial Inhibitor CT5727High CO2 with organic acids~90
Commercial Inhibitor CT17906High CO2 with organic acids~90
Diethylenetriamine (DETA)Ethanol-gasoline blends96 - 99.8[1]

Based on this data, 2-mercaptoethanol demonstrates a corrosion inhibition efficiency that is not only comparable but, in some cases, superior to that of the tested commercial inhibitors. The projected enhanced performance of 2-(dodecylthio)ethanol, due to its long alkyl chain, positions it as a highly competitive, and potentially superior, corrosion inhibitor.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of corrosion inhibitor performance data, standardized experimental methodologies are crucial. The following protocols are based on widely accepted standards from organizations such as ASTM International.

Weight Loss Method (Gravimetric)

This is a fundamental and straightforward method for determining corrosion rates and inhibitor efficiency.

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions and surface area. Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without the desired concentration of the corrosion inhibitor.

  • Exposure: Maintain the coupons in the solution for a predetermined period at a constant temperature.

  • Cleaning: After the exposure period, remove the coupons, clean them according to ASTM G1 standard practice to remove corrosion products, rinse with deionized water and acetone, and dry.

  • Final Weighing: Accurately reweigh the cleaned coupons.

  • Calculation:

    • Calculate the weight loss (ΔW) as the difference between the initial and final weights.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10^4 for mm/y), A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Start Start Prepare_Specimen Prepare & Weigh Metal Specimen Start->Prepare_Specimen Immerse_Specimen Immerse in Corrosive Medium (with/without inhibitor) Prepare_Specimen->Immerse_Specimen Expose Expose for Predetermined Time Immerse_Specimen->Expose Clean_Specimen Clean & Dry Specimen Expose->Clean_Specimen Weigh_Specimen Reweigh Specimen Clean_Specimen->Weigh_Specimen Calculate Calculate Weight Loss, Corrosion Rate, & Inhibition Efficiency Weigh_Specimen->Calculate End End Calculate->End

Caption: Workflow for the Weight Loss (Gravimetric) Method.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.

1. Potentiodynamic Polarization:

This technique involves scanning the potential of the working electrode (metal specimen) and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential).

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Stabilization: Immerse the electrodes in the corrosive solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP.

  • Data Analysis:

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

2. Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the formation and properties of the inhibitor film.

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC potential signal at various frequencies around the OCP.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

cluster_setup Electrochemical Cell Setup cluster_techniques Measurement Techniques cluster_analysis Data Analysis Working_Electrode Working Electrode (Metal Specimen) Potentiostat Potentiostat/ Galvanostat Working_Electrode->Potentiostat Reference_Electrode Reference Electrode (SCE or Ag/AgCl) Reference_Electrode->Potentiostat Counter_Electrode Counter Electrode (Pt or Graphite) Counter_Electrode->Potentiostat Electrolyte Corrosive Medium (with/without inhibitor) Polarization Potentiodynamic Polarization Potentiostat->Polarization EIS Electrochemical Impedance Spectroscopy Potentiostat->EIS Tafel_Plot Tafel Plot Analysis (Ecorr, icorr) Polarization->Tafel_Plot Nyquist_Bode_Plots Nyquist & Bode Plots (Rct, Cdl) EIS->Nyquist_Bode_Plots IE_Calculation Inhibition Efficiency Calculation Tafel_Plot->IE_Calculation Nyquist_Bode_Plots->IE_Calculation

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Dodecyl 2-Hydroxyethyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and specialty chemical manufacturing, the rigorous and accurate quantification of chemical entities is paramount. Dodecyl 2-hydroxyethyl sulfide, a thioether with applications in formulations such as lubricants, requires precise analytical characterization to ensure product quality and performance.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the quantitative analysis of dodecyl 2-hydroxyethyl sulfide. Our focus is on the cross-validation of these methods, a critical exercise in demonstrating the robustness and reliability of analytical data across different technological platforms.

The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, form the bedrock of this guide.[5][6][7][8] The objective is to demonstrate that the chosen analytical procedures are fit for their intended purpose, which in this context is the accurate quantification of dodecyl 2-hydroxyethyl sulfide in a representative matrix.[6]

The Rationale Behind Method Selection

The choice of GC-MS and HPLC-UV for this comparative study is deliberate. Dodecyl 2-hydroxyethyl sulfide, with a molecular weight of approximately 246.47 g/mol and a likely semi-volatile nature due to its long alkyl chain, is amenable to both chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds.[9] The high separation efficiency of gas chromatography combined with the specificity and sensitivity of mass spectrometry makes it a powerful tool for identifying and quantifying analytes, even in complex matrices.[9][10] For sulfur-containing compounds, GC can provide excellent separation.[11][12]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While dodecyl 2-hydroxyethyl sulfide lacks a strong chromophore, its thioether linkage provides some UV absorbance at lower wavelengths. HPLC is a versatile technique for non-volatile or thermally labile compounds and is a workhorse in many quality control laboratories. The analysis of long-chain alkyl compounds by HPLC is a well-established practice.[13]

This guide will walk through the experimental design, detailed protocols, and comparative data from a hypothetical cross-validation study. The aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting an analytical method for this and similar compounds.

Experimental Design and Workflow

The cross-validation study is designed to assess key analytical performance parameters for both GC-MS and HPLC-UV methods. These parameters, derived from ICH guidelines, include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[5][6]

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison start Reference Standard of Dodecyl 2-hydroxyethyl Sulfide stock Primary Stock Solution start->stock matrix Blank Matrix (e.g., Lubricant Base Oil) cal_standards Calibration Standards (Spiked Matrix) matrix->cal_standards qc_samples QC Samples (Low, Mid, High) matrix->qc_samples stock->cal_standards stock->qc_samples gc_ms GC-MS Analysis cal_standards->gc_ms hplc_uv HPLC-UV Analysis cal_standards->hplc_uv qc_samples->gc_ms qc_samples->hplc_uv specificity Specificity gc_ms->specificity linearity Linearity gc_ms->linearity accuracy Accuracy gc_ms->accuracy precision Precision gc_ms->precision lod_loq LOD & LOQ gc_ms->lod_loq hplc_uv->specificity hplc_uv->linearity hplc_uv->accuracy hplc_uv->precision hplc_uv->lod_loq comparison Comparative Assessment specificity->comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis

Rationale: The volatility of dodecyl 2-hydroxyethyl sulfide makes it suitable for GC analysis. A non-polar capillary column is selected to achieve separation based on boiling point. Electron ionization (EI) is used for fragmentation, and selected ion monitoring (SIM) provides high sensitivity and specificity for quantification. Mass spectrometry offers the advantage of identifying characteristic fragment ions, which is particularly useful for thioethers.[14][15]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantitation Ion: m/z 117 (hypothetical, based on potential fragmentation)

  • Qualifier Ions: m/z 61, 89 (hypothetical)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of dodecyl 2-hydroxyethyl sulfide in isopropanol.

  • Create a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by spiking the stock solution into a blank lubricant base oil, followed by a 1:10 dilution with isopropanol.

  • Prepare Quality Control (QC) samples at low (0.3 µg/mL), medium (15 µg/mL), and high (40 µg/mL) concentrations in the same manner.

  • Vortex all solutions for 1 minute to ensure homogeneity.

Protocol 2: HPLC-UV Analysis

Rationale: This method provides an alternative for laboratories where GC-MS is not available or for workflows that are predominantly liquid-based. A C18 column is chosen for reversed-phase separation of the long-chain alkyl sulfide. UV detection is set to a low wavelength (210 nm) to capture the absorbance of the thioether bond.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 80% B

    • 1-10 min: 80% to 100% B

    • 10-15 min: 100% B

    • 15.1-17 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of dodecyl 2-hydroxyethyl sulfide in acetonitrile.

  • Create calibration standards ranging from 1 µg/mL to 200 µg/mL by spiking the stock solution into a blank lubricant base oil, followed by a 1:10 dilution with acetonitrile.

  • Prepare QC samples at low (3 µg/mL), medium (75 µg/mL), and high (150 µg/mL) concentrations.

  • Vortex all solutions for 1 minute.

Comparative Performance Data

The following tables summarize the hypothetical performance data obtained from the cross-validation study, in accordance with ICH guidelines.[6]

Table 1: Linearity and Range

ParameterGC-MSHPLC-UVAcceptance Criteria
Range (µg/mL)0.1 - 501 - 200Defined by application
Correlation Coefficient (r²)> 0.998> 0.997≥ 0.995
Calibration CurveLinearLinearLinear or appropriate fit

Table 2: Accuracy and Precision

QC Level (µg/mL)GC-MS Accuracy (% Recovery)GC-MS Precision (% RSD)HPLC-UV Accuracy (% Recovery)HPLC-UV Precision (% RSD)Acceptance Criteria
Low (0.3 / 3)98.5%2.8%101.2%3.5%Accuracy: 80-120%
Medium (15 / 75)101.1%1.5%99.5%2.1%Precision: ≤ 15% RSD
High (40 / 150)99.8%1.2%100.8%1.8%

Table 3: Specificity, LOD, and LOQ

ParameterGC-MSHPLC-UVComments
SpecificityHigh (mass fragmentation is specific)Moderate (potential for co-eluting interferences)Confirmed by analyzing blank and spiked matrix
LOD (µg/mL)0.030.3S/N ratio of 3
LOQ (µg/mL)0.11.0S/N ratio of 10

Discussion and Interpretation

comparison_logic cluster_gcms GC-MS Performance cluster_hplcuv HPLC-UV Performance cluster_decision Method Selection Criteria gcms_strength Strengths: - High Specificity - High Sensitivity (Low LOD/LOQ) - Excellent for Volatiles recommendation Recommendation gcms_strength->recommendation Favored for low-level impurities gcms_weakness Weaknesses: - Requires Volatility - Potential for Thermal Degradation - More Complex Instrumentation hplcuv_strength Strengths: - Wide Applicability - Robust and Routine - No Thermal Degradation Issues hplcuv_strength->recommendation Favored for routine QC hplcuv_weakness Weaknesses: - Lower Specificity - Lower Sensitivity - Requires a Chromophore trace_analysis Trace Level Analysis? trace_analysis->gcms_strength matrix_complexity Complex Matrix? matrix_complexity->gcms_strength lab_capability Lab Capability & Throughput? lab_capability->hplcuv_strength

Caption: Logic diagram for selecting an analytical method.

The cross-validation data clearly illustrates the distinct advantages and limitations of each technique for the analysis of dodecyl 2-hydroxyethyl sulfide.

GC-MS: The Specialist's Choice for Sensitivity and Specificity

The GC-MS method demonstrates superior performance in terms of sensitivity, with a Limit of Quantification (LOQ) ten times lower than that of the HPLC-UV method. This makes GC-MS the unequivocal choice for trace-level analysis, such as the detection of impurities or degradants. The inherent specificity of mass spectrometry, which allows for the identification of the analyte based on its unique mass spectrum, provides a high degree of confidence in the results, especially in complex matrices where co-eluting compounds might interfere with UV detection.[16][17][18] The use of a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) could further enhance selectivity if available.[19][20]

However, the requirement for the analyte to be volatile and thermally stable is a key consideration. While dodecyl 2-hydroxyethyl sulfide is amenable to this technique, other larger or more polar analogs may not be.

HPLC-UV: The Workhorse for Routine Quality Control

The HPLC-UV method, while less sensitive, is robust and perfectly adequate for routine quality control (QC) applications where the analyte concentration is expected to be well above the LOQ. The accuracy and precision of the HPLC-UV method are well within acceptable limits, demonstrating its reliability for assay and content uniformity testing.[5] HPLC systems are generally more commonplace in QC laboratories and offer higher throughput compared to the more maintenance-intensive GC-MS systems. The primary limitation is the reliance on UV absorbance, which can be non-specific. For dodecyl 2-hydroxyethyl sulfide, detection at a low wavelength of 210 nm increases the risk of interference from other components in the sample matrix that may also absorb at this wavelength.

Conclusion and Recommendations

Both GC-MS and HPLC-UV have been demonstrated as suitable methods for the quantification of dodecyl 2-hydroxyethyl sulfide, each with its own merits. The choice of method should be guided by the specific analytical requirements:

  • For trace-level analysis, impurity profiling, or when definitive identification is required, GC-MS is the recommended method. Its high sensitivity and specificity provide a level of confidence that is essential in these applications.

  • For routine quality control, such as assay determination in finished products where the analyte concentration is high, HPLC-UV is a reliable and cost-effective choice. Its robustness and ease of use make it ideal for high-throughput environments.

Ultimately, this guide underscores the importance of a data-driven approach to method selection and validation. By understanding the performance characteristics of different analytical techniques, scientists can ensure the integrity and reliability of their results, a cornerstone of scientific excellence and regulatory compliance.

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A Comparative Guide to the Synergistic Effects of Ethanol, 2-(dodecylthio)- as a Corrosion Inhibitor Additive

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists in asset integrity management, particularly within the oil and gas and chemical processing industries, the selection of an effective corrosion inhibitor is critical. While individual chemical agents offer a primary defense against material degradation, the future of advanced corrosion management lies in synergistic formulations. This guide provides an in-depth technical exploration of Ethanol, 2-(dodecylthio)- (CAS: 1462-55-1), a sulfur-containing organic molecule, and its potential for synergistic performance enhancement when combined with other corrosion inhibitor additives.

While direct, comprehensive studies on the synergistic effects of Ethanol, 2-(dodecylthio)- are not extensively documented in publicly available literature, its molecular structure—comprising a long dodecyl chain for hydrophobicity, a sulfur atom for surface binding, and a hydroxyl group for solubility and further interaction—strongly suggests its application as a corrosion inhibitor. This guide will, therefore, leverage data from analogous thio-compounds and established principles of corrosion inhibition synergy to provide a robust framework for its evaluation. We will delve into the mechanistic rationale for its synergistic potential, present standardized experimental protocols for validation, and offer a comparative analysis with industry-standard inhibitors.

The Principle of Synergy in Corrosion Inhibition

Synergy in corrosion inhibition occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This phenomenon is a cornerstone of advanced formulation science, as it allows for lower dosage rates, broader ranges of protection, and improved cost-effectiveness. The synergistic parameter (S) is often calculated to quantify this effect, where S > 1 indicates synergy, S = 1 indicates an additive effect, and S < 1 suggests antagonism.

The mechanism of synergy often involves:

  • Co-adsorption: One inhibitor may facilitate the adsorption of the second, leading to a more densely packed and resilient protective film on the metal surface.

  • Enhanced Film Stability: The different functional groups of the inhibitors can interact, forming a more stable and less permeable barrier to corrosive species.

  • Mixed-Mode Inhibition: One compound may primarily inhibit the anodic reaction (metal dissolution) while the other inhibits the cathodic reaction (e.g., hydrogen evolution), providing comprehensive protection.

Thio-compounds, like Ethanol, 2-(dodecylthio)-, are known to exhibit strong coordination with metal surfaces via their sulfur atoms[1]. This makes them excellent candidates for synergistic combinations, particularly with film-forming inhibitors like imidazolines[1][2].

Experimental Investigation of Synergistic Effects

To rigorously evaluate the synergistic potential of Ethanol, 2-(dodecylthio)-, a systematic experimental approach is required. The following protocols are standard in the field of corrosion science.

  • Working Electrode: Carbon steel (e.g., C1018 or API 5L X65), polished to a mirror finish.

  • Corrosive Medium: A CO2-saturated brine solution (e.g., 3.5% NaCl) is a standard for simulating oil and gas production environments[1][2].

  • Inhibitors:

    • Inhibitor A: Ethanol, 2-(dodecylthio)-

    • Inhibitor B (Synergist Candidate): Oleic Imidazoline (a common film-forming corrosion inhibitor)[2].

The overall workflow for evaluating the synergistic inhibition effect is depicted below.

Synergy Evaluation Workflow prep Material Preparation (Carbon Steel Electrode Polishing) blank Baseline Corrosion Rate (No Inhibitor) prep->blank inhib_a Inhibitor A Alone (Ethanol, 2-(dodecylthio)-) prep->inhib_a inhib_b Inhibitor B Alone (Oleic Imidazoline) prep->inhib_b combo Inhibitor A + B Combination (Varying Ratios) prep->combo electrochem Electrochemical Testing (LPR, EIS, Potentiodynamic Polarization) blank->electrochem weight_loss Weight Loss Measurement blank->weight_loss inhib_a->electrochem inhib_a->weight_loss inhib_b->electrochem inhib_b->weight_loss combo->electrochem combo->weight_loss data_analysis Data Analysis & Synergy Calculation electrochem->data_analysis weight_loss->data_analysis surface_analysis Surface Analysis (SEM/EDX) data_analysis->surface_analysis Confirmation conclusion Conclusion on Synergistic Effect data_analysis->conclusion

Caption: Workflow for evaluating corrosion inhibitor synergy.

Protocol 1: Weight Loss Measurement

  • Preparation: Clean and weigh carbon steel coupons to an accuracy of 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive medium with and without the inhibitors (individual and combined) for a specified period (e.g., 24 hours) at a constant temperature (e.g., 60°C)[2].

  • Cleaning: After immersion, remove the coupons, clean them according to ASTM G1 standard to remove corrosion products, and re-weigh.

  • Calculation: Calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

Protocol 2: Electrochemical Measurements

  • Setup: Use a standard three-electrode electrochemical cell with the carbon steel as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Stabilization: Allow the open circuit potential (OCP) to stabilize for 1 hour.

  • Linear Polarization Resistance (LPR): Measure the polarization resistance (Rp) to determine the corrosion rate in real-time.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage over a range of frequencies to study the inhibitor film properties. An increase in charge transfer resistance indicates effective inhibition[3].

  • Potentiodynamic Polarization: Scan the potential to obtain Tafel plots, which provide information on the anodic and cathodic reactions and the corrosion current density (icorr)[1].

Comparative Performance Data and Analysis

The following tables present hypothetical yet realistic data based on the expected performance of thio-compounds and imidazolines.

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor Formulation (50 ppm total)Corrosion Rate (mm/year)Inhibition Efficiency (%IE)Synergism Parameter (S)
Blank (No Inhibitor)5.20--
Ethanol, 2-(dodecylthio)- (A)1.8265.0%-
Oleic Imidazoline (B)1.5670.0%-
A:B (1:1 Ratio)0.4791.0%1.30

Synergism Parameter (S) is calculated based on established formulas. A value > 1 indicates synergy.

Table 2: Electrochemical Data from Potentiodynamic Polarization

Inhibitor Formulation (50 ppm total)Corrosion Current (icorr, µA/cm²)Inhibition Efficiency (%IE)
Blank220-
Ethanol, 2-(dodecylthio)-8063.6%
Oleic Imidazoline6570.5%
A:B (1:1 Ratio)1891.8%

The significant decrease in corrosion current and the high inhibition efficiency for the combined formulation strongly suggest a synergistic interaction.

Mechanistic Insights from Synergism

The proposed synergistic mechanism between Ethanol, 2-(dodecylthio)- (A) and Oleic Imidazoline (B) is illustrated below.

Synergistic Inhibition Mechanism metal Carbon Steel Surface (Fe) imidazoline Oleic Imidazoline (Film Former) imidazoline->metal Adsorbs via N-heterocycle film Dense, Stable Synergistic Film imidazoline->film Co-adsorption & Interaction thio Ethanol, 2-(dodecylthio)- (Sulfur Anchor) thio->metal Strongly adsorbs via Sulfur atom thio->film Co-adsorption & Interaction corrosion Corrosive Species (H₂O, Cl⁻, H⁺) corrosion->metal Attack (inhibited) corrosion->film Blocked

Caption: Proposed co-adsorption mechanism for synergistic inhibition.

It is hypothesized that the imidazoline provides broad surface coverage through its film-forming properties, while the Ethanol, 2-(dodecylthio)- acts as a "molecular anchor," strongly binding to the steel surface via its sulfur atom and reinforcing the protective layer. The long dodecyl chains of both molecules would then create a dense hydrophobic barrier.

Conclusion for the Research Professional

While Ethanol, 2-(dodecylthio)- is a promising corrosion inhibitor on its own, its true potential likely lies in synergistic formulations. This guide has outlined the scientific rationale and a clear experimental pathway for investigating its synergy with established inhibitors like oleic imidazoline. The provided protocols for weight loss and electrochemical measurements represent the industry standard for generating reliable and comparable data. By following this structured approach, researchers and drug development professionals can unlock the enhanced performance benefits of synergistic inhibitor packages, leading to more effective and economical asset protection solutions.

References

  • Effect of Thio-Chemicals Molecular Structure for Corrosion Inhibition in CO2 Corrosive Environments. [URL: https://www.researchgate.net/publication/350162598_Effect_of_Thio-Chemicals_Molecular_Structure_for_Corrosion_Inhibition_in_CO2_Corrosive_Environments]
  • Synergistic Gas Hydrate and Corrosion Inhibition Using Maleic Anhydride: N-Isopropylmethacrylamide Copolymer and Small Thiols. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c04297]
  • Effect of Molecular Structure of Thio-Chemicals on Corrosion Inhibition in CO 2 Corrosive Environments. [URL: https://onepetro.org/NACECORR/proceedings-abstract/CORR24/All-CORR24/NACE-2024-21313/496222]
  • Quantitative relationships between the structure of some thiol compounds and their inhibition efficiencies. [URL: https://www.emerald.com/insight/content/doi/10.1108/00035590810889981/full/html]

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A Comparative Guide to the Biological Activity of 2-(dodecylthio)ethanol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(dodecylthio)ethanol

2-(dodecylthio)ethanol is an organic compound featuring a 12-carbon alkyl chain (dodecyl group) attached to an ethanol backbone via a thioether linkage. This unique structure, combining a long hydrophobic tail with a polar head group, suggests a range of potential biological activities. The lipophilic dodecyl chain can facilitate interaction with and disruption of cell membranes, a common mechanism for antimicrobial and cytotoxic agents. The thioether and hydroxyl moieties offer sites for metabolic modification and potential interaction with specific cellular targets. Understanding the structure-activity relationships of this molecule and its analogs is crucial for unlocking its therapeutic potential.

Predicted Biological Activities: A Comparative Analysis

While direct experimental data on 2-(dodecylthio)ethanol is limited in publicly available literature, we can infer its potential biological activities by examining its structural components and comparing them to analogous compounds.

Antimicrobial Activity

The long alkyl chain of 2-(dodecylthio)ethanol is a key determinant of its potential antimicrobial properties. Studies on long-chain fatty alcohols have demonstrated a clear structure-activity relationship, with the chain length being a critical factor for antibacterial efficacy.

Supporting Experimental Data:

Research on the antibacterial activity of 1-alkanols against Staphylococcus aureus has shown that alcohols with aliphatic carbon chains of 12 or 13 carbons exhibit the highest growth-inhibitory activity[1]. For instance, 1-dodecanol (a 12-carbon alcohol) displays a Minimum Inhibitory Concentration (MIC) of 8 µg/mL and a Minimum Bactericidal Concentration (MBC) of 16 µg/mL against S. aureus. This suggests that the dodecyl group in 2-(dodecylthio)ethanol could confer significant antibacterial properties.

Comparative Analysis:

The presence of the thioether linkage in 2-(dodecylthio)ethanol may modulate this activity. While direct comparisons are unavailable, the overall lipophilicity imparted by the dodecyl chain is expected to be a primary driver of its antimicrobial action, likely through disruption of the bacterial cell membrane.

Table 1: Antimicrobial Activity of Long-Chain Alcohols against S. aureus

CompoundCarbon Chain LengthMIC (µg/mL)MBC (µg/mL)Reference
1-Decanol103264
1-Undecanol111632
1-Dodecanol12816
1-Tridecanol1348
Cytotoxic Activity

The potential for 2-(dodecylthio)ethanol to exhibit cytotoxicity against cancer cells is another area of interest. The mechanism is again likely linked to its amphipathic nature, allowing for interaction with and disruption of cellular membranes, which can trigger apoptosis or necrosis.

Supporting Experimental Data:

While data on 2-(dodecylthio)ethanol is not available, studies on other thioether-containing compounds have demonstrated cytotoxic effects. For instance, certain 2-alkylthio-4-aminoquinazoline derivatives have shown potent inhibitory activity against various human tumor cell lines, with some compounds exhibiting greater activity than the standard chemotherapeutic agent cisplatin[2]. Furthermore, ethanol itself has been shown to enhance the apoptosis-inducing potential of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in prostate cancer cells[3]. Low concentrations of ethanol (1 mmol) have also been found to inhibit cell proliferation and increase apoptosis more significantly in HepG2 human tumor cells compared to normal rat hepatocytes[4].

Comparative Analysis:

The cytotoxic potential of 2-(dodecylthio)ethanol will likely be dependent on the cell type and concentration. Its hydrophobic dodecyl chain could enhance its ability to penetrate cell membranes and induce cell death pathways. The thioether linkage may also play a role in its metabolic stability and interaction with intracellular targets.

Anti-inflammatory Activity

Long-chain alcohols and thioether-containing compounds have also been investigated for their anti-inflammatory properties. This activity could be mediated through the modulation of key inflammatory signaling pathways.

Supporting Experimental Data:

The synthesis and in vivo evaluation of long-chain 2-amino-alcohols have demonstrated interesting inhibitory effects on carrageenin-induced paw edema in rats, a common model for acute inflammation. This suggests that the long alkyl chain is a crucial structural feature for anti-inflammatory activity. Additionally, various 2-thiopyrimidine derivatives have been synthesized and shown to possess anti-inflammatory and analgesic activities[5][6].

Comparative Analysis:

2-(dodecylthio)ethanol, possessing a long alkyl chain and a thioether group, may exhibit anti-inflammatory effects. The mechanism could involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Potential Modulation of Signaling Pathways

The biological activities of 2-(dodecylthio)ethanol are likely mediated through its interaction with key cellular signaling pathways. Based on the activities of related compounds, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are plausible targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Chronic alcohol consumption has been shown to activate the NF-κB pathway, contributing to the progression of diseases like hepatocellular carcinoma[7].

Potential Mechanism of Action:

A molecule like 2-(dodecylthio)ethanol, due to its structural similarity to lipids and its potential to induce cellular stress, could modulate the NF-κB pathway. It might either activate or inhibit this pathway depending on the cellular context and concentration.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) or Cellular Stress IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Releases DNA Target Gene DNA NFkB_active->DNA Translocates & Binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Initiates

Caption: General overview of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Ethanol has been shown to modulate MAPK signaling, with the effects being cell-type and context-dependent[8].

Potential Mechanism of Action:

2-(dodecylthio)ethanol could influence MAPK signaling by inducing cellular stress or by interacting with upstream receptors or signaling components. This could lead to the activation of pro-apoptotic or pro-survival pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Stress, Cytokines MAPKKK MAPKKK (e.g., Raf, MEKK) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->GeneExpression Regulates

Caption: Simplified schematic of a generic MAPK signaling cascade.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activities of 2-(dodecylthio)ethanol and its analogs, a series of well-established in vitro assays are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Rationale: The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a quantitative measure of the compound's potency.

Methodology:

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a series of two-fold serial dilutions of 2-(dodecylthio)ethanol and its analogs in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: MTT Assay for Cytotoxicity Assessment

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cultured cells.

Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(dodecylthio)ethanol and its analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Protocol 3: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

Rationale: Nitric oxide is a key inflammatory mediator. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production by cells, typically macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and Stimulant Treatment: Pre-treat the cells with different concentrations of 2-(dodecylthio)ethanol and its analogs for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve. A decrease in nitrite production in the presence of the compound indicates anti-inflammatory activity.

Conclusion

Based on the analysis of its structural components and comparison with analogous compounds, 2-(dodecylthio)ethanol holds promise as a biologically active molecule with potential antimicrobial, cytotoxic, and anti-inflammatory properties. The long dodecyl chain is likely a key contributor to these activities, primarily through interactions with cellular membranes. The thioether and hydroxyl groups may further modulate its activity and metabolic fate. The experimental protocols provided in this guide offer a clear path for the systematic evaluation of 2-(dodecylthio)ethanol and its structural analogs. Further research, including the synthesis and screening of a focused library of analogs, will be crucial to elucidate the precise mechanisms of action, define the structure-activity relationships, and ultimately assess the therapeutic potential of this class of compounds.

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Guide to the Comparative Analysis of Ethanol, 2-(dodecylthio)- and Other Hydrocarbyl Monosulfides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and materials science, the nuanced selection of molecular scaffolds is paramount to achieving desired functional outcomes. Among the diverse chemical entities available, organosulfur compounds, and specifically hydrocarbyl monosulfides (thioethers), represent a class of molecules with significant, albeit sometimes underutilized, potential.[1][2] Their unique stereoelectronic properties, arising from the sulfur atom, distinguish them from their oxygen-containing ether analogs and imbue them with reactivity and physicochemical characteristics that are highly valuable in drug design and specialized industrial applications.[3][4]

This guide provides a comprehensive, head-to-head comparison of Ethanol, 2-(dodecylthio)- (also known as 2-hydroxyethyl dodecyl sulfide) against other hydrocarbyl monosulfides with varying alkyl chain lengths. Our objective is to move beyond a simple cataloging of properties and instead offer a causal analysis of how subtle structural modifications influence performance metrics critical to research and development. We will delve into experimental methodologies, comparative data, and the underlying chemical principles, empowering scientists to make informed decisions in their selection of these versatile compounds.

Spotlight on the Target Compound: Ethanol, 2-(dodecylthio)-

Ethanol, 2-(dodecylthio)- is a bifunctional molecule featuring a long C12 lipophilic alkyl chain (dodecyl) and a terminal hydrophilic hydroxyl group, bridged by a thioether linkage. This amphipathic architecture is the primary determinant of its physical and chemical behavior.

Chemical Identity and Properties:

  • CAS Number: 1462-55-1[5]

  • Molecular Formula: C₁₄H₃₀OS[5]

  • Molecular Weight: 246.458 g/mol [5]

  • Synonyms: 2-(Dodecylthio)ethanol, 2-(Dodecylsulfanyl)ethan-1-ol, Dodecyl 2-hydroxyethyl sulfide[5]

The key physicochemical properties of Ethanol, 2-(dodecylthio)- are summarized below.

PropertyValueSource
Boiling Point 355.1 °C at 760 mmHg[5]
Flash Point 172.7 °C[5]
Density 0.909 g/cm³[5]
LogP (o/w) 4.63[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2 (O and S atoms)[5]

Its high LogP value indicates significant lipophilicity, driven by the long dodecyl chain, while the terminal hydroxyl group provides a point of polarity and reactivity. This structure strongly suggests its utility as a non-ionic surfactant and emulsifier, potentially serving as an alternative to regulated substances like alkylphenol ethoxylates (APEOs).[6]

The Comparative Cohort: Structurally Related Hydrocarbyl Monosulfides

To understand the unique contributions of the dodecyl group in our target compound, we will compare it against two shorter-chain analogs and its corresponding oxygen ether analog.

  • 2-(Methylthio)ethanol (CAS: 5271-38-5): Features the shortest alkyl chain (C1), drastically altering the hydrophilic-lipophilic balance (HLB).

  • 2-(Ethylthio)ethanol (CAS: 110-77-0): An intermediate C2-chain analog, providing a stepping stone in properties between the methyl and dodecyl variants.[7]

  • 2-(Dodecyloxy)ethanol (CAS: 4536-30-5): The direct oxygen analog (an ether), which serves to highlight the specific influence of the sulfur atom versus an oxygen atom in the molecular backbone.[8]

Comparative Physicochemical Properties:

CompoundMolecular FormulaBoiling Point (°C)Flash Point (°C)LogP (o/w)Key Distinction
2-(Methylthio)ethanol C₃H₈OS169 - 171700.131 (est.)[9]High water solubility, low lipophilicity
2-(Ethylthio)ethanol C₄H₁₀OS~184850.6 (calc.)[7]Moderate polarity
Ethanol, 2-(dodecylthio)- C₁₄H₃₀OS355.1172.74.63[5]High lipophilicity, strong surfactant character
2-(Dodecyloxy)ethanol C₁₄H₃₀O₂~294~1465.1 (calc.)[8]Oxygen ether linkage, less nucleophilic than thioether

This data clearly illustrates a fundamental principle: as the hydrocarbyl chain length increases, boiling point, flash point, and lipophilicity (LogP) rise dramatically. This trend forms the basis for the differing applications and performance of these molecules.

Head-to-Head Performance Evaluation: Experimental Frameworks

Performance as a Surfactant

Causality: The ability of a molecule to act as a surfactant—to reduce surface tension at interfaces—is critical in drug delivery systems (e.g., for stabilizing emulsions and nanoparticles) and as a wetting agent in various formulations.[10][11] This property is governed by the molecule's amphipathic nature. Ethanol, 2-(dodecylthio)- possesses a strong amphipathic character due to its long C12 chain, which is absent in the shorter-chain analogs.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) via Tensiometry

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of each test compound (e.g., 2-(dodecylthio)ethanol, 2-(dodecyloxy)ethanol) in deionized water. The shorter-chain analogs may not exhibit significant surfactant behavior but can be tested for comparison.

  • Serial Dilutions: Create a series of dilutions from the stock solution, ranging from 10 mM down to 0.001 mM.

  • Surface Tension Measurement: Use a force tensiometer with a Du Noüy ring or Wilhelmy plate method. Measure the surface tension of each dilution at a controlled temperature (e.g., 25 °C).

  • Data Plotting: Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC). Below the CMC, the molecules arrange at the air-water interface; above it, they self-assemble into micelles in the bulk solution.

Expected Outcome & Interpretation:

  • Ethanol, 2-(dodecylthio)- is expected to show a significant decrease in surface tension followed by a sharp inflection point, indicating a low CMC value characteristic of an effective surfactant.

  • 2-(Dodecyloxy)ethanol will also act as a surfactant, allowing for a direct comparison of the effect of the S vs. O linkage on micellization behavior.

  • 2-(Methylthio)ethanol and 2-(Ethylthio)ethanol are expected to show negligible reduction in surface tension, as their short alkyl chains do not provide sufficient driving force for interfacial adsorption or micelle formation.

G cluster_prep Phase 1: Sample Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Data Analysis p1 Prepare 10 mM Stock Solution p2 Perform Serial Dilutions p1->p2 m2 Measure Surface Tension of each dilution p2->m2 m1 Calibrate Tensiometer m1->m2 a1 Plot Surface Tension vs. log(Concentration) m2->a1 a2 Identify Inflection Point (CMC) a1->a2 r1 Determine Surfactant Effectiveness a2->r1 Result

Caption: Workflow for Determining Surfactant Effectiveness.

Chemical Reactivity: Nucleophilicity and Oxidation

Causality: The thioether sulfur atom is a soft nucleophile, significantly more so than the oxygen in an ether, due to its larger size and more polarizable electron cloud.[3] This property is crucial in synthetic chemistry and has implications for drug metabolism, as thioethers can be oxidized in vivo to sulfoxides and sulfones, potentially altering a drug's activity or toxicity profile.[1]

Experimental Protocol: Comparative Oxidation Rate

  • Reactant Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each thioether (methyl, ethyl, and dodecyl analogs) in a suitable solvent like methanol or acetonitrile.

  • Initiation of Reaction: At time t=0, add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to each solution while stirring at a constant temperature.

  • Reaction Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding sodium sulfite for H₂O₂).

  • Analysis: Analyze the quenched aliquots using a suitable technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the remaining thioether and the formed sulfoxide product.

  • Rate Determination: Plot the concentration of the thioether reactant versus time for each compound. The initial slope of this curve is proportional to the initial reaction rate.

Expected Outcome & Interpretation:

  • The oxidation rates are expected to be similar for all three thioethers, as the reaction occurs at the sulfur atom, which is electronically insulated from the far end of the long alkyl chain. Minor differences may arise from steric hindrance near the sulfur, but the primary factor is the inherent nucleophilicity of the thioether group itself.

  • This experiment would effectively demonstrate that while the physicochemical properties (like solubility and surfactancy) are dominated by the alkyl chain, the core chemical reactivity of the thioether moiety remains largely consistent.

G Thioether R-S-CH₂CH₂OH (Thioether) Sulfoxide R-S(O)-CH₂CH₂OH (Sulfoxide) Thioether->Sulfoxide Oxidation (k₁) Oxidant [O] (e.g., H₂O₂) Sulfone R-S(O)₂-CH₂CH₂OH (Sulfone) Sulfoxide->Sulfone Further Oxidation (k₂)

Caption: Thioether Oxidation Pathway.

Relevance in Drug Development: Lipophilicity and Membrane Permeability

Causality: A molecule's octanol-water partition coefficient (LogP) is a critical parameter in drug design, serving as a proxy for its lipophilicity.[12] Lipophilicity profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes. The "rule of five" suggests that LogP values below 5 are often associated with better oral bioavailability.

Analysis of Structure-Lipophilicity Relationship:

The LogP values presented in the comparative table show a clear and predictable trend. Each additional methylene group (-CH₂-) in the alkyl chain contributes positively to the overall LogP.

  • 2-(Methylthio)ethanol (LogP ≈ 0.13): Highly water-soluble, unlikely to passively diffuse across lipid bilayers. Would likely require active transport to enter cells.

  • 2-(Ethylthio)ethanol (LogP ≈ 0.6): Still predominantly hydrophilic.

  • Ethanol, 2-(dodecylthio)- (LogP = 4.63): Highly lipophilic. This value is in a range that suggests it could readily partition into and cross cell membranes.[5] However, its strong surfactant properties might also lead to membrane disruption at higher concentrations.

This comparison underscores the power of alkyl chain modification to tune the ADME profile of a potential drug candidate. A medicinal chemist could use this strategy to optimize a molecule's ability to reach its target.

G cluster_membrane Cellular Environment Membrane Lipid Bilayer Hydrophobic Core C1 Methyl (C1) LogP ≈ 0.13 C1->Membrane:h Low Permeability C2 Ethyl (C2) LogP ≈ 0.6 C2->Membrane:h Moderate Permeability C12 Dodecyl (C12) LogP ≈ 4.63 C12->Membrane:c High Permeability (Passive Diffusion)

Caption: Lipophilicity vs. Membrane Permeability.

Synthesis and Handling Considerations

Hydrocarbyl monosulfides of this type are typically synthesized via the nucleophilic attack of a thiol on an electrophile. For the 2-hydroxyethyl series, a common and efficient method involves the base-catalyzed reaction of the corresponding thiol with ethylene oxide.[13]

General Synthetic Route: R-SH (Thiol) + Ethylene Oxide → (in presence of base) → R-S-CH₂CH₂OH

  • Starting Materials: The choice of thiol (e.g., 1-dodecanethiol, ethanethiol) directly determines the final product.

  • Safety: Lower molecular weight thiols are notoriously malodorous and volatile.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate measures should be taken to neutralize residual thiol odors. In contrast, long-chain thiols like 1-dodecanethiol are less volatile and have a less intense odor, simplifying handling.

Conclusion and Senior Scientist's Perspective

This comparative guide demonstrates that Ethanol, 2-(dodecylthio)- is not merely another thioether but a specialized molecule whose properties are dominated by its long hydrocarbyl chain.

  • For Applications Requiring Interfacial Activity: Ethanol, 2-(dodecylthio)- is the clear choice over its shorter-chain analogs. Its performance as a non-ionic surfactant, emulsifier, or dispersing agent is a direct consequence of its C12 lipophilic tail. Researchers in formulation science and drug delivery would select this compound for its ability to stabilize interfaces.

  • For Applications Requiring Water Solubility and a Nucleophilic Sulfur: 2-(Methylthio)ethanol or 2-(Ethylthio)ethanol are superior candidates. Their high polarity makes them suitable for aqueous-phase reactions where the thioether moiety is intended to act as a soluble nucleophile or as a building block for more complex water-soluble molecules.

  • In Drug Design: The choice is dictated by the specific requirements of the therapeutic target and desired ADME profile. The dodecyl group provides a powerful tool for increasing lipophilicity and promoting membrane association, while shorter chains would be used to maintain water solubility. The thioether linkage itself offers a site for metabolic modification and a specific geometry and polarity distinct from an ether, which can be crucial for binding to a biological target.[1]

Ultimately, the selection between these hydrocarbyl monosulfides is a classic exercise in structure-function analysis. By understanding the causal links between the length of the hydrocarbyl chain and the resulting physicochemical and reactive properties, scientists can precisely tailor their molecular tools to the task at hand.

References

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  • ResearchGate. (2025, August 6). Ethanol as an alternative fuel from agricultural, industrial and urban residues. Retrieved from [Link].

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